2-Bromo-4-trifluoromethylphenylisothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVAXACZNPHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373766 | |
| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-22-6 | |
| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 688763-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate: Properties, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a halogenated and fluorinated aromatic isothiocyanate of significant interest to researchers in drug discovery and synthetic chemistry. The document delineates the compound's fundamental physicochemical and spectroscopic properties, offers insights into its synthesis, and provides a detailed analysis of its chemical reactivity, with a focus on the mechanistic principles governing its utility. Key applications, particularly its role as a versatile building block for synthesizing pharmacologically relevant thiourea derivatives and other heterocyclic systems, are discussed. Furthermore, this guide includes essential safety and handling protocols and a detailed, field-proven experimental procedure for a representative synthetic transformation. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties in their work.
Core Chemical Profile and Structural Attributes
This compound is a trifunctional synthetic building block. Its utility is derived from the specific interplay of its three key structural features:
-
The Isothiocyanate Group (-N=C=S): This functional group serves as a potent electrophile, making it highly reactive toward a wide array of nucleophiles. This reactivity is the cornerstone of its application in synthetic chemistry.[1][2]
-
The Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly enhances the electrophilicity of the isothiocyanate carbon, increasing its reactivity.[3] In the context of medicinal chemistry, the trifluoromethyl group is highly valued for its ability to improve a molecule's metabolic stability, enhance its lipophilicity, and potentially increase its binding affinity to biological targets.[3][4]
-
The Bromo Group (-Br): The bromine atom further modulates the electronic properties of the aromatic ring and provides an additional reactive handle for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions.
These features make the compound a highly valuable precursor for creating complex molecules with tailored properties for pharmaceutical and agrochemical applications.[3][5][6]
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-Bromo-2-isothiocyanato-5-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 282.08 g/mol |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Acetone); Insoluble in water |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data are summarized below.
| Spectroscopy | Feature | Expected Chemical Shift / Signal | Rationale |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm (3H, complex multiplets) | Protons on the substituted aromatic ring will be deshielded and exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. |
| ¹³C NMR | Isothiocyanate Carbon (-N=C =S) | 160 - 190 ppm | The carbon atom of the isothiocyanate group has a characteristic downfield chemical shift.[5] |
| Trifluoromethyl Carbon (-C F₃) | 120 - 130 ppm (quartet) | The carbon is split into a quartet by the three attached fluorine atoms. | |
| Aromatic Carbons | 115 - 145 ppm | Multiple signals corresponding to the six unique carbons of the aromatic ring. | |
| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | ~ -60 to -65 ppm (singlet) | A single, strong signal is expected for the three equivalent fluorine atoms relative to a standard like CFCl₃. |
| FT-IR | Isothiocyanate Stretch | 2000 - 2200 cm⁻¹ (strong, sharp) | This highly characteristic asymmetric stretching band is the most prominent feature and is diagnostic for the -N=C=S group. |
| C-F Stretches | 1100 - 1350 cm⁻¹ (strong, multiple bands) | Strong absorptions due to the stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 281, 283 | The presence of a prominent molecular ion peak. The key diagnostic feature is the isotopic pattern for bromine, showing two peaks (M⁺ and M+2) of nearly equal intensity. |
Synthesis and Manufacturing Insights
Isothiocyanates are typically synthesized from their corresponding primary amines.[7] The synthesis of this compound would logically proceed from 2-Bromo-4-trifluoromethylaniline. Common laboratory and industrial scale methods include:
-
Thiophosgene Method: Reaction of the aniline with thiophosgene (CSCl₂) in the presence of a base (e.g., triethylamine or calcium carbonate) to trap the HCl byproduct. This is a highly reliable but hazardous method due to the toxicity of thiophosgene.
-
Dithiocarbamate Decomposition: A two-step, one-pot process where the aniline first reacts with carbon disulfide and a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent (e.g., a carbodiimide or phosgene equivalent) to yield the isothiocyanate.[8][9]
Caption: General synthetic workflow for isothiocyanate formation.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon in the -N=C=S group. This carbon is highly susceptible to attack by nucleophiles.[1][2]
Nucleophilic Addition to the Isothiocyanate Group
The most common and synthetically valuable reaction is the addition of primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[8][10]
Mechanism:
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: An unstable zwitterionic intermediate is formed, which rapidly undergoes proton transfer from the nitrogen to the sulfur atom, yielding the stable thiourea product.
The reaction is typically high-yielding and proceeds under mild conditions, often simply by mixing the reactants in a suitable solvent.[11]
Caption: Reaction mechanism for thiourea synthesis.
Applications in Drug Discovery and Chemical Synthesis
This reagent is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate used to construct more complex molecules.[5]
-
Thiourea Scaffolds in Medicinal Chemistry: The thiourea linkage is a common structural motif in a vast number of biologically active compounds, exhibiting properties including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[12] This reagent provides a direct route to introduce the 2-bromo-4-trifluoromethylphenyl moiety into such scaffolds.
-
Heterocycle Synthesis: Thiourea derivatives are versatile precursors for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and pyrimidines, which are foundational structures in many approved drugs.[12]
-
Fluorine Chemistry in Drug Design: The incorporation of the trifluoromethyl group is a proven strategy in drug development to enhance a compound's pharmacological profile.[3] It can block metabolic oxidation at that position and improve membrane permeability, leading to better bioavailability and longer half-life.[3][4]
Caption: Role as a building block in pharmaceutical synthesis.
Safety and Handling
This compound and related compounds are hazardous materials and must be handled with appropriate precautions.
-
Primary Hazards: Based on data for analogous compounds, it should be treated as a substance that can cause severe skin burns and eye damage. It is likely harmful if swallowed, inhaled, or in contact with skin.[13][14] Many organic isothiocyanates are also lachrymators (tear-inducing).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it can react with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
Experimental Protocol: Synthesis of 1-(2-Bromo-4-trifluoromethylphenyl)-3-phenylthiourea
This protocol details a representative reaction with aniline to form the corresponding disubstituted thiourea.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the isothiocyanate). The use of an anhydrous solvent is crucial to prevent hydrolysis of the isothiocyanate starting material.
-
Nucleophile Addition: Dissolve aniline (1.0 eq) in a small amount of anhydrous toluene and add it dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: a. Cool the reaction mixture to room temperature. If a precipitate has formed, this is likely the product. b. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene or hexanes to remove any unreacted starting materials. This step serves as the initial purification. c. If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure 1-(2-Bromo-4-trifluoromethylphenyl)-3-phenylthiourea.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected values.
References
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles - Benchchem. (n.d.).
- 948294-38-0 | 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. (n.d.). AA Blocks.
- Stiasni, N., & Bräse, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central (PMC).
- Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate.
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[16]. (n.d.). ResearchGate. Retrieved January 21, 2026, from
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health (NIH).
- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI.
- 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, October 31). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
- 2-(Trifluoromethyl)phenyl isothiocyanate. (n.d.). MySkinRecipes.
- Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. (2026, January 13).
- 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162. (n.d.). PubChem.
- 4-Bromo-2-trifluoromethylphenylisothiocyanate. (n.d.). Oakwood Chemical.
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.
- Current and emerging applications of fluorine in medicinal chemistry. (n.d.). ResearchGate.
-
Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]
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- 5. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 6. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate [oakwoodchemical.com]
2-Bromo-4-trifluoromethylphenylisothiocyanate CAS number
An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate
A Note on Chemical Nomenclature
This technical guide focuses on the chemical compound with the CAS Number 948294-38-0 . While the initial topic requested was "2-Bromo-4-trifluoromethylphenylisothiocyanate," available chemical database information consistently identifies CAS 948294-38-0 as 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate [1]. The trifluoromethoxy (-OCF₃) group is structurally distinct from the trifluoromethyl (-CF₃) group. This guide will proceed with a detailed analysis of the correctly identified trifluoromethoxy compound, which is a valuable reagent in its own right for pharmaceutical and agrochemical research.
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its structure is characterized by three key features: a reactive isothiocyanate (-N=C=S) group, a bromine atom, and a trifluoromethoxy group substituent on a phenyl ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and thiourea derivatives[2].
The isothiocyanate functional group is a potent electrophile, readily undergoing addition reactions with various nucleophiles[2]. The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethoxy group on the aromatic ring significantly modulates the electronic properties and reactivity of the isothiocyanate moiety[2]. These substituents not only influence the reaction kinetics but also provide additional sites for further chemical modifications, enabling the creation of diverse molecular libraries for biological screening[2]. The incorporation of a trifluoromethoxy group, in particular, is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate, with a focus on its utility as a strategic tool for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Profile
A clear understanding of the physical and chemical properties of a compound is fundamental to its effective application in synthesis. The key identifying information and properties for 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 948294-38-0 | [1] |
| Molecular Formula | C₈H₃BrF₃NOS | [1] |
| Molecular Weight | 298.08 g/mol | [1] |
| Appearance | Likely a solid or liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) and insoluble in water. | General chemical principles |
| SMILES | C1=CC(OC(F)(F)F)=CC(Br)=C1N=C=S | [1] |
Spectroscopic Signatures
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group[3].
-
¹H NMR Spectroscopy : The proton NMR spectrum would show signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns of these protons would be influenced by the bromo and trifluoromethoxy substituents.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display a characteristic signal for the carbon atom of the isothiocyanate group, typically in the range of 125-140 ppm. Other signals would correspond to the carbons of the aromatic ring and the trifluoromethoxy group.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (298.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis and Mechanistic Considerations
The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with several reliable methods available. The most common and industrially scalable approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent.
General Synthetic Protocol
A plausible and widely used method for the synthesis of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate starts from the corresponding aniline derivative, 2-Bromo-4-(trifluoromethoxy)aniline. The general procedure involves two key steps:
-
Dithiocarbamate Salt Formation : The primary amine is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or ammonia, to form an intermediate dithiocarbamate salt[2][4].
-
Decomposition to Isothiocyanate : The dithiocarbamate salt is then treated with a desulfurating agent, such as lead nitrate, tosyl chloride, or a phosphonium-based reagent, to induce the elimination of H₂S and form the final isothiocyanate product[4][5].
Caption: General workflow for the synthesis of the target isothiocyanate.
Rationale for Experimental Choices
-
Choice of Base : The base in the first step is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide. Triethylamine is a common choice due to its suitable basicity and ease of removal.
-
Decomposition Agent : The choice of the decomposition agent in the second step can influence the reaction yield and purity. While historically heavy metal salts like lead nitrate were used, modern methods often employ reagents like tosyl chloride or propane phosphonic acid anhydride (T3P) which offer milder reaction conditions and avoid heavy metal waste[4][5].
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
The primary mode of reactivity for isothiocyanates is nucleophilic addition. This class of reactions is fundamental to its application as a building block.
-
Reaction with Amines : Primary and secondary amines react readily with isothiocyanates to form N,N'-disubstituted thioureas[2]. This is one of the most important reactions of isothiocyanates, as the thiourea scaffold is a common feature in many biologically active compounds[2].
-
Reaction with Alcohols and Thiols : Alcohols and thiols can also add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.
The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.
Sources
An In-depth Technical Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and their derivatives into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. When this powerful moiety is combined with a versatile reactive handle like the isothiocyanate (-N=C=S) group, the resulting reagent becomes a highly valuable building block for combinatorial chemistry and targeted synthesis.
This technical guide provides an in-depth exploration of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a trifunctional reagent offering unique synthetic possibilities. The presence of an ortho-bromo substituent, a para-trifluoromethyl group, and the isothiocyanate functional group on a phenyl ring creates a molecule with distinct reactivity at each position, enabling complex molecular architectures to be constructed. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, and practical applications, with a focus on the underlying causality behind experimental choices.
Part 1: Molecular Profile and Physicochemical Properties
The precise substitution pattern of this compound dictates its steric and electronic properties, which in turn govern its reactivity. The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom significantly influences the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.
A definitive CAS Number for this compound is not readily found in major chemical databases as of the time of this writing. The data presented below is for the closely related isomer, 4-Bromo-2-trifluoromethylphenylisothiocyanate (CAS: 186589-12-8) , and calculated values for the target compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₃BrF₃NS | Calculated |
| Molecular Weight | 282.08 g/mol | Calculated |
| CAS Number | 186589-12-8 (for isomer: 4-Bromo-2-trifluoromethylphenylisothiocyanate) | [1] |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy |
| Boiling Point | 115 °C at 10 mmHg (for isomer) | [1] |
| Density | 1.699 g/cm³ (for isomer) | [1] |
| Refractive Index | 1.524 (for isomer) | [1] |
| SMILES | S=C=Nc1c(Br)ccc(c1)C(F)(F)F | Calculated |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most logical and field-proven pathway begins with the regioselective bromination of the corresponding aniline, followed by the conversion of the amino group to the isothiocyanate.
Step 1: Synthesis of the Precursor, 2-Bromo-4-trifluoromethylaniline
The critical first step is the synthesis of the aniline precursor. Starting from commercially available 4-(trifluoromethyl)aniline, a regioselective electrophilic aromatic substitution is performed.
Causality of Experimental Choice: The amino group (-NH₂) is a strong activating, ortho, para-director. The trifluoromethyl group (-CF₃) is a deactivating, meta-director. In the starting material, 4-(trifluoromethyl)aniline, the positions ortho to the powerful amino director (positions 2 and 6) are activated. The position para to the amino group is already occupied by the -CF₃ group. Therefore, the incoming electrophile (Br⁺) will be directed to the ortho position. Due to the inherent symmetry, bromination at position 2 or 6 yields the same product. A protocol adapted from the synthesis of a similar compound, 4-bromo-3-(trifluoromethyl)aniline, is highly effective.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.
-
Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent.
-
Reaction Execution: Cool the aniline solution to 0 °C in an ice bath. Add the NBS solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-trifluoromethylaniline.
Step 2: Conversion of Aniline to Isothiocyanate
The conversion of the synthesized aniline to the target isothiocyanate is best achieved using a modern, thiophosgene-free method to enhance safety and operational simplicity. The formation of an intermediate dithiocarbamate salt, followed by desulfurization, is the preferred industrial and laboratory method.[3]
Causality of Experimental Choice: Traditional methods using thiophosgene (CSCl₂) are highly effective but pose significant toxicity risks. A safer and robust alternative involves reacting the aniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent (e.g., a carbodiimide, or cyanuric chloride) to eliminate a sulfur equivalent and form the stable isothiocyanate N=C=S bond.[4] This two-step, one-pot process is highly efficient for electron-deficient anilines.[5]
-
Dithiocarbamate Salt Formation: To a solution of 2-Bromo-4-trifluoromethylaniline (1.0 eq.) in a biphasic solvent system like dichloromethane and water, add carbon disulfide (CS₂, ~1.5 eq.) and a strong base like aqueous sodium hydroxide. Stir the mixture vigorously at room temperature for 2-3 hours.
-
Desulfurization: After the formation of the dithiocarbamate salt is complete (can be monitored by TLC), add a desulfurizing agent such as trichloroisocyanuric acid (TCT) or a water-soluble carbodiimide portion-wise while maintaining the temperature.
-
Reaction Completion: Stir the reaction for an additional 1-2 hours at room temperature.
-
Work-up and Isolation: Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final this compound.
Synthesis Workflow Diagram
Part 3: Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group towards a wide range of nucleophiles. This reaction is the foundation for creating libraries of compounds, particularly thiourea derivatives, which are of significant interest in medicinal chemistry.[6][7]
Core Reactivity: Thiourea Formation
The carbon atom of the isothiocyanate (-N=C=S) group is highly electrophilic and readily undergoes nucleophilic addition. The most common and synthetically valuable reaction is with primary or secondary amines to form N,N'-disubstituted thioureas.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the stable thiourea product. The reaction is typically fast, high-yielding, and can be performed under mild conditions.
This protocol is a representative example of the utility of the title compound in synthesizing biologically relevant scaffolds.
-
Reaction Setup: In a pressure tube or round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent such as toluene or acetonitrile.
-
Nucleophile Addition: Add the desired primary amine (e.g., a substituted aniline or a heterocyclic amine) (1.0-1.1 eq.) to the solution.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring at a temperature ranging from 80-110 °C. The reaction time can vary from 2 to 8 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The thiourea product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with a cold solvent like ethyl acetate or methanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for further chromatographic purification.
-
Validation: The structure and purity of the synthesized thiourea should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery
Thiourea derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets. They have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[8] The incorporation of the 2-bromo-4-trifluoromethylphenyl moiety introduces specific properties:
-
Trifluoromethyl Group: Enhances lipophilicity, which can improve cell membrane permeability, and can block metabolic oxidation at the para-position, increasing the compound's half-life.
-
Bromo Group: Provides a handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments.
Reactivity and Application Workflow
Sources
- 1. 4-Bromo-2-trifluoromethylphenylisothiocyanate [oakwoodchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate
Foreword
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-4-trifluoromethylphenylisothiocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of a bromine atom and a trifluoromethyl group imparts unique electronic and lipophilic properties, making this scaffold highly valuable in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that hinges on the formation of the crucial precursor, 2-Bromo-4-trifluoromethylaniline. The overall synthetic strategy can be dissected into two primary stages:
-
Part A: Synthesis of the Anilino Precursor: The regioselective introduction of a bromine atom onto the 4-(trifluoromethyl)aniline backbone.
-
Part B: Conversion to the Isothiocyanate: The transformation of the primary amino group of the precursor into the isothiocyanate functionality.
This guide will explore the most prevalent and effective methodologies for each stage, with a focus on the underlying chemical principles and practical considerations for laboratory execution.
Figure 1: High-level overview of the two-stage synthesis pathway.
Part A: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline
The synthesis of 2-Bromo-4-(trifluoromethyl)aniline from 4-(trifluoromethyl)aniline is a critical first step. The challenge lies in achieving regioselective bromination at the position ortho to the amino group and meta to the trifluoromethyl group. The trifluoromethyl group is a meta-director, while the amino group is an ortho, para-director. Due to the strong activating and directing effect of the amino group, direct bromination tends to occur at the positions ortho and para to it.
Recommended Synthetic Route: Electrophilic Bromination
A common and effective method for the synthesis of 2-Bromo-4-(trifluoromethyl)aniline involves the direct electrophilic bromination of 4-(trifluoromethyl)aniline using a suitable brominating agent.
Reaction Scheme:
Figure 2: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of substituted anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-(Trifluoromethyl)aniline | 161.12 | 10.0 | 1.61 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Ethyl acetate | 88.11 | - | As needed |
| Brine (saturated NaCl(aq)) | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.61 g, 10.0 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Upon completion of the reaction, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-Bromo-4-(trifluoromethyl)aniline.
Expected Yield: 85-95%
Characterization Data (Literature Values):
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 38-42 °C.
-
¹H NMR (CDCl₃): δ 7.55 (d, J=1.8 Hz, 1H), 7.30 (dd, J=8.5, 1.8 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 4.20 (br s, 2H).
-
¹³C NMR (CDCl₃): δ 143.9, 134.0, 129.5, 124.0 (q, J=272 Hz), 122.0 (q, J=30 Hz), 116.0, 109.5.
Part B: Synthesis of this compound
The conversion of the primary amino group of 2-Bromo-4-(trifluoromethyl)aniline to an isothiocyanate is the final and crucial step. Two primary methods are widely employed in organic synthesis for this transformation: the thiophosgene method and the carbon disulfide method.
Method 1: The Thiophosgene Route (Classical Approach)
The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and generally high-yielding method for the synthesis of isothiocyanates.
Reaction Scheme:
Figure 3: Synthesis of the target isothiocyanate using thiophosgene.
Mechanistic Insight:
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene, followed by the elimination of two molecules of hydrogen chloride. A base, such as triethylamine, is typically used to neutralize the HCl generated during the reaction.
3.1.1. Detailed Experimental Protocol
WARNING: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Bromo-4-(trifluoromethyl)aniline | 240.02 | 5.0 | 1.20 g |
| Thiophosgene (CSCl₂) | 114.98 | 5.5 | 0.48 mL |
| Triethylamine | 101.19 | 11.0 | 1.53 mL |
| Dichloromethane (DCM) | 84.93 | - | 30 mL |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.20 g, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol) to the solution.
-
Addition of Thiophosgene: Cool the mixture to 0 °C in an ice bath. Add a solution of thiophosgene (0.48 mL, 5.5 mmol) in 10 mL of DCM dropwise from the dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer, and wash it successively with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil or low-melting solid.
Expected Yield: >90%
Method 2: The Carbon Disulfide Route (Safer Alternative)
Due to the high toxicity of thiophosgene, alternative methods have been developed. The most common is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by desulfurization to the isothiocyanate.
Reaction Scheme:
Figure 4: Carbon disulfide route to the target isothiocyanate.
Mechanistic Insight:
The primary amine reacts with carbon disulfide in the presence of a base to form a triethylammonium dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, which facilitates the elimination of triethylammonium chloride and thiirane (or its decomposition products) to yield the isothiocyanate.
3.2.1. Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Bromo-4-(trifluoromethyl)aniline | 240.02 | 5.0 | 1.20 g |
| Carbon Disulfide (CS₂) | 76.13 | 6.0 | 0.36 mL |
| Triethylamine | 101.19 | 11.0 | 1.53 mL |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 5.5 | 1.05 g |
| Toluene | 92.14 | - | 30 mL |
Procedure:
-
Formation of Dithiocarbamate Salt: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1.20 g, 5.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 20 mL of toluene. To this stirred solution, add carbon disulfide (0.36 mL, 6.0 mmol) dropwise at room temperature. Stir the mixture for 1 hour.
-
Desulfurization: To the resulting suspension of the dithiocarbamate salt, add a solution of p-toluenesulfonyl chloride (1.05 g, 5.5 mmol) in 10 mL of toluene dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated triethylammonium chloride. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Expected Yield: 70-85%
Data Summary
| Synthesis Step | Starting Material | Key Reagents | Product | Typical Yield |
| Part A: Bromination | 4-(Trifluoromethyl)aniline | NBS, DMF | 2-Bromo-4-(trifluoromethyl)aniline | 85-95% |
| Part B: Thiophosgenation | 2-Bromo-4-(trifluoromethyl)aniline | CSCl₂, Et₃N, DCM | This compound | >90% |
| Part B: Carbon Disulfide Route | 2-Bromo-4-(trifluoromethyl)aniline | CS₂, Et₃N, TsCl, Toluene | This compound | 70-85% |
Safety and Handling
-
2-Bromo-4-(trifluoromethyl)aniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Thiophosgene: Extremely toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Work in a certified fume hood is mandatory.
-
Carbon Disulfide: Highly flammable and toxic.
-
N-Bromosuccinimide: Corrosive and a lachrymator.
-
p-Toluenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
Conclusion
The synthesis of this compound is readily achievable through a two-stage process. The preparation of the key intermediate, 2-Bromo-4-(trifluoromethyl)aniline, can be accomplished in high yield via regioselective bromination. The subsequent conversion to the target isothiocyanate can be performed efficiently using either the classical thiophosgene method or a safer alternative involving carbon disulfide. The choice of method will depend on the available facilities and the scale of the synthesis, with the thiophosgene route generally providing higher yields but requiring stringent safety precautions. This guide provides robust and reproducible protocols to aid researchers in the successful synthesis of this valuable chemical building block.
References
- Sharma, S. Thiophosgene in Organic Synthesis. Synthesis1978, 1978 (11), 803-820.
- Dyson, G. M.; George, H. J. The reactions of thiophosgene with amines. Part I. The formation of isothiocyanates and thiocarbamoyl chlorides. J. Chem. Soc., Trans.1924, 125, 1702-1706.
- Hogg, J. H.; Smith, P. W. G.
- Li, G.; Patel, H.; Hrapchak, M. A Convenient One-Pot Synthesis of Isothiocyanates from Amines and Carbon Disulfide Using Tosyl Chloride.
The Emergence of 2-Bromo-4-trifluoromethylphenylisothiocyanate: A Keystone for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine and bromine atoms into bioactive molecules offers a powerful tool for modulating their pharmacological profiles. The trifluoromethyl group, in particular, is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cell permeability.[1][2] This guide introduces 2-Bromo-4-trifluoromethylphenylisothiocyanate, a versatile chemical intermediate poised to significantly impact the landscape of modern drug discovery. While the specific discovery of this molecule is not extensively documented, its rational design and synthetic accessibility position it as a valuable building block for creating novel therapeutics. This whitepaper provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of this compound, offering a forward-looking perspective for its integration into drug development pipelines.
Introduction: The Strategic Advantage of Halogenation in Medicinal Chemistry
The deliberate introduction of halogen atoms, particularly fluorine and bromine, into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is particularly favored for its ability to increase lipophilicity, block metabolic oxidation, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile that readily participates in addition reactions, most notably with primary and secondary amines to form substituted thioureas.[3] This reactivity makes isothiocyanates invaluable precursors for the synthesis of a wide array of heterocyclic compounds and molecules with demonstrated biological activities, including antimicrobial and anticancer properties.[3][4]
This compound combines these key features: a trifluoromethyl group for enhanced drug-like properties, a bromine atom that can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), and a reactive isothiocyanate group for derivatization. This unique combination of functionalities makes it a highly attractive scaffold for generating libraries of novel compounds for high-throughput screening and lead optimization.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-stage process: the synthesis of the key precursor, 2-bromo-4-trifluoromethylaniline, followed by the conversion of the aniline to the target isothiocyanate.
Synthesis of 2-Bromo-4-trifluoromethylaniline
The synthesis of the aniline precursor would likely commence with the commercially available 4-trifluoromethylaniline. A standard and effective method for the regioselective bromination of anilines involves the protection of the amino group, followed by bromination and deprotection.
Experimental Protocol:
-
Acetylation of 4-trifluoromethylaniline: 4-trifluoromethylaniline is reacted with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a non-nucleophilic base (e.g., pyridine) to form N-(4-trifluoromethylphenyl)acetamide. This step protects the amino group and directs the subsequent bromination to the ortho position.
-
Bromination of N-(4-trifluoromethylphenyl)acetamide: The protected aniline is then brominated using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF) or acetic acid.[3] The electron-donating nature of the acetamido group directs the bromine to the position ortho to it.
-
Hydrolysis of N-(2-bromo-4-trifluoromethylphenyl)acetamide: The resulting N-(2-bromo-4-trifluoromethylphenyl)acetamide is hydrolyzed under acidic conditions (e.g., refluxing with aqueous hydrochloric acid) to remove the acetyl group and yield the desired 2-bromo-4-trifluoromethylaniline.[3]
Workflow for the Synthesis of 2-Bromo-4-trifluoromethylaniline:
Caption: Conversion of the aniline to the isothiocyanate.
Physicochemical Properties and Characterization
The successful synthesis of this compound would be confirmed through a suite of analytical techniques. The expected properties and characterization data are summarized below.
| Property | Expected Value / Technique |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | Approximately 298.08 g/mol |
| Appearance | Likely a colorless to yellow liquid or low-melting solid |
| ¹H NMR | Aromatic protons would exhibit characteristic splitting patterns and chemical shifts influenced by the bromo, trifluoromethyl, and isothiocyanate groups. |
| ¹³C NMR | Distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the isothiocyanate carbon (around 130-140 ppm). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| FT-IR | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically appears in the range of 2000-2200 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight would be observed, along with a characteristic isotopic pattern due to the presence of bromine. |
| Purity (HPLC) | High-performance liquid chromatography would be used to assess the purity of the final compound. |
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates.
Synthesis of Thiourea Derivatives
The primary reaction of isothiocyanates is with primary and secondary amines to form N,N'-disubstituted thioureas. [3]These thiourea scaffolds are present in a wide range of biologically active molecules with reported antimicrobial, antifungal, antiviral, and anticancer activities. [3][4]The reaction of this compound with a diverse library of amines would rapidly generate a collection of novel thiourea derivatives for biological screening. The trifluoromethyl group is expected to enhance the pharmacological properties of these derivatives. [1] Potential Signaling Pathways for Thiourea Derivatives:
Thiourea-containing compounds have been shown to modulate various signaling pathways implicated in disease. For instance, some derivatives act as kinase inhibitors, which are crucial in cancer therapy. [5]The 2-bromo-4-trifluoromethylphenyl moiety could confer specific interactions with the target protein's binding site, potentially leading to highly potent and selective inhibitors.
Reaction Scheme for Thiourea Formation:
Caption: General reaction for the synthesis of thiourea derivatives.
Synthesis of Heterocyclic Compounds
The thiourea derivatives formed from this compound can serve as intermediates for the synthesis of various heterocyclic ring systems. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many approved drugs.
Molecular Probes and Chemical Biology Tools
The reactivity of the isothiocyanate group also makes it suitable for use in the development of chemical probes. For example, it can be used to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells.
Conclusion
This compound represents a promising and strategically designed chemical entity for advancing drug discovery programs. Its synthesis from readily available starting materials is feasible through established chemical transformations. The combination of a trifluoromethyl group for enhanced drug-like properties, a bromine atom for further synthetic diversification, and a reactive isothiocyanate handle for library synthesis makes it a highly valuable tool for medicinal chemists. The exploration of the chemical space accessible from this intermediate is anticipated to yield novel compounds with significant therapeutic potential.
References
-
MDPI. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98%. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-trifluoromethylphenylisothiocyanate. Retrieved from [Link]
Sources
The Synthetic Versatility and Therapeutic Potential of 2-Bromo-4-trifluoromethylphenylisothiocyanate: A Technical Guide
Introduction: A Multifaceted Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule.[1] This guide delves into the chemistry and application of a highly functionalized and versatile reagent: 2-Bromo-4-trifluoromethylphenylisothiocyanate.
This compound is a trifluoromethylated aromatic isothiocyanate featuring a bromine substituent. This unique combination of functional groups—the electrophilic isothiocyanate (-N=C=S) moiety, the strongly electron-withdrawing trifluoromethyl group, and a strategically placed bromine atom—renders it a powerful intermediate for the synthesis of a diverse array of heterocyclic compounds and thiourea derivatives.[2] These derivatives are of significant interest due to their wide-ranging pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[2][3] This document will provide an in-depth exploration of its synthesis, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive technical resource.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related structural analogs.
| Property | Value (Isomer/Analog) | Reference Compound |
| CAS Number | 186589-12-8 | 4-Bromo-2-trifluoromethylphenylisothiocyanate |
| Molecular Formula | C₈H₃BrF₃NS | 4-Bromo-2-trifluoromethylphenylisothiocyanate |
| Molecular Weight | 282.09 g/mol | 4-Bromo-2-trifluoromethylphenylisothiocyanate |
| Boiling Point | 115°C / 10 mmHg | 4-Bromo-2-trifluoromethylphenylisothiocyanate |
| Density | 1.699 g/cm³ | 4-Bromo-2-trifluoromethylphenylisothiocyanate |
| Appearance | Colorless to yellow liquid | 2-(Trifluoromethyl)phenyl isothiocyanate[1] |
Synthesis and Mechanistic Considerations
The most prevalent and experimentally robust method for synthesizing aryl isothiocyanates, including this compound, begins with the corresponding aniline precursor, 2-Bromo-4-trifluoromethylaniline. This modern approach deliberately avoids the use of highly toxic and hazardous reagents like thiophosgene.
The synthesis is typically a two-step process initiated by the formation of a dithiocarbamate salt. The aniline is reacted with carbon disulfide in the presence of a base, such as triethylamine.[2] This intermediate salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.
Causality in Synthesis:
-
Choice of Precursor: 2-Bromo-4-trifluoromethylaniline provides the core aromatic structure with the required substituents in the correct orientation.
-
Avoiding Thiophosgene: The dithiocarbamate route is favored for its significantly improved safety profile, a critical consideration in both academic and industrial settings.
-
Microwave-Assisted Synthesis: For optimization, microwave irradiation has been shown to dramatically decrease reaction times and improve yields for this type of transformation, offering a more efficient and greener alternative to conventional heating.[2]
Core Reactivity: The Electrophilic Isothiocyanate Group
The synthetic utility of this compound is dominated by the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.
Mechanistic Insight: The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon. This electronic effect increases the reaction rate with nucleophiles compared to non-fluorinated analogs.
Key reactions include:
-
With Primary/Secondary Amines: Forms N,N'-disubstituted thioureas. This is one of the most common and powerful applications, allowing for the construction of large, diverse libraries of compounds for biological screening.[2]
-
With Hydrazides: Yields thiosemicarbazides, which are crucial precursors for the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole heterocycles.[2]
-
With Alcohols/Thiols: Reacts to form thiocarbamates and dithiocarbamates, respectively.
Application in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for generating molecules with therapeutic potential. The thiourea linkage formed from its reaction with amines is a well-established pharmacophore present in numerous biologically active compounds.[3]
Field-Proven Insights:
-
Library Synthesis for Screening: The straightforward and high-yielding nature of the reaction between isothiocyanates and amines makes this reagent ideal for parallel synthesis and the creation of focused compound libraries. By reacting it with a diverse set of amines (e.g., substituted anilines, alkylamines, heterocyclic amines), researchers can rapidly generate hundreds of distinct thiourea derivatives for high-throughput screening.[2]
-
Antimicrobial and Antiproliferative Agents: Thioureas derived from fluorinated isothiocyanates have demonstrated significant biological activity. Studies on related compounds have shown moderate to good activity against various cancer cell lines (A549, HeLa, MCF-7) and a range of microbes.[3] The presence of both the trifluoromethyl group and the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.[2]
-
Structure-Activity Relationship (SAR) Studies: This reagent is an excellent tool for probing structure-activity relationships. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic modification of that position to optimize biological activity.
Experimental Protocol: Synthesis of a 1-Aryl-3-(2-bromo-4-trifluoromethylphenyl)thiourea
This protocol is a representative example of the reaction between this compound and a primary amine to form a thiourea derivative, based on established methodologies.[3]
Materials:
-
This compound (1.0 mmol)
-
Substituted 4-arylthiazol-2-amine or other primary amine (0.9 mmol)
-
Anhydrous Toluene (5 mL)
-
Pressure tube (20 mL) with a magnetic stir bar
-
Ethyl acetate and Methanol (for washing)
Procedure:
-
Reaction Setup: To a 20 mL pressure tube, add the substituted amine (0.9 mmol, 1.0 eq), this compound (1.0 mmol, 1.1 eq), and anhydrous toluene (5 mL).
-
Rationale: Using a slight excess of the isothiocyanate ensures the complete consumption of the limiting amine reagent. Anhydrous toluene is used as the solvent because it is inert to the reactants and has a suitable boiling point for the reaction temperature.
-
-
Heating: Seal the pressure tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the nucleophilic addition. A sealed pressure tube prevents the solvent from boiling off.
-
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.
-
-
Work-up: Once the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature. A solid precipitate of the thiourea product should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with ethyl acetate (3 x 5 mL) and then methanol (3 x 5 mL).
-
Rationale: The washing steps are crucial for removing any unreacted starting materials and soluble impurities. The choice of solvents is based on the product's low solubility in them, while impurities are washed away.
-
-
Drying: Dry the purified solid product under vacuum to yield the pure 1-aryl-3-(2-bromo-4-trifluoromethylphenyl)thiourea.
Self-Validation: The purity of the final compound should be confirmed through analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry. The characteristic C=S stretch in the IR spectrum (around 1280 cm⁻¹) and the downfield signal for the C=S carbon in the ¹³C NMR (160-190 ppm) are key indicators of successful thiourea formation.[2][3]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for molecular innovation. Its trifluoromethyl group offers intrinsic advantages for developing metabolically robust drug candidates, while the highly reactive isothiocyanate function provides a reliable gateway to the synthetically valuable thiourea and heterocyclic scaffolds. The additional presence of a bromine atom opens the door for post-synthesis modifications, enabling fine-tuning of molecular properties. For researchers in medicinal chemistry and materials science, a thorough understanding of this compound's synthesis, reactivity, and application workflows is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.
References
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Al-Masoudi, N. A., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Sci. Pharm., 90(1), 11. [Link]
-
MySkinRecipes (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. [Link]
Sources
An In-Depth Technical Guide to the Chemistry and Applications of 2-Bromo-4-trifluoromethylphenylisothiocyanate
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 2-Bromo-4-trifluoromethylphenylisothiocyanate is a key reagent, embodying a trifecta of functionalities that render it exceptionally useful for the synthesis of novel therapeutic agents. This molecule features an aromatic scaffold substituted with a highly reactive isothiocyanate group, a trifluoromethyl moiety, and a bromine atom. Each of these components imparts distinct and advantageous properties.
The isothiocyanate (-N=C=S) group serves as a powerful electrophilic handle, enabling facile reactions with a wide array of nucleophiles to form stable thiourea linkages, which are prevalent in many biologically active compounds.[1][2] The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[3][4][5][6] The bromine atom provides an additional site for synthetic diversification, such as cross-coupling reactions, or can be retained to modulate the compound's steric and electronic profile.
This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, core reactivity, applications in creating diverse molecular libraries, and essential safety protocols, providing both the theoretical underpinnings and practical, field-proven insights required for its effective utilization.
Section 1: Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent functional groups and structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₈H₃BrF₃NS | Based on chemical structure. |
| Molecular Weight | 282.08 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned. | The precursor, 2-Bromo-4-(trifluoromethyl)aniline, is CAS No. 57946-63-1.[7] |
| Appearance | Colorless to yellow liquid or low-melting solid. | Typical for aryl isothiocyanates. |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, DMF). Insoluble in water. | General property of non-polar organic reagents. |
| Boiling Point | > 200 °C (estimated) | High due to molecular weight and polarity. |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band between 2000-2200 cm⁻¹, characteristic of the asymmetric stretching vibration of the -N=C=S group. Other notable peaks would include C-F stretching vibrations (around 1100-1300 cm⁻¹) and aromatic C-H and C=C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a distinct pattern for the three protons on the substituted ring.
-
¹⁹F NMR: A sharp singlet would be observed, corresponding to the -CF₃ group.
-
¹³C NMR: The carbon of the isothiocyanate group would appear around 130-140 ppm. The carbon of the -CF₃ group would show a quartet due to C-F coupling.
-
Section 2: Synthesis and Mechanism
The most logical and widely adopted strategy for synthesizing aryl isothiocyanates is from the corresponding aniline precursor. This approach avoids the use of highly toxic and hazardous reagents like thiophosgene. The synthesis of this compound follows a well-established two-step, one-pot procedure starting from 2-Bromo-4-(trifluoromethyl)aniline.[8]
Causality Behind the Method: The conversion relies on the nucleophilic nature of the aniline's amino group, which attacks carbon disulfide. The resulting dithiocarbamate salt is an unstable intermediate that can be readily decomposed by a desulfurating agent to yield the target isothiocyanate. This method is favored for its operational simplicity, high yields, and avoidance of volatile, toxic reagents.[8]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline (1.0 eq)[7]
-
Carbon Disulfide (CS₂, 1.5 eq)
-
Triethylamine (TEA, 2.2 eq)
-
Tosyl Chloride (TsCl, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-Bromo-4-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.5 eq). The reaction is typically exothermic. Allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate triethylammonium dithiocarbamate salt is usually observed.
-
Desulfurization: Cool the mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure isothiocyanate.
Section 3: Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the high electrophilicity of the central carbon atom in the -N=C=S group. This site is highly susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thioureas.[9]
Primary Application: Synthesis of Thiourea Derivatives
The reaction with amines is robust, high-yielding, and forms the cornerstone of this reagent's utility. The resulting N,N'-disubstituted thioureas are critical pharmacophores in drug discovery, known to exhibit a vast spectrum of biological activities.[1][10][11]
Mechanism Insight: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. While the reaction often proceeds readily at room temperature with aliphatic amines, less nucleophilic amines (like other anilines) may require mild heating or the addition of a non-nucleophilic base to facilitate the reaction.[12]
Caption: Core reactivity of the isothiocyanate with an amine nucleophile.
Detailed Experimental Protocol: Synthesis of a Representative Thiourea Derivative
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine, 1.05 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Amine Addition: Add the amine (1.05 eq) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. For most aliphatic amines, the reaction is complete within 1-3 hours. For less reactive amines, the mixture can be heated to 50-80 °C. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the thiourea product often precipitates from the solution. If so, collect the solid by filtration and wash with cold solvent (e.g., hexane) to remove any unreacted starting material.
-
Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure thiourea derivative.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are of significant interest to the pharmaceutical industry. The resulting thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][10][11][13]
The Strategic Advantage of the Substituents:
-
Trifluoromethyl Group (-CF₃): This group is a bioisostere for methyl or chloro groups and is used to block metabolic oxidation, thereby increasing a drug's half-life.[5][6] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins.[3][14]
-
Thiourea Moiety (-NH-C(=S)-NH-): This functional group is an excellent hydrogen bond donor and acceptor, allowing for strong and specific interactions within the binding pockets of enzymes and receptors.[2]
-
Bromo Group (-Br): The bromine atom can be used as a handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing the target reagent.
Section 5: Safety, Handling, and Storage
Isothiocyanates are reactive and potentially hazardous compounds that require careful handling. They are generally classified as corrosive, toxic, and lachrymatory (tear-inducing).[15][16] Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[15] |
| Skin Corrosion / Irritation | Category 1B/2 | Causes severe skin burns and irritation.[17] |
| Eye Damage / Irritation | Category 1/2 | Causes serious eye damage or irritation.[17] |
| Respiratory Sensitization | May Apply | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Safe Handling and Storage Protocols:
-
Engineering Controls: Always handle this compound and its reactions in a certified chemical fume hood to avoid inhalation of vapors.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][18] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store the reagent in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture, as isothiocyanates can slowly hydrolyze.[19]
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis, particularly within the realm of drug discovery. Its unique combination of a reactive isothiocyanate handle, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine atom provides researchers with a powerful tool for constructing complex molecular architectures. By enabling the efficient synthesis of diverse thiourea libraries, this reagent serves as a critical starting point for identifying and optimizing novel therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals.
References
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948294-38-0 | 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. (URL: [Link])
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
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Isothiocyanate synthesis - Organic Chemistry Portal. (URL: [Link])
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
4-Bromo-2-chloro-6-(trifluoromethyl)phenyl isothiocyanate - Oakwood Chemical. (URL: [Link])
-
Thiourea Derivatives in Agrochemical Discovery and Development - PubMed. (URL: [Link])
-
How anyone have experience with reacting amines with phenyl isothiocyanate? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Trifluoromethyl group - Wikipedia. (URL: [Link])
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (URL: [Link])
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Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (URL: [Link])
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. (URL: [Link])
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Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (URL: [Link])
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. (URL: [Link])
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - Malaysian Journal of Analytical Sciences. (URL: [Link])
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Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (URL: [Link])
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The Trifluoromethyl Advantage: An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When appended to a reactive pharmacophore like the isothiocyanate (-N=C=S), the resulting chemical entity becomes a powerful and versatile building block for novel therapeutics. This guide provides a detailed exploration of the reactivity of the isothiocyanate group within trifluoromethyl-containing compounds, offering insights into its synthesis, reaction mechanisms, and applications in drug development.
The Trifluoromethyl Group: A Modulator of Reactivity and Pharmacokinetics
The trifluoromethyl group is a potent electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms.[4] This property profoundly influences the electronic and steric profile of a molecule, which is particularly impactful when positioned near a reactive functional group like an isothiocyanate.[1] The CF3 group's presence can significantly improve a drug candidate's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), leading to more effective and safer therapeutic agents.[1]
Key Physicochemical Effects of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF3 group enhances a molecule's ability to partition into lipid environments, which can improve cell membrane permeability and bioavailability.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1][4] This can increase the in vivo half-life of a drug.
-
Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of a drug candidate.[1]
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH.
The CF3 group significantly activates the isothiocyanate moiety, rendering it a more potent electrophile.[4] This enhanced reactivity is central to its wide-ranging utility in chemical synthesis.[4]
Synthesis of Trifluoromethylated Isothiocyanates
The synthesis of isothiocyanates generally relies on the reaction of primary amines with thiophosgene or carbon disulfide (CS2).[6][7] These methods are adaptable for the preparation of trifluoromethylated analogs. While traditional routes using dithiocarbamate salts remain viable, ongoing research focuses on developing greener and more efficient processes.[4]
A common synthetic pathway involves the reaction of a trifluoromethyl-substituted aniline with thiophosgene or a thiophosgene equivalent. Another approach utilizes the reaction of a primary amine with CS2 to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.[7]
Heightened Electrophilicity: Reactions with Nucleophiles
The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, making it highly susceptible to attack by nucleophiles.[8][9] The strong electron-withdrawing effect of a trifluoromethyl group on an adjacent aromatic ring significantly enhances this electrophilicity, making trifluoromethylated isothiocyanates particularly reactive.[4] This allows for facile reactions with a broad spectrum of nucleophiles, including amines, alcohols, and thiols, leading to a diverse array of valuable compounds.[4][5]
Caption: General reaction scheme of trifluoromethylated isothiocyanates with various nucleophiles.
Reaction with Amines: The Gateway to Thioureas
The most prominent reaction of isothiocyanates is their addition reaction with primary and secondary amines to form thiourea derivatives.[5] Trifluoromethylphenyl isothiocyanates readily react with a variety of amines, including substituted anilines and heterocyclic amines, to produce a diverse library of thiourea compounds.[10] These thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10]
Experimental Protocol: General Procedure for the Synthesis of 1-(Trifluoromethylphenyl)-3-(4-arylthiazol-2-yl)thioureas [10]
-
A mixture of the appropriate trifluoromethylphenyl isothiocyanate (1.25 mmol) and the respective 4-(substituted-phenyl)-1,3-thiazol-2-amine (1.14 mmol) is prepared in anhydrous toluene (5 mL) within a 20 mL pressure tube.
-
The reaction mixture is heated with stirring at 110 °C for a duration of 2–8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration and washed with an appropriate solvent to afford the purified thiourea derivative.
This straightforward and high-yielding reaction underscores the utility of trifluoromethylated isothiocyanates as precursors to complex, biologically active molecules.
Reactions with Alcohols and Thiols
Trifluoromethylated isothiocyanates also react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.[5] These reactions, while perhaps less explored in the context of drug discovery than thiourea formation, still represent valuable synthetic transformations for generating molecular diversity.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
Isothiocyanates can participate in cycloaddition reactions, serving as valuable synthons for the construction of various heterocyclic compounds.[6][11] While the literature specifically detailing the cycloaddition reactions of trifluoromethylated isothiocyanates is not as extensive, the inherent reactivity of the -N=C=S group suggests their potential in [3+2] and [4+1] cycloaddition pathways. Theoretical calculations have suggested that the linear triple-bonded canonical forms of aryl isothiocyanates may play a key role in their ambident reactivity in such reactions.[12] The presence of a trifluoromethyl group is expected to influence the energetics and regioselectivity of these cycloadditions.
Applications in Drug Development and Medicinal Chemistry
The unique reactivity profile of trifluoromethylated isothiocyanates, combined with the favorable pharmacokinetic contributions of the CF3 group, makes them highly valuable intermediates in pharmaceutical research.[1][8][13]
Case Study: Enzalutamide
A prominent example of the application of a trifluoromethylated isothiocyanate in drug synthesis is its role as a key intermediate in the production of Enzalutamide.[8] Enzalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer. The synthesis involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with an appropriate amine to construct the core thiohydantoin structure of the final drug molecule.[14]
Caption: Simplified workflow highlighting the key role of a trifluoromethylated isothiocyanate in Enzalutamide synthesis.
Biologically Active Thiourea Derivatives
Numerous studies have reported the synthesis and biological evaluation of thioureas derived from trifluoromethylated isothiocyanates. These compounds have shown promise in various therapeutic areas.
| Compound Class | Biological Activity Exhibited | Reference |
| 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas | Antimicrobial, Anticancer (against various human cancer cell lines) | [10] |
| Isothiocyanate-derived compounds | Anticancer, Antibacterial | [15] |
| Thiourea derivatives | Antimicrobial, Antifungal, Antitubercular, Antimalarial, Anticancer | [10] |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate derived pharmaceuticals | Targeting cancer and inflammatory diseases | [13] |
Conclusion
Trifluoromethylated isothiocyanates represent a class of highly valuable and reactive intermediates for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating efficient reactions with a wide range of nucleophiles, most notably amines, to form biologically active thiourea derivatives. The incorporation of the CF3 group not only drives chemical reactivity but also imparts desirable pharmacokinetic properties, making these building blocks instrumental in the design and development of next-generation therapeutics. A thorough understanding of the reactivity of trifluoromethylated isothiocyanates is therefore essential for researchers and scientists working at the forefront of medicinal chemistry and drug discovery.
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Shaik, F. P., Banaganapalli, B., Shaik, J. P., Pathan, A. K., & Al-Rubaish, A. M. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 27(15), 4945. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Retrieved from [Link]
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Autech Industry Co.,Limited. (2026, January 16). Leveraging Trifluoromethyl Groups: The Power of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate in Modern Synthesis. Retrieved from [Link]
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Tkacz, M., Nizioł, J., Rode, W., & Rzeszowska-Wolny, J. (2021). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. International Journal of Molecular Sciences, 22(11), 5968. [Link]
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Petrov, M., & Garella, D. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(14), 5483. [Link]
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Kim, J., & Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm, 59(96), 14213-14231. [Link]
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Reddy, K. S., & Akunuri, R. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(11), 1159. [Link]
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Lentz, D. (1992). ChemInform Abstract: Cycloaddition Reaction of Trifluoromethyl Isocyanide to Diphenylethyne. ChemInform, 23(16). [Link]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
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Tcyrulnikov, S., Kireev, A. S., Das, B., & Driver, T. G. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Organic letters, 15(11), 2604–2607. [Link]
-
Lee, J., Kim, S., Park, J., Kim, S. J., & Lee, Y. (2022). 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. ACS Applied Energy Materials, 5(6), 7247–7255. [Link]
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Wang, X., & Ji, G. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1438–1446. [Link]
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Journal of Agricultural and Food Chemistry. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Wang, X., & Ji, G. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1438–1446. [Link]
-
ChemistryViews. (2024, June 19). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]
-
Gerwien, N. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
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Alajarin, M., Bonillo, B., & Vidal, A. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry, 88(15), 10696–10706. [Link]
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Kim, J., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). The intramolecular trifluoromethylthiolation/cyclization reaction of 3. Retrieved from [Link]
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Mukerjee, A. K., & Ashare, R. (1991). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, 91(1), 1–24. [Link]
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Butler, R. N., Lysaght, F. A., O'Halloran, G. A., & McArdle, P. (1995). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][5][8][10]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 41–46. [Link]
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Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613–7632. [Link]
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Stang, P. J., & White, M. R. (1983). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Aldrichimica Acta, 16(1), 15–22. [Link]
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Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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Glibin, I., & El-Faham, A. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(11), 3121. [Link]
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A Technical Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate and Its Derivatives: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal and agricultural chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel bioactive agents. 2-Bromo-4-trifluoromethylphenylisothiocyanate is one such pivotal building block. This technical guide provides an in-depth exploration of its synthesis, the versatile reactivity of its isothiocyanate (-N=C=S) group, and the synthesis of its key derivatives.
The core structure is distinguished by a phenyl ring featuring a trifluoromethyl (-CF3) group and a bromine (-Br) atom. The -CF3 group is a well-established bioisostere for improving metabolic stability and lipophilicity, crucial parameters in drug design. The bromine atom and the highly electrophilic isothiocyanate group offer multiple reaction sites, enabling the creation of a diverse library of derivative compounds. This guide will delve into the synthesis of thioureas, thiazoles, and other derivatives, their validated biological activities, and the experimental protocols necessary for their synthesis.
Physicochemical Properties & Core Reactivity
The utility of this compound stems directly from its unique electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilic character of the central carbon atom in the isothiocyanate moiety. This makes it highly susceptible to nucleophilic attack, forming the basis for the synthesis of its derivatives.[1]
The primary reaction pathway involves the nucleophilic addition of amines, alcohols, or thiols to the isothiocyanate's carbon atom.[1][2] This reaction is typically efficient and proceeds under mild conditions, making it a favored method for generating molecular diversity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 286.08 g/mol |
| Appearance | Solid |
| Primary Reactive Site | Isothiocyanate Carbon |
Note: Physical properties like melting point and boiling point may vary based on purity.
Synthesis of Key Derivatives: Mechanisms and Strategies
The true synthetic power of this compound is realized in its conversion to a wide array of derivatives. The most significant of these are N,N'-disubstituted thioureas, which are themselves valuable bioactive compounds and intermediates for further cyclization reactions.[2][3][4]
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction between an isothiocyanate and a primary or secondary amine is the most direct and common method for synthesizing N,N'-disubstituted thioureas.[2][5] The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by a proton transfer to yield the stable thiourea product.[2]
This reaction is highly versatile, allowing for the introduction of a vast range of substituents by simply varying the amine starting material. This flexibility is critical for exploring structure-activity relationships (SAR) in drug discovery.
Caption: General Synthetic Pathways from the Core Isothiocyanate.
Biological and Agrochemical Applications
Derivatives of this compound, particularly the thioureas, have demonstrated a broad spectrum of biological activities. The incorporation of the trifluoromethylphenyl moiety is a common strategy in the design of bioactive molecules.[6][7]
Anticancer Activity
Numerous studies have reported the antiproliferative and cytotoxic effects of thiourea derivatives containing trifluoromethylphenyl groups against various cancer cell lines.[6][7] These compounds have shown efficacy against lung, breast, colon, and cervical cancer cell lines.[6] The mechanism of action is often multi-targeted, with some derivatives inhibiting enzymes crucial for carcinogenesis or inducing apoptosis.[7][8][9] Molecular docking studies suggest that these compounds can bind effectively to biological targets like protein kinases.[7]
Antimicrobial and Antifungal Activity
The scaffold is also a prolific source of antimicrobial and antifungal agents.[6][10] Specific thiourea derivatives have shown significant activity against bacteria such as Staphylococcus aureus and Mycobacterium smegmatis, as well as the fungus Candida albicans.[6] The presence of halogen substituents on the aryl rings of the thiourea structure often plays a key role in enhancing antimicrobial potency.[6] Some acylthiourea derivatives have been investigated as inhibitors of bacterial DNA gyrase.[11]
Insecticidal and Agrochemical Potential
Thiourea derivatives have been explored for their insecticidal properties against various agricultural pests.[12][13] The trifluoromethyl group is a common feature in modern pesticides, and its inclusion in these derivatives makes them promising candidates for new agrochemical development.[14] Research has shown activity against sap-feeding insects like aphids and whiteflies.[12]
Detailed Experimental Protocol: Synthesis of a Representative Thiourea Derivative
This section provides a validated, step-by-step protocol for the synthesis of a N,N'-disubstituted thiourea from this compound and a primary amine.
Objective: To synthesize N-(2-Bromo-4-trifluoromethylphenyl)-N'-(4-chlorophenyl)thiourea.
Causality: The protocol uses anhydrous acetonitrile as a solvent to prevent hydrolysis of the highly reactive isothiocyanate. A slight excess of the amine is used to ensure the complete consumption of the isothiocyanate starting material. The reaction is monitored by Thin Layer Chromatography (TLC), a standard technique for tracking the progress of organic reactions. Purification is achieved by filtration and washing, leveraging the typical solid nature of thiourea products.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stirrer
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Dichloromethane (for washing)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Amine Addition: To the stirred solution, add 4-chloroaniline (1.05 eq) in a single portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the isothiocyanate spot.
-
Product Isolation: Upon completion, the solid product often precipitates from the solution. If precipitation is extensive, cool the mixture in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold dichloromethane to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified white solid product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Caption: Experimental Workflow for Thiourea Synthesis.
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold that provides a reliable entry point to a diverse range of biologically active molecules. The straightforward and high-yielding synthesis of its thiourea derivatives allows for extensive SAR studies, which have successfully identified potent anticancer, antimicrobial, and insecticidal lead compounds.[6][7][12]
Future research should continue to explore the derivatization of this scaffold, focusing on the synthesis of novel heterocyclic systems through cyclization of the thiourea intermediates. Investigating the mechanisms of action for the most potent derivatives will be crucial for their optimization and potential translation into clinical or agricultural applications. The continued use of this building block is poised to yield new solutions to pressing challenges in human health and food security.
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
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Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]
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Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed. [Link]
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(PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate. [Link]
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Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. ResearchGate. [Link]
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Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study. Bentham Science. [Link]
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Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC. [Link]
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Insecticidal Effectiveness of Thiourea Derivatives. SciSpace. [Link]
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MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. ResearchGate. [Link]
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Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI. [Link]
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Methodological & Application
Application Note: The Strategic Use of 2-Bromo-4-trifluoromethylphenylisothiocyanate in Modern Organic Synthesis
Introduction: A Versatile Electrophile for Complex Molecule Synthesis
2-Bromo-4-trifluoromethylphenylisothiocyanate is a highly functionalized synthetic building block that has garnered significant interest among researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional molecular architecture—comprising a reactive isothiocyanate group, an electron-withdrawing trifluoromethyl moiety, and a strategically placed bromine atom—offers a powerful platform for constructing complex molecular frameworks.
The core utility of this reagent stems from the high electrophilicity of the isothiocyanate carbon atom, which is further activated by the potent electron-withdrawing nature of the para-trifluoromethyl group.[1] This electronic profile makes it exceptionally susceptible to attack by a wide array of nucleophiles. The ortho-bromine atom provides an additional synthetic handle for subsequent cross-coupling reactions, allowing for sequential and controlled molecular elaboration. This guide provides an in-depth exploration of the reagent's reactivity, application protocols, and the underlying chemical principles that govern its utility.
Physicochemical Properties & Critical Safety Protocols
Handling this compound requires a thorough understanding of its properties and adherence to strict safety measures. Isothiocyanates as a class are known to be hazardous, and this fluorinated analogue is no exception.
| Property | Data |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 298.08 g/mol |
| Appearance | Typically a yellow liquid or low-melting solid |
| Primary Hazard | Corrosive, Lachrymator, Harmful if swallowed, inhaled, or on skin.[2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture sensitive. |
Safety Profile & Handling:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors, which are irritating and harmful.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3] This compound is a lachrymator, meaning it can cause tearing. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent degradation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Core Reactivity: The Nucleophilic Addition Mechanism
The synthetic utility of this compound is dominated by the nucleophilic addition to the central carbon of the isothiocyanate group (-N=C=S). The strong electron-withdrawing effect of the 4-trifluoromethylphenyl group significantly enhances the electrophilic character of this carbon, making the reaction efficient with a broad range of nucleophiles.[1][4]
The general mechanism involves the attack of a nucleophile (e.g., the lone pair of an amine) on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This is typically followed by proton transfer to the nitrogen atom to yield the stable addition product, most commonly a thiourea derivative.
Caption: General mechanism of nucleophilic addition.
Key Synthetic Applications & Detailed Protocols
The primary application of this reagent is as a precursor for thioureas, which are themselves valuable intermediates for building more complex, biologically active molecules.[4][5]
Application 3.1: Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction with primary and secondary amines to form N,N'-disubstituted thioureas is the most fundamental and high-yielding application of this reagent.[4][6] These thiourea scaffolds are prevalent in compounds exhibiting a wide spectrum of pharmacological properties, including anticancer and antimicrobial activities.[5][7]
Protocol: General Synthesis of a Thiourea Derivative
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
1. Reagent Preparation:
- In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol, 1.0 eq.) in a suitable anhydrous solvent (5-10 mL), such as acetone, ethanol, or toluene.[6][7]
- Expert Insight: Acetone is often a good starting choice as it readily dissolves many amines and the resulting thiourea may precipitate upon formation, simplifying isolation.[6]
2. Reaction Execution:
- To the stirred solution of the amine, add this compound (1.0 mmol, 1.0 eq.) dropwise at room temperature.
- Stir the reaction mixture for 4-16 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine or isothiocyanate is consumed.
- Expert Insight: The reaction is typically exothermic but usually requires no external heating or cooling. For less reactive amines, gentle heating to 40-60 °C may be necessary to drive the reaction to completion.
3. Product Isolation and Purification:
- If a precipitate has formed, collect the solid product by vacuum filtration.
- Wash the solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting materials.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Application 3.2: A Gateway to Bioactive Heterocycles
The thiourea derivatives synthesized in the previous step are not merely final products; they are versatile intermediates for constructing a vast array of heterocyclic systems.[4][8] A classic example is the synthesis of 2-aminothiazole derivatives, a core structure in many pharmaceutical agents, via the Hantzsch thiazole synthesis.
Workflow: Two-Step Synthesis of a Substituted 2-Aminothiazole
This workflow illustrates how the initial thiourea product can be used to generate a more complex heterocyclic system.
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Application Note: 2-Bromo-4-trifluoromethylphenylisothiocyanate as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Bromo-4-trifluoromethylphenylisothiocyanate. We delve into its chemical reactivity, explore its applications as a strategic building block for pharmaceutical intermediates, and provide detailed, field-tested protocols for its use in synthesizing thiourea and thiazole derivatives. This document emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible for the synthesis of novel chemical entities.
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl group (CF₃), in particular, is a powerful modulator of a molecule's physicochemical properties, improving its lipophilicity and overall pharmacological profile.[2][3]
This compound emerges as a highly valuable synthon, combining three key functional elements in one precise architecture:
-
The Isothiocyanate (-N=C=S) Moiety: A potent electrophile, readily undergoing nucleophilic addition reactions to form diverse scaffolds.[4]
-
The Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that enhances the reactivity of the isothiocyanate and imparts favorable drug-like properties to the final compound.[2]
-
The Ortho-Bromo (Br) Substituent: Provides steric influence and serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification of the molecular scaffold.[1]
This application note will serve as a practical guide to leveraging the unique reactivity of this building block in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties & Reactivity Profile
The utility of this compound stems directly from its electronic and steric properties. The potent electron-withdrawing effect of the para-trifluoromethyl group significantly increases the electrophilicity of the central carbon atom in the isothiocyanate group, making it highly susceptible to attack by a wide range of nucleophiles.
| Property | Value |
| Chemical Name | 2-Bromo-4-(trifluoromethyl)phenylisothiocyanate |
| CAS Number | 206559-46-8[5] |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 298.08 g/mol |
| Appearance | Yellow Liquid[5] |
| Boiling Point | ~218 °C (Value for a related compound) |
The general reactivity is illustrated in the diagram below, showcasing the nucleophilic addition mechanism that is central to its application.
Caption: Nucleophilic addition to the isothiocyanate.
Core Application: Synthesis of N,N'-Disubstituted Thiourea Derivatives
Thiourea scaffolds are privileged structures in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][6][7][8] The reaction of this compound with primary or secondary amines provides a direct and efficient route to novel thiourea derivatives.
Protocol 1: General Synthesis of 1-(2-Bromo-4-trifluoromethylphenyl)-3-arylthiourea
This protocol describes a robust method for synthesizing thiourea derivatives by reacting the title isothiocyanate with a representative aromatic amine.
Causality Behind Experimental Design:
-
Anhydrous Solvent: Acetone is used as the solvent. It is crucial to use an anhydrous grade because isothiocyanates can slowly react with water, leading to side products and reduced yield.
-
Reaction Temperature: The reaction proceeds efficiently at room temperature.[6] This avoids potential thermal degradation of reactants or products and simplifies the experimental setup. Heating can be employed to accelerate the reaction with less reactive amines.[7]
-
Purification: The thiourea product often has limited solubility in non-polar solvents, causing it to precipitate from the reaction mixture. This allows for a simple and efficient initial purification by filtration. Recrystallization from a solvent like ethanol further purifies the compound by removing unreacted starting materials and soluble impurities.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired aromatic amine (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetone.
-
Reaction Initiation: To the stirring solution, add this compound (1.05 mmol, 1.05 eq.) dropwise at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. A precipitate is often formed during the reaction.
-
Product Isolation: Upon completion, filter the resulting precipitate using a Büchner funnel. Wash the solid cake with 2 x 10 mL of cold petroleum ether to remove any residual starting isothiocyanate.
-
Purification: Recrystallize the crude solid from 95% ethanol to yield the pure thiourea derivative.
-
Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.[6][7]
Expected Data:
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (3100-3300), aromatic C-H, and C=S stretching (1200-1300).[7]
-
¹H NMR (DMSO-d₆, ppm): Expect to see distinct signals for the N-H protons (often broad singlets), in addition to the aromatic protons from both phenyl rings.
Caption: Workflow for the synthesis of thiourea derivatives.
Advanced Application: Synthesis of 2,4-Disubstituted Thiazoles
Thiazole rings are prevalent motifs in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry.[7] Thiourea derivatives synthesized in the previous step serve as excellent precursors for constructing 2-aminothiazole scaffolds via cyclization reactions, such as the Hantzsch thiazole synthesis.
Protocol 2: Two-Step Synthesis of a 2-Anilino-4-arylthiazole Derivative
This protocol outlines the conversion of a pre-synthesized thiourea into a thiazole heterocycle using an α-bromoketone.
Causality Behind Experimental Design:
-
Two-Step Approach: This method separates the formation of the thiourea from the cyclization, allowing for the purification of the intermediate and leading to a cleaner final reaction.
-
α-Haloketone: The α-haloketone is the key reagent for cyclization. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the bromine, while the nitrogen attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic thiazole ring.
-
Reflux Conditions: Heating the reaction mixture in a solvent like ethanol provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed at a reasonable rate.
Step-by-Step Methodology:
-
Step A - Thiourea Synthesis: Synthesize and purify the required 1-(2-Bromo-4-trifluoromethylphenyl)-3-arylthiourea intermediate as described in Protocol 1 .
-
Step B - Cyclization Reaction: a. In a 100 mL round-bottom flask, suspend the purified thiourea (1.0 mmol, 1.0 eq.) in 20 mL of absolute ethanol. b. Add the corresponding α-bromoketone (e.g., 2-bromoacetophenone) (1.0 mmol, 1.0 eq.) to the suspension. c. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol. e. If no solid forms, reduce the solvent volume under reduced pressure and induce crystallization, or purify the residue using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final 2-aminothiazole derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Two-step synthesis of thiazoles via a thiourea intermediate.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Hazard Summary: Harmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[5][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling:
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture as it can react with the compound.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[10]
-
-
Storage & Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research and development. Its well-defined reactivity allows for the straightforward synthesis of diverse libraries of thiourea and thiazole derivatives. The presence of both the trifluoromethyl group and a bromine atom provides a dual advantage: modulation of pharmacokinetic properties and the potential for further synthetic elaboration. The protocols detailed herein offer a reliable foundation for researchers to explore the vast chemical space accessible from this strategic starting material.
References
-
Arslan, H., et al. (2013). Synthesis, Structure and Biological Evaluation of Thiourea Derivatives as Antitumor Agents. Journal of Chemistry, 2013, 1-6. Available from: [Link]
-
Dürüst, Y., & Ilhan, I. O. (2013). SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES. European Chemical Bulletin, 2(8), 573-575. Available from: [Link]
-
Gudipati, R., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 22(12), 2221. Available from: [Link]
-
AA Blocks. 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate | 948294-38-0. Available from: [Link]
-
Tiong, Y. T., et al. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 25(6), 1048-1070. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Available from: [Link]
-
de Castro, S. L., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available from: [Link]
-
MySkinRecipes. 2-(Trifluoromethyl)phenyl isothiocyanate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available from: [Link]
-
Organic Chemistry Portal. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones. (2009). Available from: [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-4-trifluoromethylphenylisothiocyanate in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Value of Fluorinated Isothiocyanates in Agrochemical Discovery
The isothiocyanate (-N=C=S) functional group is a potent electrophilic moiety found in nature, notably as a breakdown product of glucosinolates in cruciferous vegetables.[1][2] In plants, these compounds serve as a defense mechanism against pests and pathogens.[3][4] This inherent bioactivity has inspired chemists to explore both natural and synthetic isothiocyanates as foundational structures for new agrochemicals, demonstrating fungicidal, herbicidal, and insecticidal properties.[5][6][7][8][9]
This guide focuses on a highly functionalized synthetic building block: 2-Bromo-4-trifluoromethylphenylisothiocyanate . This compound is not typically an end-product agrochemical but rather a strategic intermediate for creating libraries of novel candidate molecules. Its value lies in the unique combination of three key chemical features:
-
The Isothiocyanate Group: A reactive "handle" that readily undergoes nucleophilic addition with amines, alcohols, and thiols, most commonly forming stable thiourea linkages.[10]
-
The Trifluoromethyl (-CF3) Group: A critical moiety in modern agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[11][12]
-
The Ortho-Bromo Group: A versatile synthetic anchor. The bromine atom provides a site for further chemical elaboration, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of additional pharmacophores to explore and optimize biological activity.
This document provides a framework for researchers, chemists, and drug development professionals to utilize this compound as a scaffold in the design and synthesis of next-generation pesticides.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 298.08 g/mol |
| Appearance | Typically a solid or oil |
| CAS Number | 948294-38-0[13] |
| Reactivity | The isothiocyanate carbon is highly electrophilic and susceptible to nucleophilic attack. The trifluoromethyl group is strongly electron-withdrawing, enhancing this reactivity.[11] |
| Solubility | Generally soluble in common organic solvents like Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). |
Safety & Handling Precautions: Isothiocyanates are potent lachrymators and irritants. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Core Application: Synthesis of N,N'-Disubstituted Thiourea Derivatives
The primary application of this compound in agrochemical research is its reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[10] The thiourea motif is a known pharmacophore with a wide spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[14][15]
General Reaction Scheme
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.
Caption: General synthesis of thiourea derivatives.
Application Note 1: Development of Novel Fungicidal Agents
Principle: Thiourea derivatives have demonstrated significant antifungal activity against a range of plant pathogens.[14][15] By reacting this compound with amines derived from known fungicidal scaffolds or novel heterocyclic amines, a library of new potential fungicides can be rapidly generated. The goal is to identify compounds that inhibit fungal growth, spore germination, or other critical life cycle stages.
Protocol 1: Synthesis of a Thiourea Derivative Library
This protocol outlines a general procedure for the synthesis of a thiourea derivative. It is intended to be adapted for parallel synthesis to create a compound library.
Materials:
-
This compound
-
A library of primary or secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Reaction vials suitable for heating and stirring
-
Stir plate and magnetic stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard purification supplies (silica gel for column chromatography, solvents)
Procedure:
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.2 M solution).
-
Amine Addition: To the stirred solution, add the selected amine (1.0-1.1 eq). For solid amines, they can be added directly. For liquid amines, they should be added dropwise.
-
Causality Insight: Using a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification. Starting with a 1:1 stoichiometry is often a good baseline.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress should be monitored by TLC.
-
Self-Validation: A successful reaction is indicated by the consumption of the starting isothiocyanate (visualized by a specific TLC stain like KMnO₄ or by its UV activity) and the appearance of a new, typically more polar, product spot.
-
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate has formed, this is often the desired product. It can be collected by filtration and washed with a cold, non-polar solvent like hexanes.
-
Purification: If no precipitate forms or if the filtered solid is impure, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Protocol 2: In Vitro Antifungal Screening Assay
This protocol describes a primary screen to assess the fungicidal activity of the newly synthesized compounds against common plant pathogens.
Materials:
-
Synthesized thiourea derivatives dissolved in DMSO (e.g., 10 mg/mL stock)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile water, sterile cork borer
-
Commercial fungicide (e.g., Carbendazim, Chlorothalonil) as a positive control
-
DMSO as a negative control
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C.
-
Dosing the Media: Add the test compound stock solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates with the positive control and negative control (DMSO only). Swirl gently to mix and pour the agar into sterile Petri dishes.
-
Causality Insight: Incorporating the compound directly into the media provides a uniform exposure and allows for the assessment of mycelial growth inhibition.
-
-
Inoculation: Once the agar has solidified, place a small plug (e.g., 5 mm diameter) of an actively growing fungal culture, mycelial side down, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: After a set period (e.g., 3-7 days), when the fungal colony in the negative control plate has reached a significant size (but not the edge of the plate), measure the diameter of the fungal colony on all plates.
-
Analysis: Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
Self-Validation: The positive control should show high inhibition, and the negative control should show robust growth. This validates that the assay conditions are appropriate.
-
Workflow for Fungicide Discovery
Caption: A workflow for synthesizing and screening novel fungicides.
Application Note 2: Scaffolding for Herbicidal and Insecticidal Leads
Principle: The same synthetic strategy can be applied to discover herbicidal and insecticidal leads. The key difference lies in the choice of amine building blocks and the subsequent biological screening assays. For instance, combining the 2-bromo-4-(trifluoromethyl)phenyl moiety with structures known to interact with insect-specific targets (like nicotinic acetylcholine receptors or ryanodine receptors) or plant-specific enzymes could yield promising results.[16][17] The development of novel pesticides is crucial for managing resistance and improving crop yields.[18]
Protocol 3: Herbicidal Activity - Seed Germination Assay
Procedure:
-
Line petri dishes with filter paper.
-
Add a solution of the test compound in a suitable solvent (with a surfactant) at various concentrations (e.g., 10, 50, 100 µg/mL).
-
After the solvent evaporates, place a set number of seeds (e.g., 20 seeds of Lolium rigidum or Amaranthus retroflexus) on the filter paper.
-
Add a fixed amount of distilled water to each dish.
-
Incubate under controlled light and temperature conditions for 7-14 days.
-
Measure the germination rate and root/shoot length compared to untreated controls. High inhibition of germination or growth indicates potential herbicidal activity.[19]
Protocol 4: Insecticidal Activity - Leaf Dip Bioassay
Procedure:
-
Prepare solutions of the test compounds at various concentrations in an acetone-water mixture with a surfactant.
-
Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae, Plutella xylostella).
-
Dip each leaf disc in a test solution for ~10 seconds and allow it to air dry.
-
Place the treated leaf disc in a petri dish with a moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10 second-instar larvae) into each dish.
-
Incubate at an appropriate temperature and humidity.
-
Assess larval mortality after 24, 48, and 72 hours compared to controls. High mortality indicates potential insecticidal activity.
Conclusion
This compound is a powerful and versatile chemical intermediate for agrochemical research. Its trifluoromethyl and bromo-substituted phenyl ring provides a metabolically robust and synthetically adaptable core. The isothiocyanate group enables the straightforward construction of thiourea-linked derivatives, which are a promising class of compounds for discovering new fungicides, herbicides, and insecticides. The protocols and workflows outlined in this guide provide a strategic foundation for researchers to build diverse chemical libraries and identify novel leads for the development of next-generation crop protection solutions.
References
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D'Addabbo, T., Carbonara, T., Leonetti, P., Radicci, V., & Tava, A. (2020). Isothiocyanate Derivatives of Glucosinolates as Efficient Natural Fungicides. APS Journals. [Link]
-
Hasegawa, T., et al. (2010). Exogenously applied isothiocyanates enhance glutathione S-transferase expression in Arabidopsis but act as herbicides at higher concentrations. Journal of Plant Physiology, 167(8), 643-9. [Link]
-
Kumar, S., & Pandey, A. K. (2018). Isothiocyanates as Potential Antifungal Agents: A Mini-Review. Taylor & Francis Online. [Link]
-
Palani, K., et al. (2016). Control of fungal diseases with isothiocyanates. ResearchGate. [Link]
-
Bialy, Z., et al. (2021). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. MDPI. [Link]
-
Drobnica, L., Zemanova, M., Nemec, P., Antos, K., Kristian, P., Stullerova, A., Knoppova, V., & Nemec, P. Jr. (1977). Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. PubMed. [Link]
-
Gimsing, A. L., & Kirkegaard, J. A. (2014). Natural and Synthetic Isothiocyanates for Pest Control in Soil. USDA ARS. [Link]
-
Norsworthy, J. K. (n.d.). Use of Natural and Synthetic Isothiocyanates as Alternatives to Methyl Bromide for Pest Suppression in Vegetables. NIFA Reporting Portal. [Link]
-
Wu, H., et al. (2009). Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy. Pest Management Science, 65(9), 1003-8. [Link]
-
Mikkelsen, M. D., et al. (2015). Physiology and cellular mechanisms of isothiocyanates and other glucosinolate degradation products in plants. Frontiers in Plant Science. [Link]
-
Sarwar, M., et al. (2023). Weed Suppression by Release of Isothiocyanates from Turnip-Rape Mulch. ResearchGate. [Link]
-
Sharma, M., et al. (2020). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 20(2), 3611-3616. [Link]
-
Armah, C. N. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. [Link]
- Unknown. (n.d.). Application of isothiocyanate compound in preparing agricultural herbicide for controlling farmland weeds and lawn weeds.
-
Kaiser, A. E., et al. (2021). Isothiocyanates: translating the power of plants to people. Molecular Nutrition & Food Research. [Link]
-
Jeschke, V., et al. (2019). Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae). Journal of Chemical Ecology. [Link]
-
Singh, R., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. [Link]
-
Tumer, T. B., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
AA Blocks. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. [Link]
- Unknown. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. [Link]
-
Wang, B. L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
-
Thomas, A. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Scientia Pharmaceutica. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules. [Link]
-
Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science. [Link]
-
Fujikawa, S., & Isogai, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science. [Link]
-
Al-Mokyna, F. H., et al. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]
-
Vlase, L., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics. [Link]
-
Chen, J., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
-
Kushwaha, M., et al. (2019). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). ResearchGate. [Link]
-
Abass, K., et al. (2009). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology Letters. [Link]
-
El-Sayed, E. I., & A. M. Abdel-Gawad. (2021). comparison between customs preparations and workout preparations for pesticide profenofos from differ. Plant Archives, 21(1), 2271-2280. [Link]
-
Kushwaha, M., et al. (2019). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. ResearchGate. [Link]
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Application Notes and Protocols for Reactions with 2-Bromo-4-trifluoromethylphenylisothiocyanate
Introduction: The Strategic Importance of Fluorinated Thioureas in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological profiles of drug candidates.[1][2][3] The unique electronic properties of fluorine can significantly improve metabolic stability, bioavailability, and binding affinity.[1][4] When combined with the versatile thiourea functional group, a moiety known for its diverse biological activities, the resulting fluorinated thiourea derivatives represent a promising class of compounds for drug development.[1][2][3][4][5]
2-Bromo-4-trifluoromethylphenylisothiocyanate is a key building block for the synthesis of a diverse library of N,N'-disubstituted thioureas. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring offers a unique combination of steric and electronic properties, influencing the reactivity of the isothiocyanate and providing additional vectors for further chemical modification. The resulting thiourea derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6][7][8][9]
This application note provides a detailed experimental setup for the synthesis of N,N'-disubstituted thioureas using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Chemical Properties and Safety Considerations
This compound is a reactive chemical that should be handled with appropriate safety precautions. It is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
| Property | Value |
| Molecular Formula | C₈H₃BrF₃NS |
| Molecular Weight | 299.08 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | Not available |
| Melting Point | 45-49 °C |
Experimental Protocol: Synthesis of N-(2-Bromo-4-trifluoromethylphenyl)-N'-(4-methoxyphenyl)thiourea
This protocol details the synthesis of a representative N,N'-disubstituted thiourea from this compound and p-anisidine. The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group.
Materials and Reagents
-
This compound (98%)
-
p-Anisidine (99%)
-
Anhydrous Toluene
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Reaction Scheme
Caption: Reaction scheme for the synthesis of a disubstituted thiourea.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.34 mmol) in anhydrous toluene (20 mL).
-
Addition of Amine: To the stirred solution, add p-anisidine (0.41 g, 3.34 mmol) in one portion.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 110 °C. Maintain this temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add hexane (30 mL) and triturate the solid. Filter the solid product using a Büchner funnel and wash with cold hexane (2 x 10 mL).
-
Drying: Dry the purified product under vacuum to obtain N-(2-Bromo-4-trifluoromethylphenyl)-N'-(4-methoxyphenyl)thiourea as a white to off-white solid.
Expected Results and Characterization
-
Yield: 85-95%
-
Melting Point: 165-168 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.0-9.8 (br s, 2H, NH), 8.0-7.0 (m, 7H, Ar-H), 3.75 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1540 (C=S stretching), 1325 (C-F stretching).
Workflow Diagram
Caption: Experimental workflow for thiourea synthesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained at 110 °C. |
| Loss of product during work-up | Ensure the hexane used for washing is cold to minimize product dissolution. | |
| Impure Product | Unreacted starting materials | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
| Side products | If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of novel thiourea derivatives with significant potential in drug discovery and development. The protocol outlined in this application note provides a robust and reproducible method for the preparation of these compounds, enabling researchers to explore their biological activities further. The unique substitution pattern of the starting isothiocyanate offers a platform for the generation of diverse chemical libraries for screening against various therapeutic targets.
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Biological Application of Thiourea Derivatives. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. [Link]
-
Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. [Link]
-
Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-4-trifluoromethylphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-4-trifluoromethylphenylisothiocyanate in Medicinal Chemistry
This compound is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its chemical architecture, featuring a trifluoromethyl group, a bromine atom, and a reactive isothiocyanate moiety on a phenyl ring, offers a unique combination of properties that are highly advantageous for drug discovery. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative compounds. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries.
The isothiocyanate group (-N=C=S) is a potent electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the cornerstone of its most common and impactful derivatization: the synthesis of N,N'-disubstituted thiourea derivatives. These thiourea scaffolds are prevalent in a vast array of biologically active molecules, exhibiting a wide spectrum of therapeutic potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a detailed exploration of the derivatization of this compound, with a focus on the synthesis of thiourea derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols for their successful synthesis and characterization.
Core Derivatization Strategy: Nucleophilic Addition of Amines to the Isothiocyanate Group
The primary and most widely exploited derivatization method for this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[4] This reaction proceeds via a nucleophilic addition mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. The electronegative nitrogen and sulfur atoms of the isothiocyanate moiety pull electron density away from the central carbon, making it highly susceptible to nucleophilic attack. This initial addition results in the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea derivative.
Caption: General workflow for the synthesis of thiourea derivatives.
The choice of the amine is a critical determinant of the final product's biological activity. By varying the substituent (R group) on the amine, a diverse library of thiourea derivatives with distinct physicochemical and pharmacological properties can be generated.
Experimental Protocol: Synthesis of N-(2-Bromo-4-trifluoromethylphenyl)-N'-(aryl)thiourea
This protocol provides a detailed, step-by-step methodology for a typical derivatization reaction between this compound and a primary aromatic amine.
Materials and Reagents
-
This compound (1.0 eq.)
-
Substituted primary amine (e.g., aniline, 4-chloroaniline) (1.0 eq.)
-
Anhydrous acetone or toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Methanol or ethanol for recrystallization
Reaction Setup and Procedure
-
Reaction Assembly: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the isothiocyanate.
-
Reagent Addition:
-
To the round-bottom flask, add the substituted primary amine (1.0 mmol).
-
Dissolve the amine in 10-15 mL of anhydrous acetone.
-
To this solution, add this compound (1.0 mmol, 1.0 eq.) portion-wise while stirring.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (for acetone, this is approximately 56°C).
-
Allow the reaction to proceed for 2-8 hours.[2] The reaction progress should be monitored by TLC.
-
-
Reaction Monitoring (TLC):
-
Prepare a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:4 v/v).
-
Spot the starting materials and the reaction mixture on a TLC plate.
-
Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed and a new, more polar spot corresponding to the thiourea product is observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
The precipitated solid product can be collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold solvent (e.g., methanol or ethyl acetate) to remove any unreacted starting materials.[2]
-
-
Purification:
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.
-
Dissolve the solid in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Caption: Experimental workflow for thiourea synthesis.
Characterization of N-(2-Bromo-4-trifluoromethylphenyl)-N'-(aryl)thiourea Derivatives
The synthesized thiourea derivatives can be characterized using standard spectroscopic techniques to confirm their structure and purity.
Spectroscopic Data
The following table summarizes typical spectroscopic data for N-(2-Bromo-4-trifluoromethylphenyl)-N'-(aryl)thiourea derivatives based on literature reports.
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR (in DMSO-d₆) | -NH protons: Broad singlets typically observed between δ 9.5 and 11.0 ppm. Aromatic protons: Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will depend on the substitution pattern of the aryl ring. | [2][5] |
| ¹³C NMR (in DMSO-d₆) | C=S (Thione): A characteristic peak in the downfield region, typically around δ 180 ppm. Aromatic carbons: Multiple signals in the aromatic region (δ 115-140 ppm). CF₃ carbon: A quartet due to coupling with fluorine atoms. | [2] |
| FT-IR (KBr pellet) | N-H stretching: A broad band in the region of 3100-3400 cm⁻¹. C=S stretching: A strong absorption band around 1200-1250 cm⁻¹. C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹. | [2][5] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized compound. Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) will be observed. | [2] |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituent on the N'-aryl ring.
Self-Validation and Quality Control
To ensure the integrity of the synthesized derivatives, the following validation steps are crucial:
-
Purity Assessment: The purity of the final compound should be assessed by obtaining a sharp melting point and by High-Performance Liquid Chromatography (HPLC) analysis. A pure compound will exhibit a narrow melting point range.
-
Structural Confirmation: The structure should be unequivocally confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The observed data should be consistent with the expected structure.
-
Elemental Analysis: For novel compounds, elemental analysis (CHN) should be performed to confirm the empirical formula. The results should be within ±0.4% of the calculated values.
Conclusion
The derivatization of this compound, particularly through its reaction with primary amines to form thiourea derivatives, is a robust and versatile strategy in medicinal chemistry. This approach allows for the systematic generation of diverse compound libraries with significant potential for biological activity. The protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize and validate these valuable compounds, paving the way for the discovery of new therapeutic agents.
References
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Available from: [Link]
-
Saleem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(4), o789. Available from: [Link]
-
Wang, W.-H., et al. (2009). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. Available from: [Link]
-
Stanciu, O. C., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(6), 1037. Available from: [Link]
-
Saleem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. ResearchGate. Available from: [Link]
-
Reddy, T. S., et al. (2016). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 21(11), 1461. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(21), 5000. Available from: [Link]
-
Ngah, F. A. A., et al. (2016). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 20(5), 1145-1153. Available from: [Link]
-
Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. Available from: [Link]
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Sharma, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Bromo-4-trifluoromethylphenylisothiocyanate in Kinase Inhibitor Synthesis
Introduction: A Strategic Building Block for Targeted Kinase Inhibitors
Protein kinases, pivotal regulators of cellular signaling, have emerged as a prominent class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern drug discovery. Within this landscape, the strategic selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 2-Bromo-4-trifluoromethylphenylisothiocyanate is a key reagent in this field, offering a unique combination of reactive and modifiable functionalities that are highly advantageous for the synthesis of novel kinase inhibitors.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its application, provide detailed, field-proven protocols, and offer insights into the broader context of kinase inhibitor design.
The Chemical Rationale: Unpacking the Utility of this compound
The efficacy of this compound as a precursor for kinase inhibitors stems from the strategic placement of its functional groups, each contributing to the overall drug design strategy.
-
The Isothiocyanate Group (-N=C=S): This highly reactive electrophilic moiety readily undergoes addition reactions with nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[1][2][3] The thiourea functional group is a prevalent pharmacophore in many biologically active compounds, including kinase inhibitors, due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[4]
-
The Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group on the phenyl ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a drug candidate.[5][6] This electron-withdrawing group can also modulate the electronic properties of the aromatic ring, influencing binding affinities with the target protein. The improved pharmacokinetic properties conferred by the -CF₃ group often lead to more effective and safer therapeutic agents.[5]
-
The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle for post-thiourea formation modifications.[7] It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing the structure-activity relationship (SAR) and fine-tuning the inhibitor's potency and selectivity.
Core Reaction: Formation of the Thiourea Linkage
The fundamental reaction leveraging this compound is its coupling with an amine-containing fragment to yield a substituted thiourea. This reaction is typically straightforward, proceeding with high yields under mild conditions.
General Reaction Scheme:
Caption: General reaction scheme for thiourea formation.
Experimental Protocol: Synthesis of a Model Kinase Inhibitor Intermediate
This protocol details the synthesis of a thiourea derivative, a common intermediate in the development of kinase inhibitors, by reacting this compound with a heterocyclic amine. For this example, we will use 2-amino-5-methylthiazole as the amine component.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |
| This compound | 206559-46-8 | 284.08 | Thermo Fisher |
| 2-Amino-5-methylthiazole | 7175-05-5 | 114.17 | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | 92.14 | MilliporeSigma |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Protocol:
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylthiazole (1.0 mmol, 114 mg).
-
Under an inert atmosphere (N₂ or Ar), add 10 mL of anhydrous toluene.
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
-
Addition of Isothiocyanate:
-
In a separate vial, dissolve this compound (1.0 mmol, 284 mg) in 5 mL of anhydrous toluene.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.
-
-
Reaction Progression:
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
A precipitate of the thiourea product may form upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 20 mL of hexanes to the concentrated solution to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes.
-
-
Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization of the Product:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Determine the melting point range of the purified product.
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: Confirm the structure of the synthesized thiourea derivative.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the thiourea intermediate.
Health and Safety Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled. Avoid breathing vapors and ensure adequate ventilation.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before beginning any experimental work. Consult the Safety Data Sheets (SDS) for all reagents used.[8][9][10][11]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward formation of the thiourea linkage, combined with the beneficial properties of the trifluoromethyl group and the synthetic utility of the bromo substituent, provides a robust platform for medicinal chemistry campaigns. The protocol detailed herein offers a reliable method for the synthesis of key intermediates, which can be further elaborated to generate libraries of potential kinase inhibitors for biological screening. Future work in this area will undoubtedly involve the exploration of diverse amine coupling partners and the innovative use of the bromo functionality to access novel chemical space in the ongoing quest for more effective and selective targeted therapies.
References
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. Available from: [Link]
-
948294-38-0 | 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. AA Blocks. Available from: [Link]
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF. ResearchGate. Available from: [Link]
-
Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH. Available from: [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available from: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. Available from: [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available from: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available from: [Link]
-
MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. Available from: [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available from: [Link]
-
Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone | Request PDF. ResearchGate. Available from: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]
-
Synthesis route of target compounds. Reagents and conditions: a thiourea, absolute ethanol, reflux, 3 h. ResearchGate. Available from: [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. Available from: [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available from: [Link]
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Labeling peptides with 2-Bromo-4-trifluoromethylphenylisothiocyanate
An Application Guide: High-Efficiency N-Terminal Labeling of Peptides with 2-Bromo-4-trifluoromethylphenylisothiocyanate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the covalent labeling of peptides at their N-terminus using this compound. This specialized reagent offers unique advantages for peptide characterization, including the introduction of a trifluoromethyl group, which serves as a sensitive reporter for ¹⁹F NMR spectroscopy and can alter chromatographic properties for enhanced purification. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for labeling and purification, and discuss methods for validating the final conjugate. This document is intended for researchers in proteomics, drug development, and peptide chemistry who require robust methods for peptide modification and analysis.
Introduction: The Strategic Advantage of Fluorinated Isothiocyanates
Peptide labeling is a cornerstone of modern biochemical analysis, enabling researchers to track, quantify, and characterize peptides in complex biological systems.[1] The choice of labeling reagent is critical and dictates the downstream applications. While phenylisothiocyanate (PITC) is the classic reagent for N-terminal modification, famously used in Edman degradation for peptide sequencing[2][3][4], functionalized analogues provide expanded capabilities.
This compound is an advanced labeling reagent that builds upon this established chemistry. Its utility stems from two key modifications to the phenyl ring:
-
Trifluoromethyl (-CF₃) Group : This moiety is an exceptional reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique known for its high sensitivity and low background noise in biological samples.[5] This allows for the structural and dynamic analysis of labeled peptides.
-
Bromo (Br) Group : The presence of halogens alters the electronic properties and hydrophobicity of the label, which can be leveraged for improved separation in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides the necessary protocols to successfully employ this reagent for high-efficiency labeling, purification, and characterization of a wide range of peptides.
The Chemical Principle: Isothiocyanate Reaction with N-Terminal Amines
The labeling reaction is a specific and efficient nucleophilic addition, analogous to the coupling step in Edman degradation.[6][7] The process is chemically robust and targets the primary amine at the N-terminus of the peptide.
Mechanism Overview:
-
Deprotonation : The reaction is conducted under mildly alkaline conditions (pH 8-9). This ensures that the N-terminal α-amino group (-NH₂) is in its uncharged, nucleophilic state, rather than its protonated, non-reactive ammonium form (-NH₃⁺).[6]
-
Nucleophilic Attack : The lone pair of electrons on the N-terminal nitrogen attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).
-
Formation of the Thiourea Linkage : This attack results in the formation of a stable N,N'-disubstituted thiourea derivative, covalently linking the 2-bromo-4-trifluoromethylphenyl group to the peptide.[8]
The specificity for the N-terminus over internal lysine residues is achieved through careful control of the reaction pH. At a pH of 8-9, the N-terminal α-amino group (pKa ≈ 8.0) is more reactive than the ε-amino group of lysine side chains (pKa ≈ 10.5).
Figure 1: Reaction mechanism for N-terminal peptide labeling.
Experimental Protocols
This section provides a step-by-step methodology for labeling, purification, and validation.
Part A: N-Terminal Labeling Protocol
Scientist's Note: Precision in reagent preparation and pH control is paramount for achieving high labeling efficiency and minimizing side reactions. It is recommended to perform a small-scale trial reaction to optimize conditions for your specific peptide.
Materials:
-
Peptide of interest (lyophilized powder)
-
This compound
-
Coupling Buffer: 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Organic Co-solvent: Acetonitrile (ACN) or Dimethylformamide (DMF), HPLC grade
-
Quenching Agent: Hydroxylamine or an amino-containing buffer (e.g., Tris)
-
Milli-Q or ultrapure water
Procedure:
-
Peptide Solubilization : Dissolve the lyophilized peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL. If solubility is poor, add the minimum required volume of ACN or DMF (not exceeding 30% v/v) to achieve a clear solution.
-
Reagent Preparation : Prepare a 10-fold molar excess stock solution of this compound in ACN. For example, for every 1 µmol of peptide, prepare a solution containing 10 µmol of the labeling reagent.
-
Coupling Reaction : Add the labeling reagent solution dropwise to the vortexing peptide solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at 40-50°C.[6] Protect the reaction from light if the peptide or label is light-sensitive. The progress can be monitored by taking aliquots and analyzing via HPLC-MS.
-
Quenching : Add a 50-fold molar excess of the quenching agent (e.g., hydroxylamine) to the reaction mixture to consume any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.
-
Acidification : Acidify the reaction mixture with a small volume of 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.1% TFA. This prepares the sample for RP-HPLC purification.
| Parameter | Recommended Value | Rationale |
| Reagent Molar Excess | 5-10 fold | Drives the reaction to completion. |
| Reaction pH | 8.0 - 9.0 | Ensures N-terminus is deprotonated and nucleophilic.[6] |
| Temperature | 40 - 50 °C | Increases reaction rate without significant peptide degradation. |
| Reaction Time | 1 - 2 hours | Typically sufficient for >95% conversion; should be optimized. |
| Organic Co-Solvent | <30% (v/v) ACN/DMF | Aids in solubilizing the hydrophobic labeling reagent. |
Table 1: Summary of key parameters for the peptide labeling reaction.
Part B: Purification by Reverse-Phase HPLC
Scientist's Note: RP-HPLC is the gold standard for purifying peptides.[9] The addition of the hydrophobic bromo-trifluoromethylphenyl group will cause the labeled peptide to be retained longer on the C18 column compared to the unlabeled starting material. Always run an analytical separation of the crude reaction mixture before proceeding to a preparative run.
Materials:
-
HPLC system with a UV detector and fraction collector
-
C18 Reverse-Phase Column (preparative or semi-preparative)
-
Solvent A: 0.1% (v/v) TFA in ultrapure water
-
Solvent B: 0.1% (v/v) TFA in ACN
Procedure:
-
Sample Preparation : Filter the acidified reaction mixture through a 0.22 µm syringe filter to remove any particulates.[10]
-
Column Equilibration : Equilibrate the C18 column with 95% Solvent A / 5% Solvent B for at least 5 column volumes.
-
Injection and Separation : Inject the filtered sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5% to 65% Solvent B over 40 minutes.[11] Monitor the elution profile at 220 nm (for the peptide backbone) and around 260-270 nm (where the aromatic label may absorb).
-
Fraction Collection : Collect fractions corresponding to the major product peak, which should elute after the unlabeled peptide.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity (>95%). Pool the fractions that meet the purity requirement.
-
Lyophilization : Freeze the pooled fractions and lyophilize to obtain the purified labeled peptide as a dry powder.[11][12]
Part C: Validation by Mass Spectrometry
Scientist's Note: Mass spectrometry is the definitive method to confirm successful labeling. The observed mass of the purified product should match the theoretical mass of the peptide plus the mass of the this compound moiety, minus no atoms, as it is an addition reaction.
Calculation of Mass Shift:
-
Formula of Label : C₈H₃BrF₃NS
-
Monoisotopic Mass of Label : ~298.92 Da
-
Expected Mass : [Mass of Unlabeled Peptide] + 298.92 Da
Procedure:
-
Reconstitute a small amount of the lyophilized product in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the observed m/z values with the theoretical values for the starting material and the expected labeled product. The presence of a new species with the correct mass shift confirms successful labeling.
Integrated Experimental Workflow
The entire process from starting material to validated product can be visualized as a streamlined workflow.
Figure 2: Overall workflow for peptide labeling and purification.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH (too acidic).2. Reagent degradation.3. Peptide aggregation. | 1. Verify buffer pH is 8.0-9.0.2. Use fresh labeling reagent; prepare stock solution immediately before use.3. Increase organic co-solvent percentage or add a denaturant like Guanidine HCl. |
| Multiple Product Peaks in HPLC | 1. Labeling of internal lysines.2. Peptide oxidation or degradation.3. Incomplete quenching. | 1. Lower the reaction pH to 8.0 to increase N-terminal specificity.2. Use degassed buffers; add an antioxidant like DTT if disulfide bonds are not present.3. Ensure sufficient quenching agent is added and allowed to react. |
| No Labeled Product Detected | 1. N-terminus of peptide is blocked (e.g., acetylated).2. Reagent is inactive. | 1. Confirm the peptide has a free N-terminus using a different analytical method. Edman degradation will not work on N-terminally modified peptides.[2]2. Test reagent on a control peptide with a known free N-terminus. |
Table 2: A guide to troubleshooting common issues in peptide labeling.
References
-
Edman degradation - Wikipedia . Wikipedia. [Link]
-
The Edman Degradation - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
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4 Steps of Edman Degradation - Mtoz Biolabs . Mtoz Biolabs. [Link]
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Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio . MetwareBio. [Link]
-
Mo, B., Li, J., & Liang, S. P. (1998). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate . Analytical Biochemistry, 262(2), 209-215. [Link]
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons . (2022). Pearson+. [Link]
-
Liang, S. P., & Mo, B. (1996). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate . Analytical Biochemistry, 243(1), 169-176. [Link]
-
Vath, J. E., & Biemann, K. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis . Analytical Chemistry, 81(5), 1873-1881. [Link]
-
Traaseth, N. J., & Veglia, G. (2009). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis . Protein expression and purification, 65(1), 117-124. [Link]
- Means and methods for single molecule peptide sequencing. (2020).
-
Peptide Purification - AAPPTec . AAPPTec. [Link]
-
Julian, R. R., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation . Journal of the American Society for Mass Spectrometry, 32(11), 2948-2956. [Link]
-
HPLC purification of peptides and miniature proteins . (2014). ResearchGate. [Link]
-
Peptide Characterization and Purification Using High–Performance Liquid Chromatography . ScienceDirect. [Link]
-
Examples of tandem mass spectra of fluorous-labeled peptides after CID... . (2009). ResearchGate. [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics . (2023). NeurIPS. [Link]
-
Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation . Angewandte Chemie International Edition, 47(31), 5765-5767. [Link]
-
Peptide fluorescent labeling . SB-PEPTIDE. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease . (2022). ACS Publications. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas . (2022). MDPI. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures . (2024). ResearchGate. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures . (2024). PMC - NIH. [Link]
-
2-(Trifluoromethyl)phenyl isothiocyanate . PubChem. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics . (2021). PMC - NIH. [Link]
-
Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates . (2014). ResearchGate. [Link]
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Application Note & Protocol Guide: Synthesis and Utility of N-(2-Bromo-4-trifluoromethylphenyl)-N'-substituted Thioureas
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the reaction between 2-Bromo-4-trifluoromethylphenylisothiocyanate and various primary amines. This reaction is a robust and highly efficient method for synthesizing a diverse library of N,N'-disubstituted thioureas. These products are of significant interest in medicinal chemistry and drug discovery, serving as versatile scaffolds for novel therapeutic agents. This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and explores the strategic applications of the resulting compounds, leveraging the unique electronic and synthetic properties of the trifluoromethyl and bromo substituents.
Introduction: Strategic Value of the Scaffold
The synthesis of thiourea derivatives is a cornerstone of modern medicinal chemistry, as this scaffold is present in a wide array of biologically active compounds.[1][2] The reaction of an isothiocyanate with a primary amine is one of the most direct and atom-economical methods to produce these valuable structures.[3]
The specific reagent, This compound , is a strategically designed building block for drug discovery programs for two key reasons:
-
The Trifluoromethyl (CF3) Group: This moiety is a critical tool for optimizing drug candidates.[4][5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking enzymatic degradation, improve membrane permeability, and increase binding affinity to biological targets.[7][8]
-
The Bromo (Br) Group: The bromine atom serves as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage functionalization of the thiourea product.[9][10][11] This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
This guide provides the foundational knowledge and practical protocols to effectively utilize this reaction in a research and development setting.
Core Reaction Mechanism: Nucleophilic Addition
The formation of a thiourea from this compound and a primary amine proceeds through a classical nucleophilic addition mechanism.[12]
Causality of the Mechanism:
-
Electrophilic Target: The central carbon atom of the isothiocyanate group (–N=C=S) is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
-
Nucleophilic Attack: The primary amine (R-NH₂) possesses a lone pair of electrons on its nitrogen atom, making it an effective nucleophile. This lone pair initiates the reaction by attacking the electrophilic isothiocyanate carbon.[12][13]
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate where the nitrogen from the amine bears a positive charge and the sulfur atom carries a negative charge.
-
Proton Transfer: The reaction concludes with a rapid intramolecular or solvent-mediated proton transfer from the positively charged nitrogen to the negatively charged sulfur, which then tautomerizes to the stable thiourea C=S double bond. The overall reaction is typically fast and exothermic.
The entire process is illustrated in the diagram below.
Caption: Reaction mechanism of thiourea formation.
Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of N-(2-Bromo-4-trifluoromethylphenyl)-N'-substituted thioureas.
General Synthesis Protocol
This protocol is robust for a wide range of primary aliphatic and aromatic amines.
Materials:
-
This compound (Reagent A)
-
Primary Amine of choice (Reagent B)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line (for sensitive amines)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Expert Insight: Using an anhydrous aprotic solvent like DCM or THF prevents competing reactions with water and ensures full solubility of the reactants.
-
-
Amine Addition: To the stirring solution, add the primary amine (1.0 - 1.1 eq) dropwise at room temperature. If the amine is a solid, it can be added in one portion.
-
Expert Insight: The reaction is often exothermic. For highly reactive amines, consider cooling the reaction mixture to 0 °C in an ice bath before addition to moderate the reaction rate. A slight excess of the amine can ensure the complete consumption of the more expensive isothiocyanate.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the isothiocyanate starting material (check its Rf value beforehand) typically indicates reaction completion. Most reactions are complete within 30 minutes to 2 hours.
-
Work-up & Extraction:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove any excess amine), saturated NaHCO₃ solution, and finally, brine.
-
Expert Insight: The aqueous washes remove unreacted amine and any salts formed, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is often a solid.
-
Purification (Self-Validation):
-
Recrystallization: If the crude product is highly pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the most efficient purification method.
-
Column Chromatography: If multiple products or impurities are present, purify the crude material via flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes).
-
-
Final Product Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
General Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to a fully characterized final product.
Caption: Standard workflow for thiourea synthesis.
Applications in Drug Discovery & Chemical Biology
The N-(2-Bromo-4-trifluoromethylphenyl) thiourea scaffold is a privileged structure for generating libraries of bioactive molecules.
As Therapeutic Agents
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral (anti-HIV), anti-inflammatory, and antimicrobial properties.[1][14][15] The core thiourea motif is an excellent hydrogen bond donor and acceptor, allowing it to interact with key residues in enzyme active sites or protein-protein interfaces.[14]
| Primary Amine (R-NH₂) Input | Resulting Thiourea Property | Potential Therapeutic Target/Application |
| Aniline Derivatives | Increased rigidity, potential for π-stacking | Kinase Inhibitors, Anticancer Agents[14] |
| Benzylamine Derivatives | Flexible linker to an aromatic group | GPCR Ligands, Enzyme Inhibitors |
| Aliphatic/Cyclic Amines | Increased sp³ character, improved solubility | Antiviral, Antimicrobial Agents |
| Amino Acid Esters | Chiral centers, peptide-like features | Protease Inhibitors, Peptidomimetics |
As Intermediates for Further Synthesis
The aryl bromide moiety is a key feature for synthetic diversification. It allows the thiourea product to be used as an intermediate in cross-coupling reactions, dramatically expanding the accessible chemical space from a single core structure.
| Cross-Coupling Reaction | Coupling Partner | Resulting Structure | Synthetic Value |
| Suzuki Coupling | Boronic Acids/Esters | Biaryl or Heteroaryl-Aryl | Introduces complex aromatic systems.[10] |
| Heck Coupling | Alkenes | Aryl-Alkene | Forms styrenyl and related derivatives.[9] |
| Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne | Creates rigid, linear linkers. |
| Buchwald-Hartwig Amination | Amines | Di-amino-aryl | Connects to another nitrogen-containing moiety. |
This dual-functionality—inherent biological potential combined with synthetic versatility—makes this compound a powerful tool for accelerating drug discovery campaigns.
References
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Braga, A. L., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(53), 33635-33651. [Link]
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Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from Chemguide. [Link]
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LibreTexts Chemistry. (2021). Synthesis of Amines. [Link]
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LibreTexts Chemistry. (2020). Reactions of Amines. [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
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ResearchGate. (n.d.). Cross-coupling of Aryl Bromides: Initial Optimization. [Link]
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Al-Hussain, S. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
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Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2134–2137. [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]
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Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5269. [Link]
-
ResearchGate. (n.d.). New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. [Link]
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Głowacka, A., et al. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
Spencer, C., et al. (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 12(9), 1394-1400. [Link]
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6296-6306. [Link]
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ResearchGate. (2014). What is the reaction mechanism between fluorescamine and primary amines?. [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]
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Fors, B. P., et al. (2008). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 73(18), 7408-7412. [Link]
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Taha, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4527. [Link]
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Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Organic & Biomolecular Chemistry, 21(46), 9405-9409. [Link]
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Application Note & Protocol: A Scalable, Thiophosgene-Free Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a key building block in modern medicinal chemistry. Recognizing the critical need for safe and efficient manufacturing processes, this protocol eschews the use of highly toxic thiophosgene. Instead, we present a robust, two-stage method centered on the widely available precursor 2-Bromo-4-trifluoromethylaniline and a carbon disulfide-based approach. This application note details the strategic rationale, offers step-by-step experimental procedures, and includes critical safety and handling information, designed to empower researchers in drug discovery and process development with a reliable and scalable synthetic route.
Introduction
The Significance of this compound in Drug Discovery
The isothiocyanate (-N=C=S) functional group is a versatile electrophilic moiety crucial for the synthesis of a wide array of pharmacologically active compounds, most notably thiourea derivatives.[1] The title compound, this compound, is of particular interest due to its specific substitution pattern. The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] The strategic placement of a bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse molecular libraries. Consequently, this compound serves as a valuable precursor for developing novel therapeutics, with molecular docking studies suggesting that trifluoromethyl phenyl isothiocyanates are promising inhibitors for targets in breast cancer treatment.[4]
Synthetic Challenges and the Imperative for Scalable, Safe Protocols
Historically, the synthesis of aryl isothiocyanates has been dominated by the use of thiophosgene (CSCl₂).[5][6] While effective, thiophosgene is an extremely toxic, volatile, and moisture-sensitive liquid, posing significant handling risks and environmental concerns that limit its application on a larger scale.[7][8][9] The development of safer, more scalable, and environmentally benign synthetic methods is therefore a critical objective for the pharmaceutical industry. Modern approaches have focused on alternatives, with methods based on carbon disulfide (CS₂) emerging as the most practical and widely adopted replacement.[10][11][12]
Rationale for the Selected Synthetic Route
A Comparative Overview of Synthetic Methodologies
The conversion of a primary arylamine to an isothiocyanate is the most common synthetic strategy. The choice of thiocarbonyl source is the critical determinant of the protocol's safety, scalability, and efficiency.
-
The Thiophosgene Route: High Efficacy vs. Extreme Toxicity The reaction of a primary amine with thiophosgene is a direct and often high-yielding method.[5][6] However, its utility is severely hampered by the reagent's extreme toxicity (inhalation is a primary hazard), corrosivity, and sensitivity to moisture.[9][13] Rigorous safety protocols, including the use of specialized ventilation systems like fume hoods, and personal protective equipment such as full-face respirators, are mandatory.[7][14] These stringent requirements make the process cumbersome and less desirable for scalable production.
-
The Carbon Disulfide (CS₂) Route: A Safer, Scalable Alternative A superior alternative involves the reaction of the primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.[11] This salt is then treated with a desulfurizing agent to eliminate a sulfur equivalent, yielding the target isothiocyanate.[6][15] This two-step, one-pot process avoids the hazards of thiophosgene and utilizes readily available, less toxic reagents.[10] Numerous desulfurizing agents have been developed, including tosyl chloride, ethyl chloroformate, and 2,4,6-trichloro-1,3,5-triazine (TCT), allowing for broad substrate compatibility.[5][15][16]
Overview of the Two-Stage Synthesis Plan
This guide adopts the safer carbon disulfide methodology. The overall process is logically divided into the preparation of the requisite aniline precursor followed by its conversion to the final product.
Experimental Protocols
Materials and Instrumentation
-
Reagents: 2-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Carbon Disulfide (CS₂), Potassium Carbonate (K₂CO₃), 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride), Dichloromethane (DCM), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate. All reagents should be of high purity (≥98%).
-
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, equipment for column chromatography (silica gel), and analytical instruments for product characterization (NMR, GC-MS).
Protocol 1: Synthesis of 2-Bromo-4-trifluoromethylaniline (Precursor)
Causality: This procedure utilizes N-Bromosuccinimide as a safe and easy-to-handle source of electrophilic bromine. DMF is chosen as the solvent for its ability to dissolve both the aniline and NBS, facilitating a homogenous reaction. The ortho-directing effect of the amino group and the meta-directing effect of the trifluoromethyl group favor bromination at the desired position.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in DMF.
-
Bromination: Cool the solution to 0 °C using an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of DMF and add it dropwise to the aniline solution over 1 hour, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice water. The crude product may precipitate as a solid or oil. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-Bromo-4-trifluoromethylaniline.[17]
Protocol 2: Scalable Synthesis of this compound
Causality: This one-pot protocol is designed for efficiency and scalability.[15] An inorganic base (K₂CO₃) is used to facilitate the formation of the dithiocarbamate salt in an aqueous system. TCT is an excellent desulfurizing agent that is inexpensive and forms a solid by-product (cyanuric acid) that is easily removed by filtration or extraction.[5] The biphasic reaction medium (water/DCM) allows for easy separation of the product.
-
Dithiocarbamate Salt Formation: To a mixture of 2-Bromo-4-trifluoromethylaniline (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature over 30 minutes.
-
Reaction: Stir the resulting mixture vigorously for 4-6 hours at room temperature. The completion of this step can be monitored by the disappearance of the aniline spot on a TLC plate.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve TCT (0.5 eq) in dichloromethane (DCM). Add the TCT solution dropwise to the vigorously stirred reaction mixture, ensuring the temperature remains below 10 °C.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C.
-
Work-up and Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Purification: Wash the combined organic phase with water and then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is a solid or oil and can be further purified by recrystallization or flash chromatography if necessary to achieve high purity.[18]
Process Data and Characterization
Tabulated Reaction Parameters and Expected Yields
| Step | Key Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | Aniline (1.0), NBS (1.05) | DMF | 0 to RT | 3 - 5 | 85 - 92 |
| Protocol 2 | Aniline (1.0), CS₂ (1.2), K₂CO₃ (2.0), TCT (0.5) | H₂O / DCM | RT then 0 | 6 - 8 | 80 - 90 |
Expected Analytical Data for Product Validation
To confirm the identity and purity of the final product, this compound, the following analytical data should be obtained:
-
¹H-NMR: Aromatic protons will show characteristic splitting patterns consistent with the 1,2,4-trisubstituted ring system.
-
¹⁹F-NMR: A singlet corresponding to the -CF₃ group.
-
¹³C-NMR: Signals for the aromatic carbons, the -CF₃ carbon (quartet), and the characteristic isothiocyanate carbon (-N=C =S) typically in the range of 130-140 ppm.
-
IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group around 2050-2150 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (C₈H₃BrF₃NS ≈ 298.0 g/mol ) with the characteristic isotopic pattern for a bromine-containing compound.
Safety and Hazard Management
General Laboratory Safety Practices
All experimental work must be conducted in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable), must be worn at all times.[9][13] An eyewash station and safety shower must be readily accessible.[8]
Specific Hazards of Key Reagents
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Disulfide (CS₂): Highly flammable liquid with a low flash point and wide explosive limits. It is also toxic by inhalation and skin absorption. All operations involving CS₂ must be performed away from ignition sources in a certified chemical fume hood.[11]
-
2,4,6-Trichloro-1,3,5-triazine (TCT): Corrosive and reacts with water to release HCl. Handle with care to avoid contact with skin and eyes, and protect from moisture.
Waste Disposal Considerations
All chemical waste, including residual solvents and reaction mixtures, must be collected in appropriately labeled hazardous waste containers.[8] Do not mix incompatible waste streams. Follow all local and institutional regulations for the disposal of chemical waste.
Conclusion
The protocol outlined in this application note presents a scalable, efficient, and significantly safer method for the synthesis of this compound compared to traditional thiophosgene-based routes. By leveraging a one-pot conversion of the corresponding aniline using carbon disulfide and TCT, this process minimizes operational hazards while maintaining high yields. This methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for process optimization and scale-up, thereby supporting accelerated research and development in medicinal chemistry and drug discovery.
References
- Material Safety Data Sheet - Thiophosgene 95-98%. (n.d.). Cole-Parmer.
- CB-LSOP-Thiophosgene.docx. (n.d.). The Brückner Research Group, University of Connecticut.
- Thiophosgene(463-71-8) MSDS. (n.d.). ChemicalBook.
- Safety Measure to Follow When Working With Thiophosgene. (2020, November 7). Mody Chemi-Pharma Ltd.
- Recent Advancement in the Synthesis of Isothiocyanates. (2023). ChemComm.
- Material Safety Data Sheet - Thiophosgene. (n.d.). Spectrum Chemical.
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2014). Beilstein Journal of Organic Chemistry.
- Optimization of reaction conditions for isothiocyanate synthesis. (n.d.). BenchChem.
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2022). Molecules.
- Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv.
- Synthesis of Isothiocyanates: An Update. (2022). Molecules.
- 4-Bromo-3-(trifluoromethyl)aniline synthesis. (n.d.). ChemicalBook.
- 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4. (n.d.). BenchChem.
- Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (n.d.). BenchChem.
- Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery. (n.d.). BenchChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
- MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. (2023). ResearchGate.
Sources
- 1. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 15. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 16. Isothiocyanate synthesis [organic-chemistry.org]
- 17. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing upon established literature and practical field experience, this guide provides in-depth solutions in a direct question-and-answer format.
Section 1: Synthesis Strategy and Mechanistic Overview
The synthesis of aryl isothiocyanates, including this compound, predominantly starts from the corresponding primary amine, 2-Bromo-4-trifluoromethylaniline. The challenge lies in the efficient and clean conversion of the nucleophilic amine group into the electrophilic isothiocyanate moiety (-N=C=S).
The most reliable and widely adopted strategy avoids the use of highly toxic reagents like thiophosgene by employing a two-step, one-pot process. This involves the initial formation of a dithiocarbamate salt, which is then decomposed (desulfurized) to furnish the desired isothiocyanate.[1][2] This approach offers a superior safety profile and often results in higher yields with simpler purification.
Caption: General workflow for isothiocyanate synthesis.
The choice of desulfurizing agent is critical and directly impacts reaction time, yield, and purification strategy. Below is a comparative summary of common reagents used for this transformation.
Table 1: Comparison of Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Advantages | Disadvantages | Typical Yields | Safety Considerations |
| Tosyl Chloride (TsCl) | High yields, fast reaction times (<30 min), readily available.[2] | Can produce acidic byproducts. | 75-97%[2] | Corrosive, lachrymator. |
| Propane Phosphonic Acid Anhydride (T3P®) | Excellent yields, broad functional group tolerance, clean reactions.[1] | Higher cost compared to other reagents. | High[1] | Corrosive; handle in a fume hood. |
| Hydrogen Peroxide (H₂O₂) | "Green" reagent, mild conditions, excellent yields for many substrates.[2] | Potential for over-oxidation with sensitive functional groups. | ≥84%[2] | Strong oxidizer; handle with care. |
| Iodine (I₂) | Inexpensive, environmentally friendly, good to excellent yields.[2][3] | Can be slow; potential for staining of equipment and product. | ≥60%[2] | Solid, but vapors are irritating. |
| Triphosgene | Effective for aryl isothiocyanates.[2] | Highly toxic (fatal if inhaled), though considered safer than thiophosgene.[2] | ≥72%[2] | Extreme toxicity. Requires specialized handling. |
| Claycop (Clay-supported copper nitrate) | Mild reaction conditions, simple filtration-based workup.[2][4] | Yields can be variable; catalyst preparation or purchase required. | ≥45%[2] | Standard metal salt precautions. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, side product formation, or product loss during workup.
-
Incomplete Conversion of Starting Amine:
-
Causality: The formation of the dithiocarbamate salt is a reversible equilibrium. Insufficient base or reactive CS₂ can stall the reaction. Additionally, low-quality starting aniline can contain non-reactive impurities.
-
Solution:
-
Verify Reagent Quality: Use freshly distilled triethylamine and carbon disulfide. Ensure your 2-Bromo-4-trifluoromethylaniline is pure (>98%).
-
Monitor Reaction: Track the disappearance of the starting amine using Thin Layer Chromatography (TLC). If the spot corresponding to the amine persists, the reaction has not gone to completion.
-
Stoichiometry: Ensure at least one equivalent of base and CS₂ are used. Some protocols recommend a slight excess (1.1-1.2 eq) of CS₂.
-
-
-
Formation of Symmetrical Thiourea Byproduct:
-
Causality: This is a critical side reaction where a molecule of your starting amine (a nucleophile) attacks a molecule of your newly formed isothiocyanate product (an electrophile). This is especially problematic if free amine is present in high concentration alongside the product.[3]
-
Solution: The key is to keep the concentration of free amine low once the product begins to form. The tosyl chloride-mediated method is particularly effective at minimizing this, as the dithiocarbamate decomposition is very rapid.[1][2] Adding the desulfurizing agent slowly to the reaction mixture can also help.
-
-
Product Loss During Workup and Purification:
-
Causality: Isothiocyanates can be sensitive to hydrolysis, especially under acidic or basic conditions. They can also be volatile or prone to decomposition on silica gel if purification is prolonged.
-
Solution:
-
Neutral Workup: After the reaction, quench carefully and wash the organic layer with a neutral brine solution. Avoid strong acids or bases.
-
Efficient Purification: Use a rapid purification method like flash column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate). Do not let the product sit on the column for an extended period. If the product is a low-melting solid or oil, bulb-to-bulb distillation under high vacuum can be an effective purification method.
-
-
Caption: Decision tree for troubleshooting low yield.
Q: My final product is an off-color oil/solid and shows impurities by NMR. What are the best purification strategies?
A: Aryl isothiocyanates with electron-withdrawing groups can be challenging to purify.
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A non-polar solvent system is ideal. Start with 100% hexanes and gradually increase the polarity with ethyl acetate (e.g., 0% to 5% EtOAc in hexanes). The product is relatively non-polar and should elute early.
-
-
Recrystallization: If your product is a solid, this can be an excellent method for achieving high purity. Test various solvent systems like hexane, heptane, or a mixture of hexane and a small amount of a more polar solvent like dichloromethane or ethyl acetate.
-
Biphasic Extraction: Before chromatography, a thorough aqueous workup is essential. Washing the crude organic extract with water or brine helps remove water-soluble salts and byproducts, simplifying the subsequent purification step.[3]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable and high-yielding method you recommend for this synthesis?
A: For a balance of yield, speed, and safety, the method adapted from Wong and Dolman is highly recommended.[1] It involves the in-situ formation of the dithiocarbamate salt from 2-Bromo-4-trifluoromethylaniline, carbon disulfide, and triethylamine, followed by rapid desulfurization with tosyl chloride. The reaction is often complete within 30 minutes and typically provides yields in the 85-95% range after purification.[2]
Q: How do I handle and store the this compound product?
A: Isothiocyanates are electrophiles and are susceptible to degradation by nucleophiles, particularly water (hydrolysis).
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Storage: For long-term stability, store the purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (0-4 °C), and protected from light.
Q: What are the key analytical signatures to confirm my product's identity and purity?
A: A combination of spectroscopic methods should be used:
-
Infrared (IR) Spectroscopy: Look for a very strong, sharp, and characteristic absorption band for the isothiocyanate (-N=C=S) group, typically appearing around 2100-2200 cm⁻¹.
-
¹H NMR: The aromatic protons should appear as a complex multiplet system consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: A key signal to identify is the carbon of the NCS group, which typically appears around 130-140 ppm.
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group should be observed. Its chemical shift will be characteristic of this substitution pattern.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₃BrF₃NS should be clearly visible.
Section 4: Detailed Experimental Protocol
This protocol is based on the highly efficient tosyl chloride-mediated synthesis.[1]
Materials:
-
2-Bromo-4-trifluoromethylaniline (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Triethylamine (TEA) (2.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Bromo-4-trifluoromethylaniline (1.0 eq) in anhydrous dichloromethane.
-
Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the resulting mixture at 0 °C for 30 minutes. The solution may become thick or form a slurry.
-
Desulfurization: To the stirred mixture at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Workup: Dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5%) to afford the pure this compound.
References
-
Wong, R.; Dolman, S. J. A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. J. Org. Chem.2007 , 72 (10), 3969–3971. [Link]
-
Ye, K.; Pomraning, K. R. Synthesis of Isothiocyanates: An Update. ACS Omega2023 , 8 (3), 2841-2852. [Link]
-
Kim, H. J.; et al. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv2023 . [Link]
-
Kumar, R.; et al. Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface2020 , 10 (2), 34-50. [Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-bromo-4-trifluoromethylphenylisothiocyanate. This valuable building block is frequently utilized in the creation of complex molecules for pharmaceutical and agrochemical applications.[1][2] This document moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.
Section 1: Synthesis Overview & Core Principles
The successful synthesis of aryl isothiocyanates, including this compound, hinges on the efficient conversion of the primary amine, 2-bromo-4-trifluoromethylaniline. Two primary pathways dominate this transformation: the classical thiophosgene method and the increasingly preferred dithiocarbamate decomposition route, which avoids highly toxic reagents.[3][4]
FAQ: Which is the most common synthetic route?
The most frequently employed method involves the formation of a dithiocarbamate salt from the parent amine (2-bromo-4-trifluoromethylaniline) and carbon disulfide, followed by decomposition to the isothiocyanate.[3] This two-step process is favored due to its circumvention of the extremely hazardous nature of thiophosgene.[3][4] The initial step involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to generate an intermediate dithiocarbamate salt.[5][6] This salt is then treated with a desulfurizing agent to yield the final isothiocyanate product.[3][6]
The direct reaction with thiophosgene (CSCl₂) is a classic and effective one-step method, but its use is declining due to the high toxicity and handling risks associated with thiophosgene.[3][7][8]
Caption: Primary synthetic routes to the target isothiocyanate.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Probable Cause A: Incomplete Dithiocarbamate Salt Formation. The initial reaction between the aniline and carbon disulfide is a critical equilibrium. The electron-withdrawing nature of the trifluoromethyl and bromo groups on the aromatic ring decreases the nucleophilicity of the amine, making this step potentially sluggish compared to more electron-rich anilines.
-
Self-Validation & Solution:
-
Base Selection: Ensure a suitable base (e.g., triethylamine) is used in stoichiometric amounts to drive the reaction forward by scavenging the proton released during salt formation.
-
Reaction Time & Temperature: For deactivated anilines, extended reaction times (several hours) or gentle warming may be necessary. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
Solvent: Use an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) that fully solubilizes the starting materials.
-
Probable Cause B: Ineffective Desulfurization. The choice and activity of the desulfurizing agent are paramount for the conversion of the dithiocarbamate salt to the isothiocyanate.
-
Self-Validation & Solution:
-
Reagent Choice: Numerous desulfurizing agents can be used, each with different efficiencies and reaction conditions.[3][6] Tosyl chloride is a highly effective option that works under mild conditions.[9] Other agents like hydrogen peroxide or iodine offer greener alternatives.[3]
-
Reagent Quality: Ensure the desulfurizing agent has not degraded. For example, tosyl chloride should be a free-flowing white solid; if it is clumpy or discolored, its activity may be compromised.
-
Stoichiometry: Use the correct stoichiometry for the desulfurizing agent as specified in the literature protocol for the chosen reagent.
-
| Desulfurizing Agent | Typical Scope | Avg. Time | Key Advantages/Disadvantages |
| Tosyl Chloride | Alkyl, Aryl | < 30 min | Fast, high yielding, in-situ generation possible.[3][9] |
| Hydrogen Peroxide | Alkyl, Aryl, Diisothiocyanates | ~1 h | "Green" reagent, mild conditions, excellent yields.[3] |
| Iodine | Aryl, Aliphatic | ~0.5 h | Non-toxic, inexpensive, environmentally friendly.[3] |
| Triphosgene | Aryl | ~8 h | Safer than thiophosgene but still highly toxic.[3] |
| Propane Phosphonic Acid Anhydride (T3P®) | Alkyl, Aryl | - | Efficient, can be used in one-pot procedures.[9] |
Q2: My final product is contaminated with a significant amount of a symmetrical thiourea. How can I prevent this?
Probable Cause: Reaction of Product with Starting Material. This is the most common and significant side reaction. The isothiocyanate product (-N=C=S) is an electrophile. If unreacted 2-bromo-4-trifluoromethylaniline (a nucleophile) is present in the reaction mixture, it will attack the isothiocyanate to form the symmetrical N,N'-bis(2-bromo-4-trifluoromethylphenyl)thiourea.
-
Self-Validation & Solution:
-
Control of Stoichiometry: This side reaction is particularly problematic in the thiophosgene route if the amine is not completely consumed before all the thiophosgene has reacted. It is crucial to maintain an excess of the thiocarbonyl source (thiophosgene or the dithiocarbamate intermediate) relative to the free amine at all times.[10]
-
Slow Addition: When using thiophosgene, adding the amine solution slowly to a solution of thiophosgene (inverse addition) ensures the amine is the limiting reagent at any given moment, minimizing its availability to react with the newly formed product.
-
Reaction Monitoring: Monitor the consumption of the starting amine via TLC. The reaction should be quenched promptly after the amine is fully consumed.
-
Q3: Purification by column chromatography is difficult, and the product seems to degrade on silica. What are the best practices?
Probable Cause A: Product Instability. Isothiocyanates can be unstable, particularly on acidic stationary phases like standard silica gel.[11] The Lewis acidic sites on the silica can catalyze decomposition or polymerization, especially if the product is left on the column for extended periods.
-
Self-Validation & Solution:
-
Neutralized Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then evaporating the solvent. This neutralizes acidic sites.
-
Rapid Chromatography: Use flash column chromatography with slightly increased pressure to minimize the residence time of the compound on the column.
-
Alternative Purification: If possible, purification by vacuum distillation is often preferred for thermally stable, liquid isothiocyanates as it avoids contact with stationary phases.
-
Probable Cause B: Co-elution with By-products. The symmetrical thiourea by-product often has a polarity that can be close to the desired isothiocyanate, leading to difficult separation.
-
Self-Validation & Solution:
-
Solvent System Optimization: Perform careful TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/DCM) to find a system that provides the best possible separation (ΔRf) between the product and the thiourea.
-
Preventative Chemistry: The most effective solution is to prevent the formation of the thiourea in the first place by following the steps outlined in Q2.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with isothiocyanate synthesis reagents?
-
A: Both primary routes involve hazardous chemicals.
-
Thiophosgene: Extremely toxic and corrosive.[3] It must be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield. Have a quenching solution (e.g., aqueous base) readily available.
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and is also toxic. All operations should be performed in a fume hood, away from any ignition sources.
-
-
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp for visualization. The starting aniline is typically a good chromophore. The isothiocyanate product will have a different Rf value. Staining with potassium permanganate can also help visualize spots. For quantitative analysis, GC-MS can be employed to track the disappearance of starting material and the appearance of the product and by-products.[11]
-
-
Q: What is the best way to store the purified this compound?
-
A: Isothiocyanates are sensitive to moisture. The purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen) to prevent degradation.
-
Section 4: Experimental Protocol (Dithiocarbamate Route)
This protocol is adapted from general methods for isothiocyanate synthesis via dithiocarbamate decomposition using tosyl chloride.[3][9]
Materials:
-
2-Bromo-4-trifluoromethylaniline (1.0 eq)
-
Carbon Disulfide (CS₂) (1.5 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-4-trifluoromethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.5 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting amine by TLC. This first stage forms the triethylammonium dithiocarbamate salt.
-
Once the aniline is consumed, cool the mixture back to 0 °C.
-
Add a second portion of triethylamine (1.0 eq).
-
Add solid p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the formation of the isothiocyanate by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.
Section 5: Visualizing Key Side Reactions
Understanding the formation of by-products is crucial for optimizing the reaction. The primary side reaction is the formation of a symmetrical thiourea, which consumes both the starting material and the desired product.
Caption: Formation of the primary thiourea side product.
References
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4936. [Link]
-
AA Blocks. 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. [Link]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6682. [Link]
-
Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
- Google Patents.
-
Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3505-3512. [Link]
-
ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
-
ResearchGate. (2013). Thiophosgene in Organic Synthesis. [Link]
- Google Patents.Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Wikipedia. Thiophosgene. [Link]
-
MySkinRecipes. 2-(Trifluoromethyl)phenyl isothiocyanate. [Link]
-
ResearchGate. Preparation of isothiocyanates. [Link]
-
PubChem. 2-(Trifluoromethyl)phenyl isothiocyanate. [Link]
-
MDPI. (2019). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 24(2), 299. [Link]
-
Synlett. (2015). Thiophosgene. [Link]
-
ResearchGate. (1998). New Syntheses of Aryl isothiocyanates. [Link]
-
MDPI. (2023). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 28(15), 5851. [Link]
-
PubChem. Thiophosgene. [Link]
Sources
- 1. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 5. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4-trifluoromethylphenylisothiocyanate
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Bromo-4-trifluoromethylphenylisothiocyanate?
A1: The impurity profile is highly dependent on the synthetic route employed. The most common synthesis involves the reaction of 2-bromo-4-trifluoromethylaniline with a thiocarbonylating agent like carbon disulfide (CS₂) or thiophosgene. Consequently, you should anticipate the following impurities:
-
Starting Material: Unreacted 2-bromo-4-trifluoromethylaniline.
-
Thiourea Byproducts: Symmetrical N,N'-bis(2-bromo-4-trifluoromethylphenyl)thiourea, formed by the reaction of the isothiocyanate product with unreacted starting aniline. This is a very common impurity, especially if reaction stoichiometry or addition rates are not precise.
-
Dithiocarbamate Salts: If using the CS₂ method, residual dithiocarbamate salts may persist if the subsequent decomposition step is incomplete.[1][2]
-
Solvent Adducts: Isothiocyanates are electrophilic and can react with nucleophilic solvents (e.g., alcohols) or trace moisture, especially under prolonged heating, to form thiocarbamates.[3]
-
Reagent-Derived Impurities: Residuals from the synthetic reagents (e.g., triethylamine, desulfurizing agents) can also be present.[4]
Q2: How should I handle and store the purified this compound?
A2: This compound is classified as a corrosive liquid that is toxic and irritating.[5] It is also moisture-sensitive. Store the purified product in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. Avoid exposure to moisture, amines, alcohols, and strong bases, as these can rapidly degrade the isothiocyanate functional group. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Q3: What are the primary methods for purifying this compound?
A3: The three most viable purification techniques, depending on the scale and impurity profile, are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities (e.g., salts, thioureas) from the thermally stable liquid product.
-
Flash Column Chromatography: Excellent for separating impurities with different polarities, such as the more polar starting aniline from the less polar isothiocyanate product.[6]
-
Recrystallization: Applicable if the compound is a low-melting solid or can be induced to crystallize. This method is effective for removing small amounts of similarly-structured impurities.
The choice of method depends on a preliminary analysis of the crude material. A workflow for selecting the appropriate technique is outlined below.
Sources
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-4-trifluoromethylphenylisothiocyanate
Welcome to the comprehensive technical support guide for 2-Bromo-4-trifluoromethylphenylisothiocyanate (CAS No. 186589-12-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this reagent to ensure its long-term stability?
Answer: Proper storage is critical to preserving the reactivity and purity of this reagent. The isothiocyanate functional group is highly electrophilic and susceptible to degradation, primarily through hydrolysis.[1]
-
Causality: The central carbon atom of the isothiocyanate (–N=C=S) group is highly electrophilic, making it a prime target for nucleophiles like water.[2][3] Atmospheric moisture will readily attack this carbon, leading to the formation of an unstable carbamic acid intermediate, which then decomposes into the corresponding amine and carbon dioxide. This degradation is irreversible and consumes the active reagent.
To mitigate this, we have established the following best practices for storage:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[1] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Prevents moisture ingress and protects from light, which can potentially catalyze degradation.[4][5] |
| Location | Dry, well-ventilated area away from heat sources and incompatible materials. | Ensures safety and stability. |
Q2: I opened a new bottle of this compound. What is the recommended workflow for its initial handling and aliquoting?
Answer: A systematic approach to handling a new bottle minimizes the risk of widespread contamination and degradation. The primary goal is to prevent the introduction of moisture into the main stock.
Below is a validated workflow for handling a new reagent bottle.
Caption: Workflow for initial reagent handling.
-
Expertise-Driven Rationale: Equilibrating the bottle to room temperature before opening is a critical, often overlooked step. Opening a cold bottle will cause atmospheric moisture to condense on the cold surfaces and inside the container, leading to rapid hydrolysis. Using pre-dried (oven-dried and cooled under vacuum) secondary containers for aliquots ensures no residual moisture contaminates the reagent.
Part 2: Troubleshooting Experimental Failures
This section provides a logical framework for diagnosing and resolving common issues encountered during reactions involving this compound.
Q3: My reaction yield is significantly lower than expected. What are the potential causes related to the isothiocyanate reagent?
Answer: Low yield is a common problem that can often be traced back to the quality and handling of the isothiocyanate. The root cause is almost always a reduction in the concentration of the active, electrophilic reagent.
Here is a decision tree to systematically troubleshoot the issue:
Caption: Decision tree for troubleshooting low yield.
-
Mechanistic Insight: Isothiocyanates react readily with a wide range of nucleophiles, not just the intended one.[2] Trace amounts of water in your solvent (e.g., THF, DMF) or amine impurities in your other starting materials can consume the isothiocyanate, directly reducing the yield of your desired product. This is a competitive reaction pathway that must be controlled.
Q4: I am observing an unexpected side product in my reaction. Could it be related to the degradation of the isothiocyanate?
Answer: Yes, this is highly likely. The primary degradation pathway, hydrolysis, leads to the formation of 2-Bromo-4-trifluoromethylaniline.
Caption: Primary degradation pathway via hydrolysis.
If your desired reaction involves forming a thiourea by reacting the isothiocyanate with a primary amine (R-NH₂), the degradation-product amine (2-Bromo-4-trifluoromethylaniline) can react with your starting isothiocyanate to form a symmetrical thiourea side product. This is a common source of impurities.
Validation Protocol: To confirm if the side product is the symmetrical thiourea, you can:
-
LC-MS Analysis: Check for a mass corresponding to the symmetrical thiourea.
-
¹H NMR: Look for the characteristic aromatic signals of the 2-Bromo-4-trifluoromethylphenyl group, but with integration suggesting two identical aromatic rings are present.
Part 3: Quality Control and Purity Assessment
Verifying the purity of the reagent before use is a self-validating step that can save significant time and resources.
Q5: What methods are recommended for assessing the purity of this compound?
Answer: A multi-technique approach provides the most comprehensive purity profile. The choice of method depends on the information required.
| Analytical Technique | Principle | Information Provided | Primary Strengths |
| HPLC (UV Detection) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile impurities and degradation products (e.g., the corresponding amine). | High resolution, sensitive, and widely available for routine quality control.[6][7] |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities. | Excellent for detecting residual solvents or volatile side products from the synthesis of the reagent.[8] |
| ¹H NMR / ¹³C NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and identification of major impurities. | Provides unambiguous structural information of the main component and any impurities present.[1] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides a highly accurate, absolute purity value without the need for a specific reference standard of the analyte. | Considered a primary analytical method due to its high accuracy and precision.[7][9] |
Recommended Protocol: HPLC Purity Assay
This protocol provides a reliable method for routine purity checks.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 50% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile to a known concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Purity is calculated using the area normalization method. The primary peak should be >98% of the total integrated peak area for high-quality reagent. The primary degradation product, 2-Bromo-4-trifluoromethylaniline, will have a significantly shorter retention time.
References
- Benchchem. (n.d.). A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles.
- ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles.
- Benchchem. (n.d.). 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Bromo-4-fluorophenol.
- TCI Chemicals. (2025, March 28). Safety Data Sheet for 1-Bromo-4-fluorobutane.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for 2-Bromo-5-fluorophenyl isothiocyanate.
- Fisher Scientific. (2011, August 19). Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)pyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane.
- Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde.
- MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas.
- MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate.
Sources
- 1. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 2-Bromo-4-trifluoromethylphenylisothiocyanate reactions
Technical Support Center: 2-Bromo-4-trifluoromethylphenylisothiocyanate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support resource for this compound. This guide provides in-depth technical information, field-proven insights, and troubleshooting solutions to empower your research and development efforts. We will explore the reactivity, handling, and common challenges associated with this versatile reagent, ensuring you can proceed with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated aromatic isothiocyanate. Its chemical structure features a phenyl ring substituted with a bromine atom at the 2-position, a trifluoromethyl (CF₃) group at the 4-position, and the isothiocyanate (-N=C=S) functional group. This specific arrangement of substituents makes it a valuable building block in medicinal chemistry and organic synthesis.[1]
The primary significance of this compound is its role as a precursor for synthesizing more complex molecules, particularly N,N'-disubstituted thiourea derivatives and various heterocyclic compounds.[2] The trifluoromethyl group often enhances a molecule's metabolic stability and lipophilicity, which are desirable properties in drug design.[3][4] Consequently, it is frequently used in the development of novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1][5]
Q2: What are the key safety precautions for handling this reagent?
This compound is classified as a corrosive liquid that is toxic and harmful if swallowed, inhaled, or in contact with skin.[6] It can cause severe skin burns and eye damage.[6]
Essential Safety Measures:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Spills: In case of a spill, absorb with an inert material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.[6]
Q3: How should I store this compound to ensure its stability?
Isothiocyanates can be sensitive to moisture and may degrade over time.[7][8] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry environment to maintain its integrity and reactivity.[8] Proper storage is crucial for obtaining reproducible results and high yields in your reactions.
Q4: What are the characteristic spectroscopic signatures I should look for to confirm the identity of this compound?
While specific data for this exact molecule is not abundant in the provided search results, we can infer expected spectroscopic characteristics based on its structure and related compounds:
-
¹H NMR: The aromatic protons on the phenyl ring would typically appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to spin-spin coupling.[2]
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the trifluoromethyl carbon (with characteristic C-F coupling), and the highly electrophilic carbon of the isothiocyanate group (typically >130 ppm).
-
IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹.
Troubleshooting Guide for Common Reactions
The most common reaction involving this compound is its reaction with a primary or secondary amine to form a substituted thiourea. The following guide addresses potential issues in this and related transformations.
Workflow for Thiourea Synthesis
The diagram below outlines the standard workflow for the synthesis of a thiourea derivative using this compound.
Caption: General workflow for thiourea synthesis.
Problem-Solving Matrix
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Degraded Isothiocyanate: The reagent may have hydrolyzed due to improper storage. | Solution: Use freshly purchased or purified isothiocyanate. Always store it in a cool, dark, and dry environment under an inert atmosphere.[8] |
| 2. Low Nucleophilicity of the Amine: Aromatic or sterically hindered amines are less reactive. | Solution A: Increase the reaction temperature or prolong the reaction time. Refluxing in a suitable solvent like THF or toluene may be necessary.[8][9] Solution B: Add a non-nucleophilic base, such as triethylamine (TEA), to deprotonate the amine, increasing its nucleophilicity.[10] Solution C: Consider using microwave irradiation, which can be effective at overcoming steric barriers and accelerating slow reactions.[8] | |
| 3. Steric Hindrance: The ortho-bromo group on the isothiocyanate or bulky substituents on the amine can sterically hinder the reaction. | Solution: As with low nucleophilicity, increasing the reaction temperature and/or time is the primary approach. For extremely hindered substrates, alternative synthetic routes may be required.[8] | |
| Multiple Spots on TLC / Impure Product | 1. Formation of Symmetric Thiourea: If the reaction is run with an amine salt, the free amine can react with the isothiocyanate, but side reactions can occur. | Solution: Ensure the amine is used as the free base. If starting from a salt (e.g., hydrochloride), perform a neutralization and extraction before the reaction. |
| 2. Excess Reagent: Using a significant excess of either the amine or the isothiocyanate will lead to contamination of the crude product. | Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess (1.0-1.1 equivalents) of the isothiocyanate. Monitor the reaction by TLC to track the consumption of the limiting reagent.[8] | |
| 3. Unreacted Starting Material: The reaction may not have gone to completion. | Solution: Before work-up, ensure the limiting starting material is consumed via TLC analysis. If the reaction has stalled, try adding gentle heat or extending the reaction time.[8] | |
| Difficulty with Product Isolation/Purification | 1. Product is Soluble in Work-up Solvent: The desired thiourea may have some solubility in the aqueous layer during extraction. | Solution: After the initial extraction, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, DCM) multiple times. Always check a sample of the aqueous layer by TLC before discarding it.[11] |
| 2. Product Does Not Precipitate: Many thiourea derivatives precipitate out of the reaction mixture upon formation or cooling, but not all. | Solution: If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product as an oil or solid. Proceed with purification via recrystallization or column chromatography.[8][12] | |
| 3. Oily Product: The product may be an oil at room temperature, making crystallization difficult. | Solution: Attempt purification by silica gel column chromatography. If the oil is resistant to crystallization, try triturating with a non-polar solvent like hexane to induce solidification. |
Troubleshooting Logic Flowchart
This diagram provides a logical path to diagnose and solve common reaction issues.
Caption: A logical flowchart for troubleshooting reactions.
Key Experimental Protocols
Protocol: Synthesis of N-(Aryl/Alkyl)-N'-(2-bromo-4-trifluoromethylphenyl)thiourea
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask with stir bar
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates (silica gel) and developing chamber
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF).[8]
-
Reagent Addition: To the stirring amine solution at room temperature, add this compound (1.0-1.05 equivalents) dropwise. The reaction is often exothermic.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate) until the limiting reactant is consumed, which usually takes 1-4 hours.[8][13] If the reaction is sluggish, it can be gently heated to 40-50 °C.[8]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
If the product precipitates directly from the reaction mixture upon completion or cooling, it can be collected by filtration and washed with a small amount of cold solvent.[9]
-
If the crude product is an oil or non-precipitating solid, it can be purified directly.
-
-
Purification:
-
Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[13]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, purify the crude material using silica gel column chromatography.[8]
-
-
Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
References
- BenchChem. (n.d.). 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4.
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate.
- ResearchGate. (2014, November 4). How can I purify my bis thiourea compound?
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Phenyl isothiocyanate.
- García-Vázquez, A., et al. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC.
- MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas.
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Retrieved January 21, 2026, from a chemical supplier's technical blog.
- ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 3. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Bromo-4-trifluoromethylphenylisothiocyanate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-4-trifluoromethylphenylisothiocyanate (CAS No. 186589-12-8). This document is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic work with this reagent. We will address common issues, explain the underlying chemical principles, and provide validated protocols to guide you toward a successful outcome.
Troubleshooting Guide: Reaction Failure & Optimization
This section directly addresses the most common issues reported by users in a question-and-answer format.
Q1: My reaction is extremely slow or fails to proceed entirely. What is the primary cause?
A1: The molecular structure of this compound presents a classic case of competing electronic and steric effects.
-
Electronic Activation: The trifluoromethyl (-CF3) group at the para-position is a powerful electron-withdrawing group.[1][2] This effect increases the electrophilicity of the isothiocyanate carbon atom, making it inherently more reactive toward nucleophiles.[1][3]
-
Steric Hindrance: The bromo (-Br) group at the ortho-position is the most likely culprit for reaction failure. Its size creates significant steric hindrance, physically blocking the path of incoming nucleophiles, such as amines, from attacking the electrophilic carbon center. This steric shield dramatically increases the activation energy of the reaction.[4][5]
In essence, while the molecule is electronically primed for reaction, it is physically obstructed. For the reaction to proceed, reaction conditions must be tailored to overcome this physical barrier.
Q2: How can I modify my experimental conditions to overcome steric hindrance and drive the reaction to completion?
A2: Overcoming the steric barrier requires a multi-faceted approach focused on increasing kinetic energy, enhancing nucleophilicity, and selecting an appropriate reaction environment.
-
Increase Reaction Temperature: This is the most direct method to provide the energy needed to overcome the steric barrier. While many standard thiourea formations proceed at room temperature, hindered systems often require significant heating. Reactions in sealed vessels at temperatures of 80-120 °C are common for such challenging substrates.[6]
-
Utilize a Base Catalyst: While not always necessary for isothiocyanate reactions, a non-nucleophilic base can deprotonate the attacking amine, significantly increasing its nucleophilicity. This "supercharges" the nucleophile, making it more effective at attacking the sterically shielded carbon. Be cautious to use a non-nucleophilic base to avoid competing side reactions.
-
Solvent Selection: The choice of solvent is critical. High-boiling point, polar aprotic solvents are preferred as they can facilitate the reaction and are stable at the required high temperatures.
Table 1: Recommended Starting Conditions for Hindered Isothiocyanate Reactions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Toluene, Dioxane, or DMF | High boiling points allow for elevated reaction temperatures. Polar aprotic nature can help stabilize charged intermediates. |
| Temperature | 80 °C to 110 °C | Provides sufficient kinetic energy to overcome the steric hindrance activation barrier.[6] |
| Catalyst | 0.1 eq. Triethylamine (TEA) or DIPEA | Acts as a base to increase the nucleophilicity of the amine without competing in the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Isothiocyanates are sensitive to moisture and can hydrolyze.[7] |
Q3: My starting isothiocyanate appears dark or discolored, and my results are inconsistent. Could the reagent itself be the problem?
A3: Absolutely. Isothiocyanates can degrade over time, especially with improper storage.[8]
-
Hydrolysis: The isothiocyanate group is susceptible to hydrolysis by atmospheric moisture. This leads to the formation of the corresponding amine, which can complicate your reaction.
-
Storage: The reagent should be stored at room temperature under an inert gas.[9] Upon receipt, it is good practice to flush the bottle with argon or nitrogen before sealing and storing it in a desiccator.
-
Visual Inspection: A fresh reagent should be a colorless to pale yellow liquid.[9] Darkening can indicate degradation or polymerization.[8] If your material is significantly discolored, its purity is questionable.
Q4: I'm observing unexpected side products in my analysis (TLC, LC-MS). What might they be?
A4: The primary side reaction is typically with water. The isothiocyanate group reacts with nucleophiles, and water, although a weak nucleophile, can be a problem if present.[7]
-
Hydrolysis Pathway: Reaction with water forms an unstable dithiocarbamic acid intermediate, which can decompose, leading to the formation of 2-bromo-4-trifluoromethylaniline and other byproducts.
-
Symmetrical Thiourea: If your amine nucleophile is not pure or if the isothiocyanate has partially hydrolyzed back to its parent amine, you may form symmetrical thiourea byproducts.
To avoid this, always use anhydrous solvents and perform reactions under an inert atmosphere.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving your reaction issues.
Caption: A step-by-step workflow for troubleshooting the reaction.
Frequently Asked Questions (FAQs)
-
What is the mechanism for thiourea formation? The reaction is a nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product.
Caption: General mechanism for thiourea synthesis.
-
How do I check the purity of my this compound? The purity of the starting material is paramount. Gas Chromatography (GC) or ¹H NMR are excellent methods. For ¹H NMR, the aromatic protons should show a clean, expected splitting pattern, and the absence of peaks corresponding to the hydrolyzed amine product is crucial. For GC, a single major peak should be observed.[10][11]
-
Can I use a catalyst other than a tertiary amine? While base catalysis is most common, some literature explores other catalytic systems.[12][13] However, for this specific substrate, starting with a simple, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is the most reliable and cost-effective strategy.
Validated Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method to assess the purity of your isothiocyanate starting material.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in an appropriate volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A standard non-polar column (e.g., DB-5 or equivalent) is suitable.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
-
Data Analysis: A pure sample should exhibit one major peak corresponding to the product. The presence of a significant earlier-eluting peak may indicate the presence of the hydrolyzed amine. Purity is determined by the area percentage of the main peak.[11]
Protocol 2: General Procedure for Thiourea Synthesis with a Primary Amine
This protocol is a robust starting point for reacting this compound with a primary amine, designed to overcome steric hindrance.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq).
-
Solvent & Reagent Addition: Dissolve the amine in anhydrous toluene (or DMF) to a concentration of ~0.2 M. Add this compound (1.05 eq) via syringe.
-
Atmosphere: Flush the flask with nitrogen or argon gas for 5 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material (typically the amine) indicates completion. This may take 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with cold solvent or hexanes. This solid is often the desired pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) or by column chromatography on silica gel.
References
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available from: [Link][12]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. National Institutes of Health (PMC). Available from: [Link][13]
-
More sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. American Chemical Society. Available from: [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available from: [Link]
-
The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update. National Institutes of Health (PMC). Available from: [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. Available from: [Link]
-
The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Allyl Isothiocyanate | C4H5NS | CID 5971. PubChem, National Institutes of Health. Available from: [Link][8]
-
Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (PMC). Available from: [Link][1]
-
Stability of Allyl Isothiocyanate in an Aqueous Solution. Semantic Scholar. Available from: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available from: [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. Available from: [Link][6]
-
Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. Available from: [Link]
-
Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. MDPI. Available from: [Link]
-
Synthesis and characterization of thiourea. Biblioteka Nauki. Available from: [Link]
-
Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. National Institutes of Health (PMC). Available from: [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[14]. ResearchGate. Available from: [Link]
-
(PDF) Synthesis and characterization of thiourea. ResearchGate. Available from: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. National Institutes of Health (PMC). Available from: [Link]
-
948294-38-0 | 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. AABlocks. Available from: [Link]
-
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link][4]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link][2]
-
4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. ACS Publications. Available from: [Link]
-
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Semantic Scholar. Available from: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Available from: [Link]
-
2-(Trifluoromethyl)phenyl isothiocyanate. MySkinRecipes. Available from: [Link][9]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Available from: [Link][5]
-
4-Bromo-2-trifluoromethylphenylisothiocyanate. Oakwood Chemical. Available from: [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available from: [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Handling and safety precautions for 2-Bromo-4-trifluoromethylphenylisothiocyanate
Welcome to the technical support guide for 2-Bromo-4-trifluoromethylphenylisothiocyanate (CAS No. 206559-46-8). This document is intended for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice in a direct question-and-answer format. Our goal is to ensure you can work with this reagent safely and effectively.
Section 1: Critical Safety Precautions & Handling
Isothiocyanates as a class are known for their reactivity and potential toxicity.[1][2] The presence of bromine and a trifluoromethyl group in this specific molecule can further influence its reactivity and toxicological profile.[3] Therefore, strict adherence to safety protocols is paramount.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are significant and include:
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Corrosivity: It causes severe skin burns and serious eye damage.[4][6] The isothiocyanate group is highly reactive towards nucleophiles, including water, which can lead to the release of irritating and toxic fumes.
-
Respiratory and Skin Sensitization: Like many isothiocyanates, there is a potential for allergic skin reactions and respiratory sensitization.[7][8]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart. | Prevents skin contact, which can cause severe burns and absorption of the toxic substance.[9] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause irreversible eye damage.[7][10] |
| Body Protection | A chemical-resistant lab coat, apron, and closed-toe shoes. | Minimizes the risk of skin exposure from spills.[9] |
| Respiratory Protection | Work exclusively in a certified chemical fume hood.[10][11] If there's a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[12] | Prevents inhalation of the harmful and irritating vapors.[4] |
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Temperature: Store in a cool, dry place.[7]
-
Atmosphere: Keep the container tightly closed and under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent moisture contamination.[8]
-
Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines.[11][13] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Section 2: Experimental Workflow & Troubleshooting
Difficulties during experimental procedures can often be traced back to the handling and reactivity of this compound.
Q4: My reaction with this compound is sluggish or not proceeding. What are the common causes?
A4: Several factors can contribute to a slow or stalled reaction.
-
Cause 1: Reagent Purity and Degradation: The isothiocyanate group is sensitive to moisture. Over time, the reagent can hydrolyze, reducing its reactivity.
-
Solution: Ensure you are using a fresh bottle or a properly stored reagent. If you suspect degradation, consider purifying the isothiocyanate before use.
-
-
Cause 2: Inadequate Activation: The electrophilicity of the isothiocyanate carbon is key to its reactivity with nucleophiles like amines.[3]
-
Solution: For reactions with weak nucleophiles, consider the use of a non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity.
-
-
Cause 3: Solvent Choice: The solvent can significantly impact reaction rates.
-
Solution: Use anhydrous solvents to prevent hydrolysis of the isothiocyanate.[14] Aprotic solvents are generally preferred.
-
Q5: I am observing the formation of multiple unexpected byproducts in my reaction. How can I troubleshoot this?
A5: The formation of byproducts often points to side reactions or decomposition.
Caption: Troubleshooting workflow for byproduct formation.
-
Side Reactions with Solvents: Protic solvents like alcohols can react with the isothiocyanate to form thiocarbamates.
-
Solution: Switch to an aprotic solvent such as THF, toluene, or DMF that has been properly dried.
-
-
Thermal Decomposition: At elevated temperatures, this compound can decompose.[4] Thermal decomposition of similar brominated compounds can release bromine and hydrogen bromide.[15]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[16]
-
-
Reaction with Base: If you are using a nucleophilic base, it may compete with your desired nucleophile in reacting with the isothiocyanate.
-
Solution: Opt for a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Section 3: Emergency Procedures & Waste Disposal
Q6: What are the immediate first aid measures in case of exposure?
A6: Immediate and decisive action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[17] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[4] |
Q7: How should I handle spills of this compound?
A7: Follow these steps for spill management:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[19]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[18] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[19]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Caption: Step-by-step spill response workflow.
Q8: What is the correct procedure for disposing of waste containing this compound?
A8: All waste containing this compound must be treated as hazardous waste.[4]
-
Collection: Collect all waste, including contaminated consumables and reaction residues, in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.[18]
References
-
Borek, V., et al. (2010). Toxicity of Isothiocyanates Produced by Glucosinolates in Brassicaceae Species to Black Vine Weevil Eggs. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Available at: [Link]
-
Wittstock, U., et al. (2020). Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb. Frontiers in Plant Science. Available at: [Link]
-
Zhang, Y. (2022). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. Available at: [Link]
-
Higdon, J. V., et al. (2017). Isothiocyanates: translating the power of plants to people. Molecular Nutrition & Food Research. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - sec-Butyl isothiocyanate. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Available at: [Link]
-
AA Blocks. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Available at: [Link]
-
MDPI. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Available at: [Link]
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Available at: [Link]
Sources
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- 3. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 18. chemicalbook.com [chemicalbook.com]
- 19. nj.gov [nj.gov]
Validation & Comparative
The Ascendancy of Electrophilic Warheads: A Comparative Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate
In the landscape of contemporary drug discovery, particularly in the realm of targeted covalent inhibitors, the isothiocyanate moiety (-N=C=S) has garnered significant attention. This versatile electrophilic warhead offers a unique reactivity profile, enabling the formation of stable covalent bonds with nucleophilic residues on protein targets. This guide provides an in-depth comparison of 2-Bromo-4-trifluoromethylphenylisothiocyanate, a highly reactive and synthetically useful building block, with other commonly employed isothiocyanates. We will delve into the structural nuances that govern its reactivity, provide supporting experimental frameworks, and offer practical insights for its application in drug development programs.
The Isothiocyanate Functional Group: A Covalent Workhorse
Isothiocyanates are characterized by their electrophilic carbon atom, which is susceptible to nucleophilic attack from residues such as cysteine (via the thiol group) and lysine (via the amine group) on protein surfaces.[1] This reactivity forms the basis of their biological activity, which ranges from the anticancer properties of naturally occurring isothiocyanates like sulforaphane to their use as covalent inhibitors of specific enzymes.[2][3]
The reactivity of the isothiocyanate group is finely tunable by the nature of the substituent (R) attached to it. Electron-withdrawing groups on an aromatic ring, for instance, enhance the electrophilicity of the isothiocyanate carbon, leading to increased reactivity. Conversely, electron-donating groups can attenuate this reactivity.
Unveiling this compound: A trifecta of Reactivity-Enhancing Features
This compound is a synthetic isothiocyanate that possesses a unique combination of substituents designed to maximize its electrophilic potential and provide a handle for further synthetic diversification.
-
Trifluoromethyl Group (-CF₃): Positioned at the para-position, the trifluoromethyl group is a potent electron-withdrawing group. It significantly depletes electron density from the aromatic ring through a strong negative inductive effect (-I), thereby increasing the electrophilicity of the isothiocyanate carbon. This enhanced electrophilicity is expected to translate to a faster reaction rate with biological nucleophiles compared to unsubstituted or alkyl-substituted isothiocyanates.
-
Bromo Group (-Br): The bromine atom at the ortho-position contributes to the electronic and steric profile of the molecule. It is also an electron-withdrawing group, further enhancing the electrophilicity of the isothiocyanate. Additionally, the ortho-bromo group can introduce steric hindrance that may influence the orientation of the molecule within a binding pocket, potentially leading to altered target selectivity.[4] Furthermore, the bromine atom can serve as a synthetic handle for cross-coupling reactions, allowing for the elaboration of the phenyl ring to explore structure-activity relationships.
-
Aromatic Scaffold: The phenyl ring provides a rigid scaffold that can be functionalized to modulate pharmacokinetic properties and introduce additional binding interactions with a target protein.
The synergistic effect of the ortho-bromo and para-trifluoromethyl substituents is predicted to make this compound one of the more reactive aromatic isothiocyanates available for covalent ligand discovery.
Comparative Performance Analysis
Data Presentation: Comparative Reactivity and Biological Activity
The following table provides a comparative overview of this compound alongside other well-characterized isothiocyanates. The data for this compound is predicted based on the electronic and steric effects of its substituents.
| Isothiocyanate | Structure | Key Features | Predicted/Observed Reactivity with Thiols | Representative IC₅₀ Values (Cancer Cell Lines) |
| This compound | Br-c1ccc(cc1N=C=S)C(F)(F)F | Strong electron-withdrawing groups (-Br, -CF₃); Steric hindrance from ortho-Br | Very High (Predicted) | Data not available; expected to be potent |
| Benzyl Isothiocyanate (BITC) | c1ccccc1CNC=S | Aromatic ring with a methylene spacer | High | A549 (Lung): 13.5 µM[5] |
| Phenethyl Isothiocyanate (PEITC) | c1ccccc1CCNC=S | Aromatic ring with an ethyl spacer | High | A549 (Lung): 18.3 µM[5] |
| Sulforaphane (SFN) | CS(=O)CCCCN=C=S | Aliphatic chain with a sulfoxide group | Moderate | A549 (Lung): 43 µM[5] |
| Phenyl Isothiocyanate | c1ccccc1N=C=S | Unsubstituted aromatic ring | Moderate | Data varies |
Experimental Protocols
To facilitate the direct comparison of this compound with other isothiocyanates in your own laboratory setting, we provide the following detailed experimental protocols.
Experimental Protocol 1: HPLC-Based Assay for Reactivity with N-Acetyl-L-Cysteine (NAC)
This assay provides a quantitative measure of the reactivity of an isothiocyanate with a model thiol.
Objective: To determine the second-order rate constant for the reaction of an isothiocyanate with N-acetyl-L-cysteine.
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
N-Acetyl-L-Cysteine (NAC)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of the isothiocyanate in acetonitrile.
-
Prepare a 10 mM stock solution of NAC in phosphate buffer (pH 7.4).
-
In a reaction vial, combine 500 µL of the NAC stock solution with 495 µL of phosphate buffer.
-
Initiate the reaction by adding 5 µL of the isothiocyanate stock solution (final concentration: 100 µM).
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench it with 50 µL of 1% TFA in acetonitrile.
-
Analyze the quenched samples by HPLC. Monitor the disappearance of the isothiocyanate peak or the appearance of the NAC-adduct peak.
-
The HPLC mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the concentration of the remaining isothiocyanate at each time point by integrating the peak area and comparing it to a standard curve.
-
Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NAC.
Experimental Protocol 2: Proteomic Identification of Covalent Targets
This workflow allows for the identification of proteins that are covalently modified by an isothiocyanate in a cellular context.[6][7]
Objective: To identify the protein targets of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for 2D-gel electrophoresis or mass spectrometry-based proteomics (e.g., trypsin, iodoacetamide, etc.)
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Treat the cells with a desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Option A (Gel-based):
-
Separate the proteins by 2D-gel electrophoresis.
-
Excise protein spots that show a difference in migration or intensity between the treated and control samples.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (MALDI-TOF/TOF or LC-MS/MS).
-
-
Option B (Gel-free):
-
Digest the entire proteome with trypsin.
-
Enrich for modified peptides using affinity chromatography (if an affinity-tagged version of the isothiocyanate is used) or by exploiting the mass shift of the covalent adduct.
-
Analyze the peptide mixture by LC-MS/MS to identify the modified proteins and the specific sites of modification.[5]
-
Visualization of Key Concepts
Reaction Mechanism of Isothiocyanate with a Protein Nucleophile
Caption: A streamlined workflow for identifying protein targets of isothiocyanates using mass spectrometry.
Conclusion and Future Directions
This compound represents a highly promising, albeit under-characterized, tool for chemical biology and drug discovery. Its unique substitution pattern is predicted to confer high reactivity, making it an excellent candidate for the development of potent and selective covalent inhibitors. The experimental protocols provided in this guide offer a clear path for researchers to empirically determine its reactivity profile and identify its cellular targets. Future studies should focus on generating robust kinetic data for this compound and evaluating its efficacy and selectivity in relevant biological systems. The insights gained from such studies will undoubtedly accelerate the rational design of next-generation covalent therapeutics.
References
- Mi L, Gan N, Chung FL. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. J Proteomics Bioinform. 2011;4(8):173-178.
- Mi L, Hood BL, Stewart NA, et al. Identification of potential protein targets of isothiocyanates by proteomics. Chem Res Toxicol. 2011;24(10):1735-1743.
- Mi L, Gan N, Chung FL. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells. Carcinogenesis. 2011;32(2):216-223.
- Xiao D, Johnson CS, Trump DL, Singh SV. Proteomic analysis of covalent modifications of tubulins by isothiocyanates. J Proteomics. 2010;73(10):2007-2017.
- Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. Int J Mol Sci. 2022;23(21):13279.
- Mi L, Wang X, Govind S, Hood BL, Veenstra TD, Johnson CS, Chung FL. Proteomic analysis of covalent modifications of tubulins by isothiocyanates. J Proteome Res. 2008;7(12):5163-5173.
- Miyoshi N, Uchida K, Osawa T, Nakamura Y. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. J Biol Chem. 2011;286(48):42150-42161.
- F. H. A. Rummens. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. J. Chem. Soc. B. 1968;130-133.
- Kumar D, Kumar S, Singh B, et al.
- Nakamura Y. Physiological relevance of covalent protein modification by dietary isothiocyanates. Biosci Biotechnol Biochem. 2017;81(1):33-41.
- Zhang Y, Kolm RH, Mannervik B, Talalay P. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochem Biophys Res Commun. 1995;206(2):748-755.
- Pilipczuk T, Kusznierewicz B, Chmiel T, et al. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chem. 2015;188:344-351.
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link].
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules. 2023;28(18):6522.
-
Synthesis and Reactivity of Ortho-Palladated Arylcarbodiimides and Aryl Isothiocyanates. Amanote Research. [Link].
-
How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. [Link].
- Nakamura Y. Physiological relevance of covalent protein modification by dietary isothiocyanates. Biosci Biotechnol Biochem. 2017;81(1):33-41.
-
Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF). ResearchGate. [Link].
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link].
- Nakamura T, Kawai Y, Kitamoto N, Osawa T, Kato Y. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chem Res Toxicol. 2009;22(3):536-542.
-
Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate. [Link].
- van Acker SA, van den Berg DJ, Tromp MN, et al. Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radic Biol Med. 1999;26(3-4):285-294.
-
Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. ResearchGate. [Link].
-
Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. ResearchGate. [Link].
- Coscueta ER, Sousa-Uva M, Amorim M, et al.
-
cell lines ic50: Topics by Science.gov. [Link].
-
DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link].
- Agerbirk N, De Nicola GR, Olsen CE, Müller C, Iori R. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. 2015;118:143-151.
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Semantic Scholar. [Link].
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link].
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. 2019;24(1):11.
-
Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link].
-
Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. ResearchGate. [Link].
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link].
-
Kinetic studies of the reactions of glutathione with aromatic compounds. ResearchGate. [Link].
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
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- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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A Comparative Analysis for the Advanced Researcher: 2-Bromo-4-trifluoromethylphenylisothiocyanate vs. Phenylisothiocyanate
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of 2-Bromo-4-trifluoromethylphenylisothiocyanate and the traditional workhorse, Phenylisothiocyanate (PITC), offering insights into their respective chemical properties, reactivity, and performance in key applications.
While Phenylisothiocyanate has long been the standard for applications such as Edman degradation and HPLC derivatization, the strategic placement of bromo and trifluoromethyl substituents on the phenyl ring of this compound offers distinct advantages in terms of reactivity and potential for enhanced detection, warranting a closer examination for researchers seeking to optimize their methodologies.
At a Glance: Key Physicochemical and Performance Characteristics
| Property | This compound | Phenylisothiocyanate | Reference |
| Molecular Formula | C₈H₃BrF₃NS | C₇H₅NS | [1] |
| Molecular Weight | 284.09 g/mol | 135.19 g/mol | [1] |
| Appearance | Likely a solid or oil | Colorless to pale yellow liquid | [2] |
| Reactivity | Expected to be significantly higher due to strong electron-withdrawing substituents | Standard reactivity | [3][4] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in alcohol and ether; insoluble in water | [2] |
| Primary Applications | Potential for enhanced Edman degradation, derivatization for HPLC and mass spectrometry, and as a building block in medicinal chemistry | Edman degradation, derivatization for HPLC, organic synthesis | [5][6] |
Delving Deeper: A Comparative Overview
This guide will now explore the nuances of these two reagents, focusing on the chemical rationale behind their differing performance characteristics and providing a framework for their application in a laboratory setting.
The Foundation: Phenylisothiocyanate (PITC)
Phenylisothiocyanate is a well-established reagent in protein chemistry. Its primary application lies in the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.[5] The isothiocyanate group of PITC reacts with the N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. This derivative is then cleaved under acidic conditions, releasing the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be identified by chromatography.[7] PITC is also widely used as a derivatizing agent for amino acids in HPLC analysis, enhancing their UV absorbance for sensitive detection.[8][9]
The Challenger: this compound
The introduction of a bromine atom at the ortho position and a trifluoromethyl group at the para position of the phenyl ring in this compound is a deliberate chemical modification designed to alter the reactivity of the isothiocyanate functional group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the isothiocyanate carbon.[3][4] This heightened electrophilicity is predicted to lead to a faster and more efficient reaction with nucleophiles, such as the N-terminal amino group of peptides.
The presence of the bromine atom, another electron-withdrawing group, further contributes to this effect. This enhanced reactivity can be particularly advantageous in applications where reaction speed and completeness are critical, potentially leading to higher yields and reduced reaction times in both Edman degradation and derivatization reactions.
Head-to-Head: A Mechanistic and Performance Comparison
While direct, side-by-side experimental data comparing the two reagents is limited in publicly available literature, we can infer their relative performance based on established principles of organic chemistry.
Reactivity and the Role of Substituents
The core of the comparison lies in the electronic effects of the substituents on the phenyl ring. The trifluoromethyl group, with its strong negative inductive effect (-I), and the bromine atom, with its inductive and weaker deactivating resonance effect, both serve to withdraw electron density from the aromatic ring. This, in turn, makes the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
dot
Caption: Electronic effects of substituents on reactivity.
This increased reactivity of this compound is expected to translate to several performance advantages:
-
Faster Reaction Kinetics: The coupling reaction in Edman degradation and derivatization for HPLC should proceed more rapidly.
-
Higher Reaction Yields: The enhanced electrophilicity can lead to more complete reactions, resulting in higher yields of the desired derivatives.
-
Milder Reaction Conditions: The increased reactivity may allow for the use of milder reaction conditions (e.g., lower temperatures or shorter reaction times), which can be beneficial for sensitive samples.
Experimental Protocols: A Guide for Comparative Studies
To facilitate a direct comparison in your own laboratory, we provide the following detailed protocols for Edman degradation and HPLC derivatization. These can be adapted for both this compound and phenylisothiocyanate.
Experimental Workflow: Edman Degradation
dot
Caption: Step-by-step workflow for Edman degradation.
Protocol: Edman Degradation
-
Coupling:
-
Dissolve the peptide (1-10 nmol) in a suitable buffer (e.g., 50 µL of 50% aqueous pyridine or N-methylmorpholine buffer, pH 9.0).
-
Add a 5% (v/v) solution of either phenylisothiocyanate or this compound in pyridine (25 µL).
-
Incubate the mixture at 45°C for 30 minutes.
-
Lyophilize the sample to remove the volatile reagents.
-
-
Cleavage:
-
Add 50 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate at 45°C for 10 minutes.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction and Conversion:
-
Add 100 µL of water and 200 µL of an organic solvent (e.g., butyl acetate or ethyl acetate) to extract the thiazolinone derivative.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and dry it down.
-
Add 50 µL of 1 N HCl or 25% aqueous TFA and incubate at 80°C for 10 minutes to convert the thiazolinone to the more stable PTH-amino acid.
-
Dry the sample before redissolving in a suitable solvent for HPLC analysis.
-
Experimental Workflow: HPLC Derivatization of Amino Acids
dot
Caption: Workflow for pre-column derivatization of amino acids for HPLC analysis.
Protocol: Pre-column Derivatization of Amino Acids for HPLC
-
Sample Preparation:
-
Dry the amino acid standard or hydrolyzed protein sample (containing 1-10 nmol of total amino acids) in a reaction vial.
-
-
Derivatization:
-
Add 20 µL of a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v).
-
Add 20 µL of a 5% (v/v) solution of either phenylisothiocyanate or this compound in ethanol.
-
Vortex and incubate at room temperature for 20 minutes.
-
-
Reagent Removal:
-
Remove the excess reagent and byproducts by vacuum centrifugation.
-
-
Sample Reconstitution:
-
Redissolve the dried PTC-amino acids in a suitable volume of the initial HPLC mobile phase (e.g., 100 µL) for injection.
-
Synthesis of Isothiocyanates: A Note for the Synthetic Chemist
For researchers interested in synthesizing these reagents, the general route involves the conversion of the corresponding aniline. For example, 2-Bromo-4-(trifluoromethyl)aniline can be converted to this compound. A common method involves the reaction of the aniline with thiophosgene or by the decomposition of a dithiocarbamate salt formed from the aniline and carbon disulfide.[10]
Conclusion and Future Outlook
In the comparative analysis of this compound and phenylisothiocyanate, the substituted reagent emerges as a promising alternative for applications requiring enhanced reactivity. The strong electron-withdrawing properties of the bromo and trifluoromethyl groups are anticipated to accelerate reaction kinetics and improve yields in both Edman degradation and HPLC derivatization.
While direct comparative experimental data remains to be extensively published, the fundamental principles of organic chemistry strongly support the superior performance of the substituted isothiocyanate. Researchers are encouraged to perform their own comparative studies using the provided protocols to validate these expected advantages in their specific experimental contexts. The adoption of this compound has the potential to refine and advance proteomic and analytical workflows, offering a more efficient and sensitive tool for the modern research laboratory.
References
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MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Retrieved from [Link]
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Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved from [Link]
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Biology Stack Exchange. (2015, March 19). Edman method to identify peptides with Phenylisothiocyanate (PTH). Retrieved from [Link]
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Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Retrieved from [Link]
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- Karaman, R. (2016, March 10). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?
- Kumar, A., Kumar, A., Kumar, A., & Kumar, S. (2020). Reactivity of substituted 2‐bromophenyl isothiocyanate.
- Yano, Y., Kurashima, A., & Tagaki, W. (1979). Electron-transfer induced rearrangement of thiocyanate to isothiocyanate.
- Bures, E. J., Nika, H., Chow, D. T., Morrison, H. D., Hess, D., & Aebersold, R. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364-372.
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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AA Blocks. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. Retrieved from [Link]
-
Butler, R. N., & Lysaght, F. A. (1992). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][3][8][11]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (12), 1547-1553.
- Oe, T., & Ishii, A. (2011). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 400(10), 3481–3490.
- L'Italien, J. J., & Strickler, J. E. (1982). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 127(1), 198–212.
- Kim, K., Lee, H., & Kim, H. (2021). 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries.
- Caló, V., Ciminale, F., Lopez, L., & Todesco, P. E. (1972). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 52, 12.
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- Bhown, A. S., & Bennett, J. C. (1984). Identification of Phenylthiohydantoin Derivatives of Substituted Amino Acids Encountered During Amino Acid Sequence Analysis by High-Performance Liquid Chromatography.
- Steiman, D. M., Ridge, R. J., & Matsueda, G. R. (1985). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 145(1), 91-95.
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PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]
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Pearson. (n.d.). Draw the structure of the phenylthiohydantoin derivatives of (a) alanine. Retrieved from [Link]
- Ishida, H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10291.
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PubChem. (n.d.). 2-Bromo-4-fluorothioanisole. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 2-Bromo-4-trifluoromethylphenylisothiocyanate Derivatives
Introduction: The Strategic Design of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. The 2-Bromo-4-trifluoromethylphenylisothiocyanate structure represents a "privileged scaffold," an entity endowed with chemical features that confer broad biological activity. The potency of its derivatives stems from a synergistic interplay of its three key functional components:
-
The Isothiocyanate (-N=C=S) Group: This highly electrophilic moiety is a reactive "warhead." It readily forms covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues found in numerous enzymes and regulatory proteins. This ability to form stable adducts is central to its mechanism of action and its capacity to modulate a wide array of biological pathways.[1]
-
The Trifluoromethyl (-CF3) Group: This group is a powerful modulator of physicochemical properties. As a strong electron-withdrawing group, it significantly enhances the electrophilicity of the isothiocyanate carbon, increasing its reactivity.[2] Furthermore, the CF3 group improves metabolic stability by blocking potential sites of oxidative metabolism and increases the compound's lipophilicity, which can enhance cell membrane permeability and bioavailability.[3]
-
The Bromo (Br) Atom: The inclusion of a halogen atom like bromine further enhances lipophilicity and can influence the molecule's binding affinity and orientation within a target protein's active site.[4] Its specific placement at the ortho-position relative to the isothiocyanate group creates a unique steric and electronic environment that can be exploited for targeted drug design.[4]
This guide provides a comparative analysis of the efficacy of derivatives synthesized from this core scaffold, focusing on their anticancer and antimicrobial potential. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the detailed experimental protocols required to validate their therapeutic promise.
Synthetic Strategies: From Scaffold to Diverse Libraries
The primary utility of this compound lies in its role as a versatile precursor for generating libraries of more complex molecules, most notably thiourea derivatives.[4] The synthesis is predicated on the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.
The choice of an anhydrous solvent, such as toluene, is critical to prevent the hydrolysis of the highly reactive isothiocyanate. The reaction is typically heated to overcome the activation energy barrier, leading to high yields of the desired thiourea product.[5] This straightforward and efficient reaction allows for the systematic introduction of a wide variety of substituents (R-groups) by simply changing the starting amine, enabling a thorough exploration of the structure-activity landscape.[4]
Caption: General workflow for the synthesis of thiourea derivatives.
Comparative Efficacy Analysis: Anticancer and Antimicrobial Potential
Derivatives of halogenated and trifluoromethyl-substituted phenyl isothiocyanates have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and microbiology.
Anticancer Efficacy
Isothiocyanates and their derivatives exert anti-tumor activity through multiple mechanisms, including the induction of apoptosis (programmed cell death), modulation of signaling pathways like MAPK, and the promotion of cell cycle arrest.[6] The covalent modification of key cellular proteins by the isothiocyanate group is a primary driver of this activity.
The table below summarizes the efficacy of structurally related compounds, illustrating the potent anticancer activity that can be achieved with trifluoromethyl and halogen-substituted heterocyclic systems. While not direct derivatives of the core topic scaffold, they serve as crucial benchmarks for comparison.
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Efficacy (GI₅₀) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia (CCRF-CEM, MOLT-4), Colon (SW620), Melanoma (SK-MEL-28), Renal (UO-31) | Highly active* | [3] |
| 4-Thiazolidinone Derivatives | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 μM | [7] |
| Trifluoromethylphenyl Thiourea Derivatives | 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) | Lung (A549), Cervical (HeLa), Breast (MCF-7), Colon (HCT116) | Moderately active | [5] |
* Compound 3b from the study showed a mean growth percent of 29.51 across the NCI-60 panel, with significant growth inhibition (e.g., -51.41% for CCRF-CEM), indicating high potency.[3]
Structure-Activity Relationship (SAR) Insights:
-
Importance of the Halogen: In the thiazolo[4,5-d]pyrimidine series, the 7-chloro derivative (3b) was found to be significantly more active than the 7-oxo or 7-amino derivatives, highlighting the critical role of an electronegative group at this position for enhancing anticancer activity.[3]
-
Substituent Effects: For 4-thiazolidinone derivatives, the presence of a carboxylic acid residue proved to be one of the most effective modifications for increasing cytotoxicity.[7] This suggests that incorporating polar, ionizable groups can be a fruitful strategy for optimization.
Caption: A potential apoptotic pathway induced by isothiocyanate derivatives.
Antimicrobial & Antifungal Efficacy
Thiourea derivatives are known to possess a wide spectrum of antimicrobial properties.[4][8] The incorporation of trifluoromethylphenyl and thiazole moieties has been shown to yield compounds with notable activity against various bacterial and fungal strains.
| Compound Series | Specific Derivative Example | Target Organism(s) | Efficacy (Activity Level) | Reference |
| Trifluoromethylphenyl-thiazolyl-thioureas | 1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea (7i) | M. luteus, S. aureus, C. albicans | Significant antimicrobial activity | [5] |
| Trifluoromethylphenyl-thiazolyl-thioureas | 1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thiourea (9g) | Mycobacterium smegmatis | Active | [5] |
| Thiophene-based Thiourea Derivatives | ortho-methylated derivative (SB2) | Candida auris | Highest antifungal activity in series; notable inhibition of biofilm growth | [8] |
The data indicates that these scaffolds are promising for the development of new agents against challenging pathogens, including drug-resistant strains like Candida auris.[8] The mechanism is often linked to the disruption of key cellular processes or interference with microbial coordination mechanisms like quorum sensing.[8]
Experimental Protocols: A Framework for Validation
To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis of a Representative Thiourea Derivative
This protocol is adapted from the general procedure for synthesizing 1-aryl-3-(4-arylthiazol-2-yl)thiourea derivatives.[5]
Objective: To synthesize 1-(2-Bromo-4-trifluoromethylphenyl)-3-(4-phenylthiazol-2-yl)thiourea.
Materials:
-
This compound (1.0 mmol)
-
4-phenyl-1,3-thiazol-2-amine (1.0 mmol)
-
Anhydrous Toluene (5 mL)
-
20 mL pressure tube with a magnetic stir bar
-
Reaction heating and stirring module
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Ethyl acetate and Methanol for washing
Procedure:
-
To a 20 mL pressure tube, add 4-phenyl-1,3-thiazol-2-amine (1.0 mmol).
-
Add 5 mL of anhydrous toluene to the tube.
-
Add this compound (1.0 mmol) to the mixture.
-
Seal the pressure tube and place it in a heating block on a magnetic stirrer.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting amine spot disappears (typically 2-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
A solid product should precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold ethyl acetate (3 x 5 mL) and then cold methanol (3 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the purified product under a vacuum to obtain the final thiourea derivative.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration of a derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_treated / OD_control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of potent therapeutic agents. The derivatives, particularly thioureas, exhibit significant anticancer and antimicrobial activities, which are amplified by the strategic placement of the bromo and trifluoromethyl groups. The comparative data from related compounds strongly suggests that further exploration of this chemical space is warranted.
Future research should focus on:
-
Library Expansion: Synthesizing a broad and diverse library of derivatives to conduct a comprehensive SAR study.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Studies: Advancing lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Lead Optimization: Fine-tuning the structure of lead compounds to enhance potency and selectivity while minimizing off-target toxicity.
By leveraging the principles of medicinal chemistry and rigorous biological validation, derivatives of this powerful scaffold hold the potential to become next-generation therapies for cancer and infectious diseases.
References
-
ResearchGate. (n.d.). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF. ResearchGate. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023, June 28). Synthesis, Crystal structure, Hirshfeld surface analysis and DFT studies of 2-bromo-4,6-bis(dibromoacetyl)resorcinol. ResearchGate. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 8). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT studies of 2-bromo-4,6-bis(dibromoacetyl)resorcinol | Request PDF. ResearchGate. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Retrieved January 21, 2026, from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved January 21, 2026, from [Link]
-
ABL Technology. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate | 948294-38-0. ABL Technology. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2022, April 20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. Retrieved January 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed Central. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4-trifluoromethylphenylisothiocyanate Derivatives
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Phenylisothiocyanate derivatives, particularly those incorporating halogen and trifluoromethyl groups, are pivotal building blocks in medicinal chemistry and agrochemicals.[1][2] Their unique electronic properties, modulated by substituents like bromine and the highly electronegative trifluoromethyl group, make them versatile precursors for synthesizing complex heterocyclic compounds and thioureas.[3]
However, this structural complexity demands a rigorous and multi-faceted validation approach. Simply synthesizing a target compound is insufficient; one must prove its identity and purity beyond doubt. This guide provides an in-depth comparison of analytical methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices. It is designed as a self-validating framework, ensuring that the data from each technique corroborates the others to build an unshakeable structural assignment.
The Validation Gauntlet: An Integrated Workflow
Structural validation is not a linear process but an integrated workflow where different analytical techniques provide complementary pieces of the puzzle. The failure to match expected data from even one technique should trigger a re-evaluation of the compound's identity or purity. Below is a conceptual workflow for the robust validation of a 2-Bromo-4-trifluoromethylphenylisothiocyanate derivative.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For a compound like this compound, a suite of NMR experiments is not just recommended; it is essential.
Expertise in Action: Why a Multi-Nuclear Approach?
Relying solely on proton (¹H) NMR is insufficient due to the molecule's key features: the trifluoromethyl (CF₃) group and the isothiocyanate (-N=C=S) carbon. Fluorine (¹⁹F) NMR is exceptionally informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][5][6] Carbon (¹³C) NMR is crucial for identifying quaternary carbons and the unique isothiocyanate carbon.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample and has minimal overlapping signals. CDCl₃ is a common first choice.
-
Concentration: Dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent in a standard 5mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR as a reference (δ 0.00 ppm). For ¹⁹F NMR, an external or internal reference like trifluorotoluene may be used, though modern spectrometers can reference internally.[4]
-
Acquisition: Acquire ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra. For deeper analysis, consider 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).
Expected Spectral Signatures
The following table summarizes the anticipated signals for the parent compound, this compound.
| Technique | Expected Signal | Causality & Expert Insights |
| ¹H NMR | ~δ 7.9-8.2 ppm (d) | H-3: Doublet, deshielded by adjacent bromine and isothiocyanate group. |
| ~δ 7.7-7.9 ppm (dd) | H-5: Doublet of doublets, coupled to H-3 and H-6. | |
| ~δ 7.5-7.7 ppm (d) | H-6: Doublet, coupled to H-5. | |
| ¹³C NMR | ~δ 140-155 ppm (s) | -N=C=S Carbon: A characteristic low-field singlet. Its detection is a key confirmation of the functional group. |
| ~δ 120-140 ppm | Aromatic Carbons: Expect 6 distinct signals due to the lack of symmetry. The carbons attached to Br and CF₃ will be significantly shifted. | |
| ~δ 123 ppm (q) | -CF₃ Carbon: A quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). | |
| ¹⁹F NMR | ~δ -63 ppm (s) | -CF₃ Group: A sharp singlet in the proton-decoupled spectrum. ¹⁹F NMR is highly sensitive with a clean background, making this a crucial and unambiguous signal for confirming the presence of the CF₃ group.[5][6] |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight and, through fragmentation patterns, corroborates the structure pieced together by NMR. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass that can confirm the elemental composition.
Expertise in Action: Choosing the Right Ionization
For this derivative, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be effective. EI provides more extensive fragmentation, which is useful for structural elucidation. ESI is a softer technique, often ensuring the molecular ion is easily identifiable.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected m/z will be for the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured accurate mass to the theoretical mass calculated for the molecular formula (C₈H₄BrF₃NS). The difference should be less than 5 ppm.
Key Diagnostic Features in the Mass Spectrum
-
Molecular Ion (M⁺): The most critical piece of data.
-
Bromine Isotopic Pattern: A hallmark feature will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2). This is a definitive indicator of a single bromine atom.
-
Characteristic Fragmentation: Isothiocyanates often exhibit specific fragmentation patterns.[7] Look for the loss of the NCS group or cleavage of the C-N bond.
Caption: Logic for confirming elemental composition via MS.
Chromatographic Techniques: The Purity Verdict
A validated structure requires a pure sample. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining purity.
Comparison of Purity Analysis Methods
| Technique | Principle | Advantages | Disadvantages | Best For... |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Versatile, widely applicable, non-destructive. | May require derivatization for compounds with poor UV chromophores.[8] | Routine purity checks (>95%). |
| GC-MS | Separation based on boiling point and polarity in a gaseous mobile phase. | Excellent separation efficiency, provides mass spectrum for peak identification. | Sample must be volatile and thermally stable. | Identifying and quantifying volatile impurities. |
Trustworthiness: A Self-Validating HPLC Protocol
A robust HPLC method is crucial. For isothiocyanates, reversed-phase HPLC is common.[9] However, challenges like poor solubility or on-column precipitation can lead to inaccurate results.[9] Heating the column to 40-60°C can significantly improve peak shape and recovery.[9]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[9]
-
Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is preferable to capture the full UV spectrum.
-
Sample Prep: Dissolve a small amount of sample in the mobile phase starting condition or pure acetonitrile.
-
Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While less detailed than NMR or MS, IR spectroscopy is a fast and simple method to confirm the presence of key functional groups.
-
The Isothiocyanate (-N=C=S) Stretch: This is the most diagnostic peak. Expect a very strong, sharp, and characteristic absorption band in the region of 2000-2200 cm⁻¹ . Its presence is a strong indicator that the isothiocyanate moiety is intact.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretches: Strong absorptions typically found in the 1100-1300 cm⁻¹ region.
Conclusion: A Triangulation of Evidence
References
-
Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]
-
Andini, S., et al. (2021). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Gereona, V. M., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Lee, J., et al. (2025). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. Journal of Agricultural and Food Chemistry. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Washington, J. W., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology. [Link]
-
Le, T. N. L., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science. [Link]
-
Williams, J. P., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Shishova, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 21, 2026, from [Link]
-
Theoretical spectroscopic investigation of 3,5-bis(trifluoromethyl) phenyl isothiocyanate. (2015). Revista Colombiana de Química. [Link]
-
Pilipczuk, T., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry. [Link]
-
Kumar, D., et al. (2019). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
-
2-(Trifluoromethyl)phenyl isothiocyanate. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]
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- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Thiourea Synthesis: A Comparative Analysis of 2-Bromo-4-trifluoromethylphenylisothiocyanate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the thiourea moiety is a cornerstone scaffold, underpinning a vast array of biologically active compounds. The choice of reagent for the construction of this critical functional group can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth technical comparison of 2-Bromo-4-trifluoromethylphenylisothiocyanate as a reagent for thiourea synthesis, benchmarking its performance against a range of alternative isothiocyanates and other synthetic methodologies.
The Strategic Advantage of Substituted Phenylisothiocyanates
The reactivity of the isothiocyanate functional group (–N=C=S) is intrinsically linked to the electronic nature of its substituent. In the case of aryl isothiocyanates, the aromatic ring offers a versatile platform for fine-tuning this reactivity. Electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by amines and thus facilitating the formation of the thiourea linkage.
This compound stands out as a highly activated reagent due to the synergistic electron-withdrawing effects of both the bromine atom and the trifluoromethyl group. The trifluoromethyl group, in particular, is a potent electron-withdrawing moiety, which significantly increases the reactivity of the isothiocyanate. The bromine atom further contributes to this effect and provides an additional site for potential downstream functionalization, a valuable feature in the synthesis of compound libraries for drug discovery.
Comparative Analysis of Phenylisothiocyanate Reagents
To provide a clear and objective comparison, we will examine the performance of this compound in the context of other commonly employed substituted phenylisothiocyanates. While direct head-to-head comparative studies are limited, a survey of the literature allows for a robust indirect comparison based on reported yields and reaction conditions for the synthesis of structurally similar N,N'-disubstituted thioureas.
Table 1: Comparison of Substituted Phenylisothiocyanates in Thiourea Synthesis
| Isothiocyanate Reagent | Substituent Effect | Typical Reaction Conditions | Typical Yield Range (%) | Key Advantages | Potential Limitations |
| This compound | Strongly Electron-Withdrawing | Room temperature to mild heating (e.g., 110°C in toluene for 2-8 h)[1] | High (expected >90%) | High reactivity, additional site for functionalization | Higher cost, limited commercial availability |
| Phenyl Isothiocyanate | Neutral (Baseline) | Room temperature to reflux, often requires longer reaction times or catalysts | 70-95 | Low cost, readily available | Moderate reactivity, may require forcing conditions with less nucleophilic amines |
| 4-Methoxyphenyl Isothiocyanate | Electron-Donating | Reflux, often requires extended reaction times | Moderate to High (60-90%) | Useful for specific electronic tuning of the final product | Lower reactivity, may not be suitable for weakly nucleophilic amines |
| 4-Chlorophenyl Isothiocyanate | Moderately Electron-Withdrawing | Room temperature to mild heating | High (85-98%) | Good reactivity, readily available | Less activated than trifluoromethyl or nitro-substituted analogs |
| 4-Nitrophenyl Isothiocyanate | Strongly Electron-Withdrawing | Room temperature, often rapid reactions | Very High (>95%) | High reactivity, readily available | The nitro group may not be compatible with all subsequent reaction conditions |
Beyond Isothiocyanates: Alternative Methods for Thiourea Synthesis
While isothiocyanates are the most common reagents for the synthesis of unsymmetrical thioureas, other methods exist, each with its own set of advantages and disadvantages.
-
From Amines and Carbon Disulfide: This method involves the reaction of an amine with carbon disulfide, typically in the presence of a base and a coupling agent or oxidant. It is a versatile method for synthesizing both symmetrical and unsymmetrical thioureas.[2][3][4]
-
From Amines and Thiophosgene: Thiophosgene is a highly reactive reagent that can be used to synthesize isothiocyanates in situ, which then react with another amine to form the thiourea. However, the extreme toxicity of thiophosgene limits its widespread use.[5][6][7]
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a representative N,N'-disubstituted thiourea using different methodologies are presented below.
Protocol 1: Synthesis of a N,N'-Disubstituted Thiourea using a Substituted Phenylisothiocyanate
This protocol is adapted from the synthesis of 1-(3-Trifluoromethylphenyl)-3-(4-(substituted-phenyl)thiazol-2-yl)thioureas and is generally applicable to other substituted phenylisothiocyanates, including this compound.[1]
Materials:
-
Substituted Phenylisothiocyanate (e.g., this compound) (1.1 mmol)
-
Amine (1.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a pressure tube, add the amine (1.0 mmol), the substituted phenylisothiocyanate (1.1 mmol), and anhydrous toluene (5 mL).
-
Seal the pressure tube and stir the mixture at 110 °C for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with a suitable solvent (e.g., ethyl acetate followed by methanol) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate. Toluene is a good choice due to its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to drive it to completion.
-
Pressure Tube: A sealed pressure tube is used to safely conduct the reaction above the boiling point of the solvent, which can accelerate the reaction rate, especially with less reactive amines.
-
Excess Isothiocyanate: A slight excess of the isothiocyanate is used to ensure the complete consumption of the amine, which may be the more valuable reagent.
Protocol 2: Synthesis of a Symmetrical N,N'-Disubstituted Thiourea using an Amine and Carbon Disulfide
This protocol is a general method for the synthesis of symmetrical thioureas.[2][3][4]
Materials:
-
Primary Amine (2.0 mmol)
-
Carbon Disulfide (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Carbon Tetrabromide (1.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 mmol) in DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.0 mmol) and carbon tetrabromide (1.0 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Carbon Tetrabromide: In this protocol, carbon tetrabromide acts as a promoter for the reaction.
-
DMF: DMF is a polar aprotic solvent that is suitable for this type of reaction.
-
Aqueous Workup: The aqueous workup is necessary to remove DMF and other water-soluble byproducts.
Visualization of Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction mechanism and a comparative workflow.
Figure 1: General reaction mechanism for thiourea formation.
Figure 2: Comparative workflow for thiourea synthesis.
Conclusion
This compound is a highly reactive and versatile reagent for the synthesis of thiourea derivatives. Its enhanced electrophilicity, due to the presence of two strong electron-withdrawing groups, allows for rapid and high-yielding reactions with a broad range of amines. The presence of a bromine atom also offers a valuable handle for further molecular diversification.
While alternative reagents such as unsubstituted or electron-rich phenylisothiocyanates are viable and more economical options, they often require more forcing reaction conditions and may result in lower yields, particularly with less nucleophilic amines. Non-isothiocyanate-based methods, such as those employing carbon disulfide, offer a good alternative, especially for the synthesis of symmetrical thioureas, but may involve more complex reaction setups or the use of toxic reagents.
The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including the nucleophilicity of the amine, the desired electronic properties of the final product, and considerations of cost and scalability. For researchers in drug development who require a reliable and efficient method for the synthesis of diverse libraries of thiourea-containing compounds, this compound represents a powerful and strategic choice.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Milosavljević, N., et al. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 80(1), 29-38. [Link]
-
Wang, Y., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(33), 7725-7729. [Link]
-
Allen, C. F. H., Edens, C. O., & VanAllan, J. (1947). Ethylene thiourea. Organic Syntheses, 27, 35. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas. BenchChem.
-
Ye, Z., et al. (2012). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1183-1189. [Link]
-
Abdel-Hafez, A. A. (2002). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. Journal of Chemical Research, 2002(5), 205-207. [Link]
-
Ganeva, V., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(21), 5021. [Link]
- Jinnuo Chemical. (2022). Production technology of thiourea. Jinnuo Chemical.
-
Ionescu, I. A., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 10(7), 807. [Link]
-
Lee, S., & Lee, D. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Al-Omar, M. A. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
- Brzozowski, Z., et al. (2014). Preparation of 4-chlorophenyl isothiocyanate in different solvents. Acta Poloniae Pharmaceutica, 71(4), 589-593.
- SciSpace. (1989).
-
Wu, X., et al. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 10, 1276-1282. [Link]
- Lee, S., & Lee, D. (2023).
- Noda, H., et al. (2023).
-
Kumar, P., et al. (2019). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 24(1), 11. [Link]
Sources
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Navigating Target Specificity: A Comparative Guide to the Cross-Reactivity of 2-Bromo-4-trifluoromethylphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, isothiocyanates (ITCs) represent a class of reactive compounds with significant therapeutic potential, largely attributed to their ability to form covalent bonds with protein targets.[1][2] The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic residues on proteins, primarily the thiol group of cysteine residues, leading to modulation of protein function.[3] While this reactivity is key to their mechanism of action, it also presents a significant challenge: the potential for off-target effects and cross-reactivity. Understanding and characterizing the cross-reactivity of a novel ITC like 2-Bromo-4-trifluoromethylphenylisothiocyanate is paramount for its development as a selective chemical probe or therapeutic agent.
This guide provides a comparative framework for assessing the cross-reactivity of this compound. In the absence of direct, extensive experimental data for this specific compound, we will draw upon the well-characterized profiles of two widely studied isothiocyanates, Sulforaphane and Phenethyl Isothiocyanate (PEITC) , as benchmarks for comparison.[2][4] We will delve into the experimental methodologies required to build a comprehensive cross-reactivity profile, empowering researchers to make informed decisions in their investigations.
The Significance of Substitution: Physicochemical Properties and Predicted Reactivity
The structure of an isothiocyanate dictates its reactivity and selectivity. The phenyl ring in this compound, substituted with a bromine atom and a trifluoromethyl group, is expected to significantly influence its electrophilicity and steric hindrance compared to the aliphatic chain of sulforaphane or the unsubstituted phenylalkyl structure of PEITC.
The trifluoromethyl group is a strong electron-withdrawing group, which is known to enhance the lipophilicity and metabolic stability of drug molecules.[5][6] This modification can lead to altered interactions with biological targets and potentially a different off-target profile.[5] The bromine atom further modifies the electronic properties of the phenyl ring.
Table 1: Physicochemical Properties and Known Activities of Selected Isothiocyanates
| Compound | Structure | Molecular Weight ( g/mol ) | Known Primary Targets/Activities | Key Structural Features |
| This compound | BrC1=CC(=C(N=C=S)C=C1)C(F)(F)F | 284.08 | Largely uncharacterized | Aromatic, Halogenated (Br), Trifluoromethyl group |
| Sulforaphane | CS(=O)CCCCN=C=S | 177.29 | Nrf2, Keap1, inhibition of phase I enzymes, induction of phase II enzymes.[4][7] | Aliphatic, Sulfinyl group |
| Phenethyl Isothiocyanate (PEITC) | C1=CC=C(C=C1)CCN=C=S | 163.24 | Inhibition of cytochrome P450s, induction of apoptosis, cell cycle arrest.[2][8] | Aromatic, Alkyl chain |
A Roadmap to Characterizing Cross-Reactivity: Experimental Methodologies
A multi-pronged experimental approach is essential to comprehensively profile the cross-reactivity of this compound.
Proteome-Wide Profiling of Covalent Targets
The most direct way to assess cross-reactivity is to identify the full spectrum of proteins that covalently bind to the ITC of interest within a cellular context.[9] This can be achieved through several proteomic techniques.
Experimental Protocol: Proteomic Profiling using Radiolabeled Isothiocyanates and 2D-Gel Electrophoresis
-
Cell Treatment: Treat a relevant human cell line (e.g., A549 non-small cell lung cancer cells) with a radiolabeled version of this compound (e.g., containing ¹⁴C). Include vehicle-treated cells as a negative control.
-
Protein Extraction: After an appropriate incubation period, lyse the cells and extract the total protein content.
-
Two-Dimensional Gel Electrophoresis (2D-GE): Separate the protein lysate using 2D-GE, which resolves proteins based on their isoelectric point in the first dimension and molecular weight in the second dimension.
-
Autoradiography: Expose the 2D gel to X-ray film. The appearance of dark spots on the film indicates proteins that have been covalently modified by the radiolabeled ITC.
-
Protein Identification: Excise the radioactive spots from a corresponding Coomassie-stained gel. Subject the excised spots to in-gel tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.[3] Database searching of the peptide mass fingerprints will reveal the identity of the ITC-bound proteins.
Causality Behind Experimental Choices:
-
Radiolabeling: The use of a radiolabel provides a highly sensitive and direct method for detecting covalent adduction, irrespective of the functional consequence of binding.
-
2D-GE: This technique offers high resolution for separating a complex mixture of proteins, allowing for the visualization of individual protein targets.
-
Mass Spectrometry: This is the gold standard for protein identification, providing unambiguous identification of the ITC-binding partners.
Competitive Binding Assays
Competitive binding assays are valuable for determining the relative affinity of your ITC of interest for a known target compared to a labeled ligand.[10] This is particularly useful for confirming on-target engagement and quantifying the potency of off-target interactions identified through proteomic screens.
Experimental Protocol: Competitive Fluorescence Polarization Assay
-
Reagents:
-
Purified target protein.
-
A fluorescently labeled ligand (probe) known to bind the target protein.
-
This compound and other competitor ITCs.
-
-
Assay Setup: In a microplate, incubate the target protein with the fluorescent probe at a fixed concentration.
-
Competition: Add increasing concentrations of this compound or other unlabeled ITCs to the wells.
-
Measurement: Measure the fluorescence polarization of the samples. The binding of the fluorescent probe to the protein results in a high polarization value. Displacement of the probe by a competitor ITC will lead to a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe), which is indicative of the binding affinity.
Causality Behind Experimental Choices:
-
Fluorescence Polarization: This technique is a homogeneous assay, meaning it does not require separation of bound and free ligand, making it rapid and amenable to high-throughput screening.
-
Competition Format: This allows for the assessment of unlabeled compounds and provides a quantitative measure of their binding affinity relative to a known ligand.
Cell-Based Functional Assays
Ultimately, the biological consequence of on- and off-target binding is of greatest interest. Cell-based functional assays can provide insights into the phenotypic effects of ITC treatment.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines or primary cells) in a multi-well format.
-
Treatment: Treat the cells with a range of concentrations of this compound, sulforaphane, and PEITC for various time points.
-
Cell Viability Assay: Assess cell viability using a metabolic assay such as the MTT or PrestoBlue™ assay, which measures the metabolic activity of living cells.
-
Apoptosis Assay: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent substrate.
-
Data Analysis: Determine the EC₅₀ values for cell viability and apoptosis induction for each ITC.
Causality Behind Experimental Choices:
-
Multiple Assays: Using both a general viability assay and a specific apoptosis assay provides a more complete picture of the cellular response to ITC treatment.
-
Dose-Response and Time-Course: These experiments are crucial for determining the potency and kinetics of the cellular effects of the ITCs.
Interpreting the Data: Building a Cross-Reactivity Profile
The data generated from these experiments will allow you to build a comprehensive cross-reactivity profile for this compound.
-
Proteomic profiling will provide an unbiased list of potential on- and off-targets.
-
Competitive binding assays will validate these interactions and provide a quantitative measure of affinity.
-
Cell-based functional assays will reveal the downstream biological consequences of target engagement.
By comparing the profile of this compound to those of well-characterized ITCs like sulforaphane and PEITC, you can begin to understand the influence of its unique chemical structure on its target selectivity.
Conclusion
The development of novel isothiocyanates like this compound holds promise for advancing chemical biology and drug discovery. However, a thorough understanding of their target engagement and potential for cross-reactivity is a critical prerequisite for their successful application. The experimental framework outlined in this guide provides a robust strategy for characterizing the selectivity of this and other novel ITCs. By systematically identifying binding partners and assessing the functional consequences of these interactions, researchers can build a comprehensive cross-reactivity profile, paving the way for the rational design of more selective and effective isothiocyanate-based probes and therapeutics.
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Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. PubMed. [Link]
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Sulforaphane Inhibits Inflammatory Responses of Primary Human T-Cells by Increasing ROS and Depleting Glutathione. PubMed Central. [Link]
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A Glycan-Based Ligands for Phenotypic Profiling and Selective Immunomodulation of Alveolar Macrophage for Resolution of Inflammation. MDPI. [Link]
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Cross-reactivity among iodinated contrast agents: should we be concerned?. PMC. [Link]
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A Comparative Spectroscopic Guide to 2-Bromo-4-trifluoromethylphenylisothiocyanate: Analysis and Interpretation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-4-trifluoromethylphenylisothiocyanate stands as a promising, yet sparsely documented, building block. Its unique substitution pattern—featuring a bulky bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a reactive isothiocyanate moiety—suggests significant potential in the synthesis of innovative pharmaceutical and agrochemical agents.[1][2] This guide provides an in-depth, comparative spectroscopic analysis, combining predictive data with experimental findings from structurally related analogues to offer a robust framework for its characterization.
The strategic placement of the bromo and trifluoromethyl groups on the phenylisothiocyanate scaffold creates a unique electronic and steric environment. Understanding how these substituents influence the molecule's spectroscopic signature is critical for confirming its identity, assessing purity, and monitoring its reactivity in synthetic pathways. This document explains the causality behind expected spectral features and provides validated protocols for their experimental acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.[3] For this compound, the spectrum is dominated by the highly intense, asymmetric stretch of the isothiocyanate group and the strong vibrations associated with the C-F bonds of the trifluoromethyl group.
Expected Key FT-IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comparative Insights |
| -N=C=S Asymmetric Stretch | 2000 - 2200 | This is the most characteristic and intense peak for any isothiocyanate.[4] Its precise position is sensitive to the electronic effects of the aromatic substituents. The combined electron-withdrawing nature of the Br and CF₃ groups is expected to shift this band to a higher frequency compared to unsubstituted phenylisothiocyanate. |
| Aromatic C=C Stretch | ~1600, ~1500 | These bands are characteristic of the benzene ring's skeletal vibrations.[3] The substitution pattern will influence their intensity and exact position. |
| C-F Stretching (CF₃) | 1100 - 1300 | The trifluoromethyl group gives rise to multiple, very strong absorption bands in this region due to symmetric and asymmetric C-F stretching. This serves as a clear indicator of the CF₃ group's presence.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | These are typically of weaker intensity and appear just above the aliphatic C-H stretching region. |
| C-Br Stretch | 500 - 700 | The vibration of the carbon-bromine bond is expected in the lower frequency, fingerprint region of the spectrum. Its identification can sometimes be challenging due to overlap with other bands. |
The causality for these predictions stems from established group frequencies. The powerful dipole moment of the C-F bonds leads to intense IR absorption, making the CF₃ group easily identifiable. Similarly, the unique electronic nature of the cumulene (-N=C=S) system results in a strong, sharp absorption in a relatively uncluttered region of the spectrum.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy provides unparalleled detail regarding the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the complete structural mapping of the molecule.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the phenyl ring.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-6 | ~7.8 - 8.0 | Doublet (d) | This proton is ortho to the bromine atom and meta to the CF₃ group. The deshielding effect of the adjacent bromine will shift it significantly downfield. It will be split by the neighboring H-5. |
| H-5 | ~7.6 - 7.8 | Doublet of Doublets (dd) | Positioned between H-6 and H-3, this proton will be split by both, resulting in a doublet of doublets. It is deshielded by the ortho CF₃ group. |
| H-3 | ~7.4 - 7.6 | Doublet (d) | This proton is ortho to the isothiocyanate group and meta to the bromine. It will appear as a doublet due to coupling with H-5. |
The predicted chemical shifts are based on the additive effects of the substituents. The electron-withdrawing nature of Br, CF₃, and NCS groups deshields the aromatic protons, shifting their resonances downfield compared to benzene (δ ~7.34 ppm). The splitting patterns (multiplicities) are predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each carbon atom, due to the molecule's lack of symmetry.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NCS | ~135 - 145 | The carbon of the isothiocyanate group is typically found in this region. |
| C-CF₃ | ~120 - 130 (quartet) | The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms. |
| C-4 (ipso-CF₃) | ~130 - 135 | This carbon is directly attached to the strongly electron-withdrawing CF₃ group, shifting it downfield. |
| C-2 (ipso-Br) | ~115 - 125 | The carbon bearing the bromine atom is shielded relative to other substituted carbons due to the "heavy atom effect." |
| C-1 (ipso-NCS) | ~130 - 140 | The carbon attached to the NCS group will be deshielded. |
| C-3, C-5, C-6 | ~125 - 140 | These aromatic carbons will have distinct signals influenced by their proximity to the various substituents. |
The interpretation relies on understanding that electronegative groups (like in CF₃ and NCS) draw electron density away from adjacent carbons, causing them to be deshielded and appear at higher ppm values.[6] The direct coupling between carbon and fluorine (¹J_CF, ²J_CCF, etc.) provides an unmistakable signature for the trifluoromethyl group.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds, these are typically π → π* transitions.
Expected UV-Vis Absorption Data (in Methanol or Acetonitrile):
| Transition | Expected λ_max (nm) | Rationale & Comparative Insights |
| π → π | ~280 - 320 | Aromatic isothiocyanates display a characteristic absorption band in this region.[4] The conjugation of the phenyl ring with the isothiocyanate group, along with the auxochromic effects of the Br and CF₃ substituents, will determine the precise maximum absorption wavelength (λ_max). This band is often broad. |
| n → π | ~240 - 260 | A second, typically more intense, band may be observed at a shorter wavelength, also corresponding to electronic transitions within the conjugated system. |
The choice of solvent is crucial, as polar solvents can interact with the molecule and slightly shift the absorption maxima.[8] For analytical purposes, a low-UV cutoff solvent like acetonitrile is often preferred.[9]
Comparative Analysis with Structural Analogues
To validate our predictions, we can compare the expected spectral features of the target compound with the known experimental data of simpler, related molecules. This comparison allows us to isolate the spectroscopic influence of each substituent.
Table of Comparative Spectroscopic Data:
| Compound | Key FT-IR (cm⁻¹) | Key ¹H NMR (δ, ppm) | Reference |
| Phenylisothiocyanate | ~2100 (-NCS) | 7.10 - 7.40 (multiplet) | [1][10] |
| 3-(Trifluoromethyl)phenyl isothiocyanate | ~2100 (-NCS), 1128 (C-F) | 7.42 - 8.01 (multiplet) | [5] |
| 2-Bromo-4-methylaniline (precursor analogue) | N/A | 6.8 - 7.2 (multiplet for aromatic H) | [11][12] |
| 2-(Trifluoromethyl)phenyl isothiocyanate | 1100-1300 (C-F) | Aromatic protons shifted downfield | [13] |
| This compound (Predicted) | 2000-2200 (-NCS), 1100-1300 (C-F) | 7.4 - 8.0 (three distinct aromatic signals) | N/A |
This comparative table highlights how the addition of electron-withdrawing groups like -Br and -CF₃ tends to shift the aromatic proton signals further downfield in the ¹H NMR spectrum. The FT-IR data clearly shows the appearance of strong C-F stretching bands upon introduction of the trifluoromethyl group.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
General Workflow for Spectroscopic Analysis
The following diagram outlines the logical flow for the comprehensive characterization of a novel synthetic compound like this compound.
Caption: General workflow for the spectroscopic characterization of a novel compound.
FT-IR Spectroscopy Protocol
-
Sample Preparation : If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Scan : Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Processing : Perform a baseline correction and label the significant peaks corresponding to the functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the ¹H spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the spectra to the TMS peak.
UV-Vis Spectroscopy Protocol
-
Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 at its λ_max.
-
Baseline Correction : Fill a reference cuvette with the pure solvent and run a baseline scan.
-
Sample Measurement : Replace the reference cuvette with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).
Structural Relationship to Spectral Features
The following diagram illustrates the direct correlation between the different parts of the this compound molecule and their expected spectroscopic signatures.
Caption: Correlation between molecular moieties and their spectral signatures.
Conclusion
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Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. PubMed. Available at: [Link]
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A Comparative Guide to Purity Analysis of 2-Bromo-4-trifluoromethylphenylisothiocyanate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reproducible and reliable results. 2-Bromo-4-trifluoromethylphenylisothiocyanate is a key building block in the synthesis of various biologically active molecules, where the presence of impurities can dramatically alter reaction outcomes, yields, and the toxicological profile of the final compounds.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this critical intermediate. We will explore the causality behind methodological choices and present supporting data to empower you to select the optimal approach for your laboratory's needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile organic compounds, making it exceptionally well-suited for this compound. Its high resolving power, sensitivity, and quantitative accuracy allow for the precise separation of the main component from structurally similar impurities that may arise during synthesis.[3]
Rationale for HPLC Method Design
Developing a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties. This compound is a halogenated aromatic compound, which dictates our choices for the stationary and mobile phases.
-
Column Chemistry (Stationary Phase): A C18 reversed-phase column is the universal starting point for compounds of this nature due to its broad applicability and hydrophobic retention mechanism.[4] However, the presence of bromine and a trifluoromethyl group on the aromatic ring creates a unique electronic profile. Therefore, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could offer enhanced selectivity. These stationary phases provide alternative separation mechanisms, such as π-π interactions, which can be crucial for resolving closely related aromatic impurities.[5][6] For this guide, we will proceed with a C18 column as the primary recommendation due to its robustness and widespread availability.
-
Mobile Phase Selection: The goal is to achieve a good peak shape and resolution between the main peak and any potential impurities. A mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard for reversed-phase chromatography.[7]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: The use of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is recommended.[5][8] This helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
-
Detection: The aromatic nature of this compound makes it an ideal candidate for UV detection. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum for each peak, which can aid in peak identification and purity assessment.
-
Temperature Control: Isothiocyanates can sometimes exhibit poor solubility in highly aqueous mobile phases, potentially leading to precipitation within the HPLC system at ambient temperatures.[9] Operating the column at an elevated temperature (e.g., 30-40 °C) can improve solubility, reduce mobile phase viscosity, and often enhance peak shape and reproducibility.[5][9]
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a self-validating system for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0 | 40 | | | 20 | 95 | | | 25 | 95 | | | 26 | 40 | | | 30 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) | | Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) for the peak area of the main peak is not more than 2.0%.
-
The tailing factor for the main peak is between 0.8 and 1.5.
-
The theoretical plates (column efficiency) are not less than 3000.
Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to establish the retention time and peak area response.
-
Inject the sample solution and record the chromatogram for 30 minutes.
-
Calculate the percentage purity using the area normalization method. The purity is determined by dividing the area of the main peak by the total area of all peaks in the chromatogram.[10]
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity determination of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a powerful and versatile technique, alternative methods can offer advantages in specific contexts, particularly for orthogonal verification of purity or for analyzing impurities with different chemical properties.[4] The main alternatives for a compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[8] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Pros | - High resolution and sensitivity.- Robust and reproducible.- Widely applicable to a vast range of compounds. | - Excellent for identifying volatile impurities (e.g., residual solvents).- High specificity from MS detection provides structural information.[11] | - Primary analytical method (no need for a reference standard of the analyte).[4]- Provides structural information on impurities.- Non-destructive. |
| Cons | - May not be suitable for highly volatile impurities.- Requires reference standards for the quantification of specific impurities. | - Not suitable for non-volatile or thermally labile compounds.- The isothiocyanate group can be reactive at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost and requires specialized expertise.- Complex mixtures can lead to overlapping signals. |
| Typical Application | Routine quality control, purity assay, and stability testing. | Analysis of residual solvents and volatile synthetic by-products. | Orthogonal purity confirmation, structural elucidation of impurities, and certification of reference standards. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for analyzing volatile compounds.[12] For this compound, GC-MS would be most valuable for identifying and quantifying volatile impurities from the synthesis, such as residual solvents or volatile starting materials. However, the compound itself has a relatively high boiling point, and the isothiocyanate functional group can be thermally sensitive, potentially leading to degradation in the hot injector port. Therefore, careful method development would be required to ensure the integrity of the analyte during analysis.
Quantitative NMR (qNMR)
¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[8] By integrating the signals of the analyte against a certified internal standard of known concentration, an absolute purity value can be determined. This makes qNMR an excellent orthogonal technique to verify the purity value obtained by HPLC. Furthermore, the presence of fluorine in the molecule allows for ¹⁹F NMR, which can provide a very clean spectrum and additional structural information on fluorine-containing impurities. The primary limitation of qNMR is its lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.
Logical Framework for Method Selection
The choice of analytical method should be guided by the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the routine purity analysis of this compound, reversed-phase HPLC stands out as the most robust, reliable, and versatile method.[3] It provides the necessary resolving power to separate the main component from common process-related impurities, such as unreacted starting materials or over-brominated species.[13][14]
However, a comprehensive quality control strategy should not rely on a single technique. We strongly recommend using an orthogonal method for verification.
-
GC-MS is the method of choice for screening for volatile impurities and residual solvents.
-
qNMR is invaluable for providing an absolute purity value independent of a reference standard and for aiding in the structural elucidation of unknown impurities.
By combining the high-resolution separation of HPLC with the specificity of GC-MS and the absolute quantitation of qNMR, researchers and drug development professionals can build a complete and accurate purity profile for this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
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Roch-Marchal, C., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed. Available at: [Link]
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Karanikolopoulou, S., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
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Karanikolopoulou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]
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Karanikolopoulou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. Available at: [Link]
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Multiple Authors. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
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Bodoki, E., et al. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. UPB. Available at: [Link]
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RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
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Dong, M. W. (2007). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Available at: [Link]
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PharmaCores. (2025). HPLC analytical Method development: an overview. PharmaCores. Available at: [Link]
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AA Blocks. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. AA Blocks. Available at: [Link]
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Multiple Authors. (2018). Can the HPLC purity of any product be more than its assay purity? Quora. Available at: [Link]
- Google Patents. (n.d.). HPLC method for purifying organic compounds. Google Patents.
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The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]
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MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate. MySkinRecipes. Available at: [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]
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Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. Available at: [Link]
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- 14. DSpace [cora.ucc.ie]
A Comparative Guide to the Biological Activity of 2-Bromo-4-trifluoromethylphenylisothiocyanate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds recognized for their broad spectrum of biological activities.[1] Found abundantly in cruciferous vegetables, ITCs such as sulforaphane and benzyl isothiocyanate (BITC) have garnered significant attention for their chemopreventive and therapeutic properties.[2][3] The electrophilic isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic cellular targets, enabling these compounds to modulate a variety of signaling pathways implicated in cancer and other diseases.[4]
The introduction of halogen and trifluoromethyl substituents onto the phenyl ring of isothiocyanates can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[5] This guide focuses on 2-Bromo-4-trifluoromethylphenylisothiocyanate, a synthetic analog designed to leverage these attributes for enhanced biological efficacy. We will explore its synthesis, compare its activity with other halogenated and trifluoromethyl-containing analogs, and provide the experimental frameworks necessary to evaluate these potent molecules.
Synthesis of this compound and Analogs
The synthesis of this compound typically proceeds through a two-step process: the preparation of the corresponding aniline precursor followed by its conversion to the isothiocyanate.
Synthesis of 2-Bromo-4-(trifluoromethyl)aniline
The precursor, 2-Bromo-4-(trifluoromethyl)aniline, can be synthesized via several routes. A common method involves the bromination of 4-(trifluoromethyl)aniline. Due to the activating nature of the amino group, direct bromination can lead to multiple substitutions.[6] Therefore, a regioselective approach is often employed. One such method involves the nitration of 2-bromobenzotrifluoride to yield 2-bromo-5-nitrobenzotrifluoride, which is subsequently reduced to the desired 2-Bromo-5-(trifluoromethyl)aniline.[7]
An alternative and efficient method for the synthesis of the isomeric precursor, 4-Bromo-3-(trifluoromethyl)aniline, involves the reaction of 3-(trifluoromethyl)aniline with N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).[8]
Conversion of Anilines to Isothiocyanates
The conversion of the aniline precursor to the final isothiocyanate product is a critical step. While several methods exist, the use of thiophosgene (CSCl₂) remains a widely employed and efficient approach.[9][10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-Bromo-4-(trifluoromethyl)aniline (1 equivalent) in a suitable organic solvent such as chloroform or dichloromethane.
-
Biphasic System: Add a saturated aqueous solution of sodium bicarbonate to create a two-phase system. This will neutralize the hydrochloric acid byproduct generated during the reaction.
-
Thiophosgene Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in the same organic solvent to the stirred biphasic mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Comparative Biological Activity
The biological activity of isothiocyanates is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation and the presence of a trifluoromethyl group can enhance cytotoxic and antiproliferative effects.
Structure-Activity Relationships
The anticancer activity of phenylisothiocyanates is often correlated with their electrophilicity and lipophilicity. The trifluoromethyl group, being a strong electron-withdrawing group, can increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity with cellular targets.[11] Bromine, a halogen, increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes.
Studies on various arylalkyl isothiocyanates have shown that the length of the alkyl chain and the nature of the aromatic substituents significantly impact their inhibitory potency against cancer-related enzymes and tumor growth.[12][13] For instance, in a study comparing arylalkyl isothiocyanates, phenethyl isothiocyanate (PEITC) was found to be more potent than benzyl isothiocyanate (BITC), while analogs with longer alkyl chains, such as 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC), exhibited even greater inhibition of certain metabolic pathways.[12]
Quantitative Comparison of Cytotoxicity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Isothiocyanate (BITC) | HeLa (Cervical) | 5.04 | [14] |
| Benzyl Isothiocyanate (BITC) | Fem-x (Melanoma) | 2.76 | [14] |
| Benzyl Isothiocyanate (BITC) | LS 174 (Colon) | 14.30 | [14] |
| Phenethyl Isothiocyanate (PEITC) | LoVo (Colon) | >20 | [15] |
| 3,4-Dichlorophenylthiourea | SW620 (Metastatic Colon) | 1.5 | [16] |
| 4-(Trifluoromethyl)phenylthiourea | SW620 (Metastatic Colon) | 5.8 - 7.6 | [16] |
| 3-Methoxybenzyl Isothiocyanate | MV-4-11 (Leukemia) | 0.87 | [15] |
| 4-Methoxybenzyl Isothiocyanate | MV-4-11 (Leukemia) | 0.81 | [15] |
Note: Thiourea derivatives are included as they are structurally related to isothiocyanates and their biological activities can provide valuable insights.
The data suggests that halogenated and methoxy-substituted analogs can exhibit potent antiproliferative activity, with IC50 values in the low micromolar range.[14][15][16] The high potency of the 3,4-dichlorophenylthiourea highlights the positive contribution of halogenation to cytotoxicity.[16] Based on these structure-activity relationships, it is plausible that this compound would exhibit significant cytotoxic effects against various cancer cell lines.
Key Mechanisms of Action
Isothiocyanates exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][17]
Induction of Apoptosis
ITCs can trigger apoptosis through both intrinsic and extrinsic pathways. They can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9-mediated apoptosis.[17] Some ITCs also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[17]
Cell Cycle Arrest
A common effect of isothiocyanates on cancer cells is the induction of cell cycle arrest, most frequently at the G2/M phase.[17] This prevents the cells from entering mitosis and ultimately leads to cell death. The arrest is often associated with the downregulation of key G2/M regulators such as cyclin B1 and Cdc2.[17]
Below is a diagram illustrating the general mechanism of action of isothiocyanates in inducing apoptosis and cell cycle arrest.
Caption: General signaling pathway of isothiocyanate-induced apoptosis and cell cycle arrest.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate analog (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the isothiocyanate analog at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
The following diagram outlines the workflow for cell cycle analysis.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the isothiocyanate analog at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for anticancer drug discovery. The presence of bromine and a trifluoromethyl group is anticipated to confer potent biological activity. The comparative data from related halogenated and trifluoromethyl-containing isothiocyanates and thioureas strongly suggest that these compounds warrant further investigation.
Future research should focus on the synthesis of a broader range of these analogs and the systematic evaluation of their cytotoxic and antiproliferative activities against a diverse panel of cancer cell lines. In-depth mechanistic studies are also crucial to elucidate the specific cellular targets and signaling pathways modulated by these novel compounds. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential development of new and effective cancer therapeutics.
References
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- Conaway, C. C., et al. (1996). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 56(19), 4384-4391.
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- 17. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-trifluoromethylphenylisothiocyanate
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is as crucial as their application in discovery. 2-Bromo-4-trifluoromethylphenylisothiocyanate, a halogenated aryl isothiocyanate, is a valuable building block in medicinal chemistry. However, its disposal requires a meticulous and informed approach due to its inherent hazards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Respiratory and Skin Sensitization: May cause allergic skin reactions and asthma-like symptoms if inhaled.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
The combination of a halogenated aromatic ring and a reactive isothiocyanate functional group necessitates that this compound be treated as a hazardous substance, requiring stringent safety protocols.
Hazard Identification Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if ingested. | Swallowing |
| Acute Dermal Toxicity | Harmful upon skin contact.[1] | Skin absorption |
| Acute Inhalation Toxicity | Harmful if vapors or mists are inhaled.[1] | Breathing |
| Skin Corrosion/Irritation | Causes severe burns and irritation.[1][2] | Direct contact |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible eye damage.[1][2] | Direct contact |
| Aquatic Toxicity | Poses a significant threat to aquatic ecosystems. | Improper disposal |
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive and toxic nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and replace them immediately if contaminated.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Body Protection: A lab coat that is properly fastened should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5]
Spill Management: Preparedness and Response
Accidental spills require immediate and appropriate action to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for halogenated organics.[4]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Provide EHS with the identity and quantity of the spilled material.
-
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as halogenated organic hazardous waste .[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol for Waste Collection and Segregation
-
Container Selection:
-
Choose a container specifically designated for halogenated organic waste .[7] This is critical as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[8]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
-
Waste Transfer:
-
All transfers of waste containing this compound must be performed in a chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills when transferring liquid waste.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6]
-
If other halogenated wastes are present in the same container, list all components and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from incompatible materials, and have secondary containment.[8]
-
Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for accumulation.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal company.[1]
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed facility.[7][9]
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
-
Chemical Neutralization (for Small Quantities): A Cautious Approach
For very small quantities of this compound, chemical neutralization to a less hazardous compound may be considered. Isothiocyanates are known to react with nucleophiles.[10][11] A common laboratory procedure involves reacting the isothiocyanate with an excess of a primary or secondary amine in a suitable solvent to form the corresponding thiourea.
It is crucial to note that this procedure should only be performed by experienced chemists who fully understand the reaction and potential byproducts. A trial run on a microscale is highly recommended.
Illustrative Neutralization Reaction
Exemplary Protocol for Neutralization of Small Residues
-
In a chemical fume hood, dilute the small amount of residual this compound in a suitable solvent (e.g., isopropanol).
-
Slowly add an excess of a solution of a common, less volatile amine (e.g., diethylamine) to the isothiocyanate solution while stirring. The reaction is typically exothermic.
-
Allow the reaction to stir at room temperature for several hours to ensure complete conversion.
-
The resulting thiourea solution should still be treated as hazardous waste, but the primary reactive hazard of the isothiocyanate is eliminated. This mixture should be collected in a non-halogenated organic waste container, provided the solvent used is non-halogenated.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper use of PPE, diligent waste segregation, and compliant disposal procedures, we can ensure a safe working environment and protect our planet. This guide serves as a comprehensive resource to empower researchers to manage this valuable chemical with the respect and caution it demands.
References
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Isocyanates. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Retrieved from [Link]
-
Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]
-
PubMed. (2018, February 14). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
-
AA Blocks. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenyl isothiocyanate. Retrieved from [Link]
-
University of British Columbia. (n.d.). Isoflurane Spill Clean Up. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 1). List of Approved PCB Commercial Storage and Disposal Facilities. Retrieved from [Link]
-
ACS Publications. (2021, September 22). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C=S or C=O Bond. Retrieved from [Link]
-
Clean Harbors. (n.d.). Radioactive Services and Disposal. Retrieved from [Link]
-
AACR Journals. (n.d.). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Retrieved from [Link]
-
ISOPA. (n.d.). Personal Protective Equipment - Safe use of diisocyanates. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl isothiocyanate, 95+%. Retrieved from [Link]
-
Republic Services. (n.d.). Treatment and Disposal Services. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Plastic Material Chart. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
